molecular formula C14H12O4 B1593553 3-(2-Methoxyphenoxy)benzoic acid CAS No. 500884-43-5

3-(2-Methoxyphenoxy)benzoic acid

Cat. No.: B1593553
CAS No.: 500884-43-5
M. Wt: 244.24 g/mol
InChI Key: KDDDUAZESJTRQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methoxyphenoxy)benzoic acid is a useful research compound. Its molecular formula is C14H12O4 and its molecular weight is 244.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 246040. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-methoxyphenoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c1-17-12-7-2-3-8-13(12)18-11-6-4-5-10(9-11)14(15)16/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDDDUAZESJTRQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20311842
Record name 3-(2-Methoxyphenoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20311842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500884-43-5
Record name 3-(2-Methoxyphenoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20311842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-(2-Methoxyphenoxy)benzoic acid synthesis pathways

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 3-(2-Methoxyphenoxy)benzoic acid

Introduction

This compound is a diaryl ether, a structural motif of significant interest in the fields of medicinal chemistry, materials science, and organic synthesis. Its architecture, featuring a benzoic acid moiety linked to a guaiacol (2-methoxyphenol) unit via an ether bond, provides a versatile scaffold for the development of novel pharmaceutical agents and functional materials. The carboxylic acid group serves as a handle for further derivatization, while the diaryl ether core influences the molecule's conformational properties and biological interactions.

This guide provides a comprehensive technical overview of the primary synthetic pathways to this compound. We will delve into the mechanistic underpinnings, practical experimental considerations, and comparative analysis of the two cornerstone methodologies for C(aryl)-O bond formation: the Ullmann Condensation and the Buchwald-Hartwig Cross-Coupling reaction. This document is intended for researchers and drug development professionals seeking a detailed and practical understanding of how to construct this valuable molecular building block.

Part 1: The Ullmann Condensation Pathway

The Ullmann condensation is a classic and robust method for the formation of diaryl ethers, relying on a copper-catalyzed reaction between an aryl halide and a phenol.[1][2] Though it often requires high temperatures, its operational simplicity and the low cost of the copper catalyst make it a frequently employed strategy.[1]

Core Principle & Mechanistic Overview

The reaction proceeds by coupling an activated aryl halide, such as 3-halobenzoic acid, with 2-methoxyphenol in the presence of a base and a copper catalyst. The generally accepted mechanism involves the in-situ formation of a copper(I) phenoxide species from the reaction of the phenol with the copper catalyst and base. This intermediate then undergoes a reaction with the aryl halide, likely through an oxidative addition/reductive elimination sequence or a related pathway, to furnish the diaryl ether and a copper(I) halide salt.[1]

Experimental Protocol: Ullmann Synthesis of this compound

This protocol is adapted from established Ullmann ether synthesis procedures.[3] The choice of aryl halide is critical; reactivity follows the trend I > Br > Cl. While 3-iodobenzoic acid would be most reactive, 3-bromobenzoic acid offers a good balance of reactivity and cost.

Materials:

  • 3-Bromobenzoic acid

  • 2-Methoxyphenol (Guaiacol)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Copper(I) Iodide (CuI)

  • Pyridine

  • Dimethylformamide (DMF), anhydrous

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Hydroxide (NaOH)

  • Diethyl Ether

  • Deionized Water

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-bromobenzoic acid (1.0 eq.), 2-methoxyphenol (1.5 eq.), and anhydrous potassium carbonate (2.0 eq.).

  • Catalyst Addition: Add Copper(I) Iodide (0.1 eq.) and pyridine (0.5 eq.). The pyridine acts as a ligand to stabilize the copper species and improve solubility.

  • Solvent & Reflux: Add anhydrous DMF to the flask until a stirrable slurry is formed. Heat the reaction mixture to 140-150 °C and maintain at reflux under an inert atmosphere (e.g., Nitrogen) for 12-24 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up & Isolation: a. Cool the mixture to room temperature and pour it into a beaker containing deionized water. b. Basify the aqueous solution to pH > 10 with a 2M NaOH solution to ensure the product is in its carboxylate salt form. c. Transfer the solution to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove unreacted 2-methoxyphenol and other non-acidic impurities. d. Collect the aqueous layer and cool it in an ice bath. Carefully acidify the solution to pH < 2 with concentrated HCl. A precipitate of this compound will form. e. Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water, and dry in a vacuum oven.

Causality & Field-Proven Insights
  • Why excess phenol and base? Using an excess of both 2-methoxyphenol and potassium carbonate drives the reaction equilibrium towards the product by ensuring complete formation of the potassium phenoxide salt.

  • The Role of Temperature: Traditional Ullmann reactions require high thermal energy to facilitate the oxidative addition of the aryl halide to the copper center, which is often the rate-limiting step.[1]

  • Solvent Choice: High-boiling polar aprotic solvents like DMF or NMP are necessary to reach the required reaction temperatures and to effectively dissolve the ionic intermediates.[1]

Visualization of the Ullmann Pathway

Ullmann_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction Conditions cluster_workup Work-up & Purification R1 3-Bromobenzoic Acid Solvent DMF Solvent R1->Solvent R2 2-Methoxyphenol R2->Solvent Base K₂CO₃ Base->Solvent Cat CuI / Pyridine Cat->Solvent Heat Reflux (140-150 °C) Solvent->Heat 12-24h Basify Basify (NaOH) Heat->Basify Extract Wash (Ether) Basify->Extract Acidify Acidify (HCl) Extract->Acidify Filter Filter & Dry Acidify->Filter Product This compound Filter->Product Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Lₙ OA_Complex Ar-Pd(II)(Lₙ)-X Pd0->OA_Complex Oxidative Addition Alkoxide_Complex Ar-Pd(II)(Lₙ)-OAr' OA_Complex->Alkoxide_Complex Ligand Exchange (Ar'OH, Base) Alkoxide_Complex->Pd0 Reductive Elimination Product Ar-O-Ar' (Diaryl Ether Ester) Alkoxide_Complex->Product HX HX + Base-H⁺ Alkoxide_Complex->HX Product_Complex Product Complex ArylHalide Ar-X (Methyl 3-bromobenzoate) ArylHalide->OA_Complex Phenol Ar'-OH (2-Methoxyphenol) Phenol->Alkoxide_Complex Base Base Base->Alkoxide_Complex

Sources

Introduction: Contextualizing 3-(2-Methoxyphenoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3-(2-Methoxyphenoxy)benzoic acid

Authored for Researchers, Scientists, and Drug Development Professionals

This compound is an aromatic carboxylic acid distinguished by its ether linkage to a methoxyphenoxy group.[1] This molecular architecture makes it a valuable intermediate and building block in diverse chemical sectors.[1] Its structural motifs are of significant interest in medicinal chemistry and materials science, serving as a scaffold in the synthesis of novel compounds.[1] In pharmaceutical development, it is explored as an intermediate for creating anti-inflammatory and analgesic drugs.[1] Furthermore, its applications extend to the agrochemical industry, where it is used in formulating herbicides and pesticides.[1]

A thorough understanding of the physicochemical properties of this compound is paramount for its effective application. These properties govern its behavior in both chemical reactions and biological systems, influencing everything from reaction kinetics and product purity to drug solubility, absorption, and stability. This guide provides a comprehensive analysis of these core properties and outlines authoritative, field-proven methodologies for their experimental determination.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. The structural features of this compound—a carboxylic acid, a diaryl ether, and methoxy and benzene rings—dictate its chemical reactivity and physical behavior.

Caption: 2D representation of this compound.

Table 1: Chemical Identifiers

Identifier Value Source
CAS Number 500884-43-5 [1][2][3]
Molecular Formula C₁₄H₁₂O₄ [1][2][3]
Molecular Weight 244.25 g/mol [1]
IUPAC Name This compound [2]
Canonical SMILES COC1=CC=CC=C1OC1=CC=CC(C(=O)O)=C1 [2]

| InChI Key | KDDDUAZESJTRQZ-UHFFFAOYSA-N |[2] |

Core Physicochemical Properties

The bulk properties of a compound provide critical insights for its handling, formulation, and mechanism of action. These values are fundamental inputs for computational modeling and predictive analysis in drug discovery.

Table 2: Summary of Physicochemical Data

Property Value Significance in Drug Development
Melting Point (°C) Data not available Purity indicator; influences stability and formulation choices.
Boiling Point (°C) Data not available Relates to volatility and thermal stability.
Aqueous Solubility Data not available Directly impacts bioavailability and formulation options.

| Dissociation Constant (pKa) | Data not available | Governs ionization state, affecting solubility and membrane permeability. |

Melting Point: A Criterion for Purity and Stability

The melting point is the temperature at which a substance transitions from a solid to a liquid state.[4] For a pure crystalline solid, this transition occurs over a narrow temperature range (typically 0.5-1.0°C). The presence of impurities typically causes a depression of the melting point and a broadening of the melting range, making it a fundamental indicator of sample purity.[4][5][6]

This method is the most common technique for determining the melting point of a solid organic compound.[7] The principle involves heating a small, powdered sample in a capillary tube at a controlled rate and observing the temperature range over which it melts.[7]

Methodology:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered to allow for uniform packing and heat transfer.

  • Capillary Packing: Press the open end of a capillary tube into the powdered sample. A small amount of material (2-3 mm in height) should enter the tube.

  • Compaction: Tap the sealed end of the tube on a hard surface or drop it down a long glass tube to compact the sample tightly at the bottom.[6] Proper packing is crucial for accurate heat conduction.

  • Apparatus Setup: Place the packed capillary tube into the heating block of a melting point apparatus.[6][7]

  • Rapid Initial Heating: If the approximate melting point is unknown, perform a rapid determination by heating at a high rate (e.g., 10-20°C/min) to find a rough range.[6]

  • Precise Determination: Allow the apparatus to cool. Prepare a new sample and heat rapidly to about 15-20°C below the approximate melting point found in the previous step.

  • Slow Heating Rate: Decrease the heating rate to 1-2°C per minute. A slow rate is essential to ensure the sample and thermometer temperatures are in equilibrium, preventing an overestimation of the melting point.

  • Observation and Recording: Record two temperatures:

    • T₁: The temperature at which the first drop of liquid appears.

    • T₂: The temperature at which the entire sample has completely liquefied.

  • Reporting: The melting point is reported as the range T₁ – T₂. For high accuracy, the determination should be repeated at least twice, with results being consistent.

G Workflow for Spectrophotometric pKa Determination A Prepare Stock Solution of Compound C Create Samples: Constant [Compound] Varying pH A->C B Prepare Series of Buffers (Varying pH) B->C D Scan Spectra at Extreme pH to Find λ_max C->D E Measure Absorbance of all Samples at λ_max D->E F Plot Absorbance vs. pH E->F G Determine Inflection Point of Sigmoidal Curve F->G H pKa = pH at Inflection Point G->H

Sources

A Comprehensive Technical Guide to 3-(2-Methoxyphenoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Building Block

3-(2-Methoxyphenoxy)benzoic acid (CAS Number: 500884-43-5) is an aromatic carboxylic acid that has garnered significant interest within the scientific community.[1] Its unique molecular architecture, featuring a diaryl ether linkage, combines a benzoic acid moiety with a methoxy-substituted phenyl group. This structure imparts a favorable balance of reactivity and solubility, positioning it as a valuable intermediate in diverse fields ranging from pharmaceutical development to polymer science.[1] The presence of the carboxylic acid and methoxy groups provides two distinct points for further chemical modification, making it an attractive scaffold for constructing more complex molecules in organic synthesis and medicinal chemistry.[1] This guide offers an in-depth exploration of its chemical properties, a robust synthesis protocol, key applications, and essential handling information.

Core Physicochemical & Structural Properties

Understanding the fundamental properties of a compound is paramount for its effective application in research and development. The key identifiers and physicochemical characteristics of this compound are summarized below.

Identity and Physical Data
PropertyValueSource
CAS Number 500884-43-5[2][3]
Molecular Formula C₁₄H₁₂O₄[1][2]
Molecular Weight 244.25 g/mol [1][2]
MDL Number MFCD03840108[1][2]
IUPAC Name This compound[3]
Canonical SMILES COC1=CC=CC=C1OC1=CC=CC(C(=O)O)=C1[3]
InChI Key KDDDUAZESJTRQZ-UHFFFAOYSA-N[3]
Storage Conditions Store at 0-8°C[1]
Molecular Structure

The structure consists of a benzoic acid ring connected to a 2-methoxyphenol ring via an ether linkage at the 3-position of the benzoic acid.

Caption: 2D Structure of this compound.

Synthesis and Mechanistic Considerations

The formation of the diaryl ether bond is the cornerstone of synthesizing this molecule. The Ullmann condensation is a classic and robust method for this transformation, involving a copper-catalyzed reaction between a phenol and an aryl halide.[4][5] This approach offers a reliable pathway using commercially available starting materials.

Proposed Synthetic Pathway: Ullmann Condensation

A logical and field-proven approach to synthesize this compound is via the copper-catalyzed coupling of 3-iodobenzoic acid and 2-methoxyphenol. The iodide is chosen as the halide due to its higher reactivity in the Ullmann reaction compared to bromides or chlorides.[5]

SynthesisWorkflow Reactant1 3-Iodobenzoic Acid Reaction Ullmann Condensation Heat (e.g., 90-120°C) Reactant1->Reaction Reactant2 2-Methoxyphenol Reactant2->Reaction Catalyst Copper(I) Iodide (CuI) L-Proline (Ligand) Catalyst->Reaction Base Potassium Carbonate (K₂CO₃) Base->Reaction Solvent DMSO Solvent->Reaction Workup Aqueous Workup (Acidification with HCl) Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Workflow for the Ullmann Condensation Synthesis.

Detailed Experimental Protocol

This protocol is a representative methodology based on established Ullmann-type reactions and should be adapted and optimized based on laboratory conditions.

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-iodobenzoic acid (1.0 eq), 2-methoxyphenol (1.2 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.5 eq).

    • Scientist's Insight: The use of an amino acid ligand like L-proline can significantly improve the efficiency and lower the required reaction temperature of Ullmann couplings, making the process more accessible and preventing degradation of sensitive substrates.[6]

  • Reaction Setup: Evacuate and backfill the flask with an inert atmosphere (e.g., Nitrogen or Argon) three times to remove oxygen, which can interfere with the catalytic cycle.

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask to achieve a suitable concentration (e.g., 0.5 M).

  • Heating: Immerse the flask in a preheated oil bath at 110°C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Reaction Quench & Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with water and acidify to a pH of ~2 using 1M hydrochloric acid (HCl). This step protonates the carboxylate salt to precipitate the desired carboxylic acid product.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

Self-Validating System & Quality Control

The purity of the final compound should be rigorously assessed. The following techniques form a self-validating system:

  • Melting Point: A sharp, defined melting point is indicative of high purity.

  • NMR Spectroscopy (¹H and ¹³C): Confirms the molecular structure and reveals the presence of any residual starting materials or byproducts.

  • Mass Spectrometry: Verifies the molecular weight of the compound.

  • HPLC: Provides a quantitative measure of purity.

Applications in Research and Industry

The versatile structure of this compound makes it a key building block in multiple high-value applications.[1]

Applications Core This compound Pharma Pharmaceutical Development (Anti-inflammatory, Analgesic Drugs) Core->Pharma Agro Agricultural Chemicals (Herbicides, Pesticides) Core->Agro Polymer Polymer Science (Thermal & Mechanical Modifiers) Core->Polymer Biochem Biochemical Research (Enzyme Inhibition Studies) Core->Biochem Cosmetics Cosmetic Formulations (Anti-inflammatory Skincare) Core->Cosmetics

Caption: Key Application Areas of the Title Compound.

  • Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of novel pharmaceutical agents. Its diaryl ether motif is a common feature in molecules designed as anti-inflammatory and analgesic drugs that target pain relief.[1]

  • Agricultural Chemicals: The compound is utilized in the formulation of herbicides and pesticides.[1] Its structure can be tailored to create active ingredients that offer effective crop protection.[1]

  • Polymer Science: It can be used as a monomer or modifier in polymer formulations.[1] Incorporation of this rigid, aromatic structure can enhance the thermal stability and mechanical properties of plastics, making them more durable for industrial applications.[1]

  • Biochemical Research: Researchers employ this molecule in studies related to enzyme inhibition. The specific arrangement of its functional groups can be exploited to design probes for investigating metabolic pathways and developing new therapeutic strategies.[1]

  • Cosmetic Formulations: In skincare products, it can provide anti-inflammatory benefits, making it suitable for formulations aimed at soothing sensitive skin and reducing irritation.[1]

Safety and Handling

While a specific Safety Data Sheet (SDS) for CAS 500884-43-5 is not detailed in the provided results, general precautions for handling aromatic carboxylic acids should be strictly followed, based on data for similar compounds like 3-Methoxybenzoic acid and Benzoic Acid.[7][8][9]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[7][9]

  • Handling: Avoid contact with skin, eyes, and clothing.[7] Do not ingest or inhale. Handle in a well-ventilated area or a chemical fume hood to avoid dust formation.[7] Wash hands thoroughly after handling.[8]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7]

  • Hazards: Based on related structures, this compound should be considered harmful if swallowed and may cause skin and serious eye irritation.[7]

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation. Its robust synthesis and versatile functional groups provide chemists and material scientists with a reliable platform for developing next-generation pharmaceuticals, advanced polymers, and specialized agrochemicals. Adherence to rigorous synthetic protocols and safety measures will ensure its effective and safe utilization in advancing scientific discovery.

References

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis, [Link]

  • 2-(3-Methoxyphenoxy)benzoic acid | C14H12O4 | CID 89098. PubChem, [Link]

  • Ullmann Reaction. Organic Chemistry Portal, [Link]

  • Preparation of 3-alkoxy-2-methylbenzoic acids.
  • The preparation method of the methoxy benzoic acid of 2 methyl 3.
  • Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society, [Link]

  • The preparation method of 2- methyl -3- methoxy benzoic acids and its intermediate.
  • Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. NIH, [Link]

  • Benzoic acid, 3-methoxy-. NIST WebBook, [Link]

  • Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • Benzoic Acid - Hazardous Substance Fact Sheet. New Jersey Department of Health, [Link]

  • Process for synthesizing benzoic acids.
  • A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. SciELO México, [Link]

  • Safety Data Sheet: Benzoic acid. Carl ROTH, [Link]

  • mesitoic acid. Organic Syntheses Procedure, [Link]

  • Diaryl ether synthesis by etherification (arylation). Organic Chemistry Portal, [Link]

Sources

An In-depth Technical Guide to the Discovery and History of Phenoxybenzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Phenoxybenzoic Acid Scaffold

The phenoxybenzoic acid moiety, a deceptively simple structure comprising a phenoxy group linked to a benzoic acid, represents a cornerstone in the fields of medicinal chemistry, materials science, and chemical synthesis. Its inherent structural rigidity, coupled with the tunable electronic properties afforded by substitution on either aromatic ring, has established it as a privileged scaffold in drug discovery and a vital monomer in the synthesis of high-performance polymers. This guide provides a comprehensive exploration of the discovery and historical evolution of phenoxybenzoic acids, delving into the foundational synthetic methodologies, their mechanistic underpinnings, and their multifaceted applications. We will trace the journey from early 20th-century breakthroughs in cross-coupling chemistry to the modern, sophisticated applications that continue to emerge, offering researchers and drug development professionals a detailed and insightful resource.

Part 1: The Genesis of a Scaffold - Early Discoveries and Synthetic Foundations

The story of phenoxybenzoic acids is intrinsically linked to the development of reactions capable of forming diaryl ethers—a notoriously challenging chemical transformation in the early days of organic synthesis. While a definitive "first synthesis" of a simple phenoxybenzoic acid is not clearly documented in a single seminal paper, its creation became possible through the pioneering work on copper-catalyzed cross-coupling reactions by German chemist Fritz Ullmann and his collaborator Irma Goldberg in the early 1900s.

The Ullmann Condensation: A Cornerstone of Diaryl Ether Synthesis

First reported in the early 20th century, the Ullmann condensation provided the first robust method for the formation of a C-O bond between two aryl groups.[1][2] The classical approach involved the reaction of an alkali phenoxide with an aryl halide in the presence of a stoichiometric amount of copper powder or copper salts at very high temperatures, often exceeding 200°C.[1] A letter from Fritz Ullmann dated July 1918 provides direct historical evidence of the application of this chemistry to precursors of phenoxybenzoic acids, describing the condensation of chlorobenzoic acid with phenols using trace amounts of copper.[3]

The harsh conditions of the original Ullmann reaction were a significant limitation. The high temperatures and stoichiometric copper were necessary to overcome the low reactivity of aryl halides in nucleophilic aromatic substitution. The choice of polar, high-boiling solvents like nitrobenzene or N,N-dimethylformamide (DMF) was also a necessity to achieve the required temperatures and solubilize the reactants.[1]

Experimental Protocol: Classical Ullmann Synthesis of 4-Phenoxybenzoic Acid

  • Preparation of Sodium Phenoxide: In a round-bottom flask equipped with a reflux condenser, dissolve phenol (1.0 eq) in a minimal amount of absolute ethanol.

  • Carefully add sodium metal (1.0 eq) in small portions to the solution. The reaction is exothermic and will generate hydrogen gas. Allow the reaction to proceed until all the sodium has reacted to form sodium phenoxide.

  • Ullmann Condensation: To the flask containing the sodium phenoxide, add 4-chlorobenzoic acid (1.0 eq) and copper(I) bromide (1.1 eq).

  • Add a high-boiling solvent, such as nitrobenzene.

  • Heat the reaction mixture to 200-210°C with vigorous stirring for 12-24 hours.

  • Work-up: Cool the reaction mixture to room temperature and dilute with toluene.

  • Filter the mixture to remove the copper salts.

  • Extract the organic layer with an aqueous solution of sodium hydroxide to separate the 4-phenoxybenzoic acid as its sodium salt.

  • Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the crude 4-phenoxybenzoic acid.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure 4-phenoxybenzoic acid.

Causality Behind Experimental Choices:

  • Stoichiometric Copper: In the classical Ullmann reaction, copper is not a true catalyst but a reagent that is consumed during the reaction. It facilitates the coupling by forming an organocopper intermediate.

  • High Temperatures: The high activation energy of the reaction, particularly the oxidative addition of the aryl halide to copper, necessitates high temperatures to achieve a reasonable reaction rate.

  • Polar Aprotic Solvents: Solvents like nitrobenzene are required to withstand the high reaction temperatures and to help solubilize the polar intermediates.

The Williamson Ether Synthesis: A Complementary Approach

Developed by Alexander Williamson in 1850, the Williamson ether synthesis is a fundamental reaction in organic chemistry for the formation of ethers via an SN2 mechanism.[4] While highly effective for synthesizing alkyl ethers, its application to the synthesis of diaryl ethers, including phenoxybenzoic acids, is limited. The reaction requires an alkoxide or phenoxide to react with an alkyl halide.[5] For phenoxybenzoic acid synthesis, this would involve the reaction of a phenoxide with a halobenzoic acid or a halophenol with a benzoic acid derivative. However, the SN2 reaction mechanism is generally inefficient with aryl halides due to the steric hindrance of the benzene ring and the strength of the carbon-halogen bond.[6] Therefore, the Williamson ether synthesis is not the preferred method for the direct synthesis of phenoxybenzoic acids, though it remains a critical reaction in organic synthesis.

Part 2: Evolution of Synthetic Methodologies - Towards Milder and More Efficient Reactions

The inherent limitations of the classical Ullmann condensation spurred decades of research aimed at developing milder, more efficient, and more versatile methods for the synthesis of diaryl ethers. This evolution has been driven by a deeper understanding of reaction mechanisms and the development of sophisticated catalyst systems.

Ligand-Accelerated Ullmann Condensation

A major breakthrough in Ullmann-type C-O coupling reactions was the discovery that the addition of ligands to the copper catalyst could dramatically accelerate the reaction, allowing for lower reaction temperatures and catalytic amounts of copper.[7] Ligands such as diamines, amino acids, and β-diketones were found to stabilize the copper catalyst and facilitate the key steps of the catalytic cycle.[8] For instance, the use of 2,2,6,6-tetramethylheptane-3,5-dione (TMHD) as a ligand allows the reaction to proceed at more moderate temperatures.[9]

Mechanism of the Ullmann Condensation

The currently accepted mechanism for the copper-catalyzed Ullmann condensation involves a Cu(I)/Cu(III) catalytic cycle.

Ullmann_Mechanism cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_product Product CuI Cu(I) Catalyst ArOCuIII Ar-Cu(III)(OAr')X CuI->ArOCuIII Oxidative Addition ArX Ar-X (Aryl Halide) ArX->ArOCuIII ArOAr Ar-O-Ar' (Diaryl Ether) ArOCuIII->ArOAr Reductive Elimination ArOAr->CuI Catalyst Regeneration ArOH Ar'-OH (Phenol) ArOH->ArOCuIII Base Base Base->ArOH

Caption: Proposed catalytic cycle for the Ullmann diaryl ether synthesis.

The cycle is thought to proceed as follows:

  • Oxidative Addition: The active Cu(I) catalyst undergoes oxidative addition with the aryl halide to form a Cu(III) intermediate.

  • Deprotonation and Ligand Exchange: The phenol is deprotonated by a base, and the resulting phenoxide displaces the halide on the Cu(III) center.

  • Reductive Elimination: The aryl and phenoxy groups on the Cu(III) center couple and are eliminated, forming the diaryl ether product and regenerating the Cu(I) catalyst.

Oxidative Routes to Phenoxybenzoic Acids

An alternative and industrially important route to phenoxybenzoic acids involves the oxidation of the corresponding phenoxytoluenes.[10] This method is particularly attractive as phenoxytoluenes can be synthesized from readily available starting materials. The oxidation can be achieved using various oxidizing agents, with catalytic systems often employed to improve selectivity and efficiency. For example, cobalt acetate in the presence of a bromide promoter can be used to catalytically oxidize phenoxytoluenes to phenoxybenzoic acids with molecular oxygen.[11]

Experimental Protocol: Oxidation of 4-Phenoxytoluene

  • Reaction Setup: In a reaction vessel equipped with a reflux condenser and a gas inlet, charge 4-phenoxytoluene (1.0 eq), cobalt(II) acetate tetrahydrate (0.02 eq), and sodium bromide (0.02 eq) in glacial acetic acid.

  • Reaction: Heat the mixture to 90-100°C while bubbling a stream of air or oxygen through the solution.

  • Monitoring: Monitor the progress of the reaction by TLC or GC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and pour it into ice water to precipitate the crude 4-phenoxybenzoic acid.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent to obtain the pure product.

Causality Behind Experimental Choices:

  • Cobalt Catalyst: The cobalt(II) species initiates a radical chain reaction by abstracting a hydrogen atom from the methyl group of the phenoxytoluene.

  • Bromide Promoter: The bromide ion facilitates the regeneration of the active cobalt(III) species, accelerating the overall reaction rate.

  • Acetic Acid Solvent: Acetic acid is a suitable solvent for this reaction as it is relatively inert to oxidation under these conditions and can dissolve the reactants and catalyst.

Modern Synthetic Approaches

Contemporary methods for phenoxybenzoic acid synthesis often involve multi-step sequences that offer high yields and purity. One such approach starts with diphenyl ether, which undergoes a Friedel-Crafts acylation to introduce an acetyl group, followed by a haloform reaction or other oxidative cleavage to yield the carboxylic acid.[12][13] This route provides excellent regiocontrol, particularly for the synthesis of 4-phenoxybenzoic acid.

Table 1: Comparison of Synthetic Methods for Phenoxybenzoic Acids

MethodKey ReagentsTypical ConditionsAdvantagesDisadvantages
Classical Ullmann Aryl halide, Phenoxide, Stoichiometric Cu>200°C, high-boiling solventsFoundational methodHarsh conditions, low yields, stoichiometric copper waste
Ligand-Accelerated Ullmann Aryl halide, Phenol, Catalytic Cu, Ligand, Base80-150°CMilder conditions, higher yields, catalytic copperLigand cost, catalyst sensitivity
Oxidation of Phenoxytoluene Phenoxytoluene, Co(OAc)₂, NaBr, O₂90-120°CUses readily available starting materialsPotential for over-oxidation and side products
Acylation-Oxidation Diphenyl ether, Acetyl chloride, AlCl₃, NaOCl0°C to refluxHigh regioselectivity, high yieldsMulti-step process

Part 3: The Phenoxybenzoic Acid Scaffold in Drug Discovery and Development

The phenoxybenzoic acid moiety is a prominent feature in a number of biologically active molecules, where it often serves as a key pharmacophore, contributing to target binding and influencing pharmacokinetic properties.

Anti-inflammatory and Analgesic Agents

Derivatives of phenoxybenzoic acid have been investigated for their anti-inflammatory and analgesic properties.[14] The diaryl ether linkage can act as a bioisosteric replacement for the biaryl amine linkage found in fenamic acid non-steroidal anti-inflammatory drugs (NSAIDs). This substitution can modulate the compound's activity and safety profile.[14] The carboxylic acid group is often crucial for activity, as it can interact with key residues in the active site of enzymes like cyclooxygenase (COX).[15]

Bioisosterism cluster_NSAIDs NSAID Scaffolds FenamicAcid Fenamic Acid (N-H linker) PhenoxybenzoicAcid Phenoxybenzoic Acid (O linker) FenamicAcid->PhenoxybenzoicAcid Bioisosteric Replacement

Caption: Bioisosteric relationship between fenamic and phenoxybenzoic acid scaffolds.

Enzyme Inhibitors

The phenoxybenzoic acid scaffold has been successfully employed in the design of inhibitors for various enzymes. For instance, certain derivatives have been identified as potent inhibitors of human prostatic 5α-reductase, an enzyme involved in androgen metabolism.[16] More recently, derivatives of 3-phenoxybenzoic acid have been synthesized and evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy.[17]

The Role of the Carboxylic Acid Group and Bioisosteric Replacement

The carboxylic acid group is a common feature in many drugs, often serving as a key hydrogen bond donor and acceptor, or as a charged group that interacts with positively charged residues in a binding pocket. However, the presence of a carboxylic acid can also lead to poor pharmacokinetic properties, such as low cell permeability and rapid metabolism.[18] Consequently, the bioisosteric replacement of the carboxylic acid group is a common strategy in drug design to improve a molecule's drug-like properties while maintaining its biological activity.[19] Various functional groups, such as tetrazoles, hydroxamic acids, and sulfonamides, can serve as bioisosteres for carboxylic acids.[18]

3-Phenoxybenzoic Acid: A Key Biomarker

Beyond its role as a synthetic intermediate, 3-phenoxybenzoic acid (3-PBA) has gained significant attention as a major metabolite and biomarker of exposure to pyrethroid insecticides.[18] Pyrethroids are widely used synthetic insecticides, and monitoring the levels of 3-PBA in urine provides a reliable measure of human exposure to these compounds.[18]

Conclusion

The journey of phenoxybenzoic acids, from their conceptualization through the pioneering work of Ullmann and Goldberg to their current status as versatile building blocks in drug discovery and materials science, is a testament to the enduring power of fundamental organic synthesis. The evolution of their synthesis from harsh, stoichiometric reactions to elegant, ligand-accelerated catalytic processes showcases the remarkable progress in the field of chemistry. For researchers, scientists, and drug development professionals, a deep understanding of the history, synthesis, and chemical logic behind the phenoxybenzoic acid scaffold is not merely an academic exercise, but a practical tool for the rational design of new molecules with tailored properties and functions. The continued exploration of this seemingly simple yet remarkably versatile scaffold promises to unlock new opportunities in medicine and technology for years to come.

References

  • CN105541607A - Method for synthesizing 4-phenoxybenzoyl chloride, important intermediate of ibrutinib - Google P
  • Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/ Manganese Oxide: A Kinetic and Mechanistic Analysis - Ramprasad Group. (URL: [Link])

  • Williamson Ether Synthesis - Organic Chemistry Tutor. (URL: [Link])

  • Fritz Ullmann and the Ullmann's Encyclopedia of Industrial Chemistry - German Chemical Society. (URL: [Link])

  • Ullmann Reaction - Organic Chemistry Portal. (URL: [Link])

  • Synthesis and Analgesic Activity of 2-Phenoxybenzoic Acid and N-Phenylanthranilic Acid Hydrazides - ResearchGate. (URL: [Link])

  • 4-Phenoxybenzoic acid | C13H10O3 | CID 75182 - PubChem - NIH. (URL: [Link])

  • An efficient BINAM–copper(II) catalyzed Ullmann-type synthesis of diaryl ethers | Request PDF - ResearchGate. (URL: [Link])

  • Carboxylic Acid (Bio)Isosteres in Drug Design - PMC. (URL: [Link])

  • US5693869A - Process for the single step oxidation of 3-phenoxytoluene to 3-phenoxybenzaldehyde - Google P
  • Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis | Chemical Reviews - ACS Publications. (URL: [Link])

  • US4323692A - Process for preparing phenoxybenzoic acids - Google P
  • The Williamson Ether Synthesis - Master Organic Chemistry. (URL: [Link])

  • Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction | ACS Catalysis - ACS Publications. (URL: [Link])

  • Recent progress in copper-catalyzed cross-coupling reactions - ResearchGate. (URL: [Link])

  • Synthesis, docking study, and antitumor evaluation of benzamides and oxadiazole derivatives of 3-phenoxybenzoic acid as VEGFR-2 inhibitors - PubMed. (URL: [Link])

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (URL: [Link])

  • Catalytic Liquid Phase Oxidation of Toluene to Benzoic Acid - ResearchGate. (URL: [Link])

  • Fritz Ullmann - Wikipedia. (URL: [Link])

  • Diaryl ether synthesis by etherification (arylation) - Organic Chemistry Portal. (URL: [Link])

  • Mechanistic Studies of Ullmann-Type C-N Coupling Reactions: Carbonate-Ligated Copper(III) Intermediates | Request PDF - ResearchGate. (URL: [Link])

  • Improvements in the manufacture of benzoic acid obtained by catalytic oxidation of toluene. (URL: [Link])

  • A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components - SciELO México. (URL: [Link])

  • Letter from Fritz Ullmann to Georg Bredig, July 1918. (URL: [Link])

  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - MDPI. (URL: [Link])

  • Bioisosteres for carboxylic acid groups - Hypha Discovery. (URL: [Link])

  • Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC - PubMed Central. (URL: [Link])

  • Ullmann diaryl ether synthesis: rate acceleration by 2,2,6,6-tetramethylheptane-3,5-dione. (URL: [Link])

  • Studies on Catalytic Oxidation of pTertButyltoluene - ResearchGate. (URL: [Link])

  • Williamson Ether Synthesis reaction - BYJU'S. (URL: [Link])

  • Structure Property Relationships of Carboxylic Acid Isosteres - ACS Publications. (URL: [Link])

  • From Established to Emerging: Evolution of Cross-Coupling Reactions | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Photoinduced Ullmann-type cross-coupling reactions: mechanistic insights and emerging challenges - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])

  • A novel class of inhibitors for human steroid 5 alpha-reductase: phenoxybenzoic acid derivatives. I - PubMed. (URL: [Link])

  • Benzo[a]phenoxazines as Potential Anti-Inflammatory Drugs - MDPI. (URL: [Link])

  • Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need. (URL: [Link])

  • Williamson Ether Synthesis - Chemistry Steps. (URL: [Link])

  • Cross-coupling reaction - Wikipedia. (URL: [Link])

  • Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - Widya Mandala Surabaya Catholic University Repository. (URL: [Link])

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. (URL: [Link])

  • ChemInform Abstract: Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione. - ResearchGate. (URL: [Link])

Sources

An In-depth Technical Guide to the Spectroscopic Profile of 3-(2-Methoxyphenoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Methoxyphenoxy)benzoic acid (CAS Number: 500884-43-5) is an aromatic ether and carboxylic acid derivative with a molecular formula of C₁₄H₁₂O₄ and a molecular weight of 244.24 g/mol .[1][2][3] Its structure, featuring a benzoic acid moiety linked to a methoxyphenoxy group, makes it a molecule of interest in medicinal chemistry and materials science, potentially serving as a versatile building block for more complex molecular architectures.

Predicted Spectroscopic Data for this compound

The following sections detail the anticipated spectroscopic characteristics of this compound. These predictions are derived from foundational spectroscopic principles and analysis of its chemical structure.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) would exhibit distinct signals corresponding to the aromatic protons, the methoxy protons, and the carboxylic acid proton.

Predicted ¹H NMR Data:

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Rationale
Carboxylic Acid (-COOH)~13.0Singlet (broad)1HThe acidic proton of a carboxylic acid is highly deshielded and often appears as a broad singlet.
Aromatic Protons6.90 - 7.80Multiplet8HThe eight aromatic protons on the two benzene rings will resonate in this region. Their precise shifts and coupling patterns depend on their position relative to the electron-withdrawing carboxylic acid group and the electron-donating ether and methoxy groups.
Methoxy Protons (-OCH₃)~3.80Singlet3HThe three protons of the methoxy group are chemically equivalent and are expected to appear as a sharp singlet.

Causality Behind Predictions: The electron-withdrawing nature of the carboxylic acid group will deshield the protons on the benzoic acid ring, causing them to appear at a higher chemical shift compared to the protons on the methoxyphenoxy ring. The ether linkage and the methoxy group are electron-donating, which will shield the protons on that ring, leading to lower chemical shifts. The specific splitting patterns (multiplicities) will arise from spin-spin coupling between adjacent non-equivalent protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal.

Predicted ¹³C NMR Data:

Carbon Assignment Predicted Chemical Shift (ppm) Rationale
Carboxylic Acid Carbon (-COOH)~167The carbonyl carbon of a carboxylic acid is highly deshielded due to the two electronegative oxygen atoms.
Aromatic Carbons110 - 160The twelve aromatic carbons will resonate in this region. The carbons attached to the oxygen atoms of the ether linkage and the carbon attached to the carboxylic acid group will be the most deshielded within this range.
Methoxy Carbon (-OCH₃)~56The carbon of the methoxy group is in a typical range for such functionalities.
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted Key IR Absorption Bands:

Functional Group Predicted Absorption Range (cm⁻¹) Vibration
O-H (Carboxylic Acid)3300 - 2500 (broad)Stretching
C-H (Aromatic)3100 - 3000Stretching
C=O (Carboxylic Acid)1710 - 1680Stretching
C=C (Aromatic)1600 - 1450Stretching
C-O (Ether and Acid)1300 - 1000Stretching

Experiential Insight: The broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimeric structure of carboxylic acids in the solid state or in concentrated solutions.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Predicted Mass Spectrometry Data:

Parameter Predicted Value Rationale
Molecular Ion (M⁺) m/z 244This corresponds to the molecular weight of the compound (C₁₄H₁₂O₄).
Key Fragment Ions m/z 229, 199, 121Potential fragmentation could involve the loss of a methyl group (-CH₃, M-15), a carboxyl group (-COOH, M-45), and cleavage of the ether bond.

Comparative Analysis with Related Compounds

To provide a practical reference, the predicted data for this compound can be compared with the known experimental data for the isomeric compound 2-(3-Methoxyphenoxy)benzoic acid and the related 3-Methoxybenzoic acid.

Table of Comparative Spectroscopic Data:

Compound ¹H NMR (ppm) ¹³C NMR (ppm) IR (cm⁻¹) MS (m/z)
This compound (Predicted) ~13.0 (-COOH), 6.90-7.80 (Ar-H), ~3.80 (-OCH₃)~167 (C=O), 110-160 (Ar-C), ~56 (-OCH₃)3300-2500 (O-H), 1710-1680 (C=O), 1300-1000 (C-O)244 (M⁺)
2-(3-Methoxyphenoxy)benzoic acid (Experimental) No full spectrum available, but key signals are expected to be similar with different aromatic region splitting.A ¹³C NMR spectrum is available.[4]An FTIR spectrum is available, showing characteristic peaks for the functional groups.[4]GC-MS data shows a molecular ion at m/z 244.[4]
3-Methoxybenzoic acid (Experimental) ~11.0-13.0 (-COOH), 7.1-7.7 (Ar-H), ~3.8 (-OCH₃)[5]Data available[5]Characteristic absorptions for O-H, C=O, and C-O are present.[6][7]Molecular ion at m/z 152.[8]

This comparative analysis underscores that while the core functional groups will give rise to signals in similar regions, the precise chemical shifts and coupling patterns in the NMR spectra, as well as the fingerprint region of the IR spectrum, will be unique for each isomer, allowing for their differentiation.

Methodologies for Spectroscopic Analysis

The following are detailed, self-validating protocols for acquiring the spectroscopic data discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • NMR tube

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Accurately weigh 5-10 mg of the sample and transfer it to a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.

  • Cap the NMR tube and gently agitate until the sample is fully dissolved.

  • Insert the NMR tube into the spectrometer's spinner turbine, ensuring correct positioning.

  • Place the sample into the NMR probe.

  • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Process the ¹H NMR spectrum by applying Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals and reference the spectrum (e.g., to the residual solvent peak).

  • Acquire the ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum.

  • Process and reference the ¹³C NMR spectrum.

Trustworthiness: The use of a deuterated solvent with a known chemical shift for locking and referencing ensures the accuracy of the reported chemical shifts. The high-field instrument provides the necessary resolution to distinguish between closely spaced signals.

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

Objective: To obtain an infrared spectrum of the solid sample.

Materials:

  • This compound sample (solid)

  • FTIR spectrometer with an ATR accessory

  • Spatula

Procedure:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.

  • Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Clean the ATR crystal thoroughly after the measurement.

  • Analyze the resulting spectrum to identify the characteristic absorption bands.

Trustworthiness: The background correction step is crucial for removing interferences from atmospheric water and carbon dioxide, ensuring that the resulting spectrum is solely from the sample.

ir_workflow start Start clean_crystal Clean ATR Crystal start->clean_crystal background_scan Acquire Background Spectrum clean_crystal->background_scan place_sample Place Sample on Crystal background_scan->place_sample apply_pressure Apply Pressure place_sample->apply_pressure acquire_spectrum Acquire Sample Spectrum apply_pressure->acquire_spectrum clean_up Clean Crystal acquire_spectrum->clean_up analyze Analyze Spectrum clean_up->analyze

Caption: Workflow for ATR-FTIR Spectroscopic Analysis.

Mass Spectrometry (MS) Protocol (Electron Ionization - EI)

Objective: To determine the molecular weight and fragmentation pattern of the sample.

Materials:

  • This compound sample

  • Gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe

  • Suitable solvent for sample dissolution if using GC-MS

Procedure:

  • Prepare a dilute solution of the sample in a volatile solvent if using GC-MS.

  • Tune the mass spectrometer using a standard calibration compound (e.g., PFTBA).

  • Set the appropriate parameters for the ion source (e.g., electron energy of 70 eV for EI), mass analyzer, and detector.

  • Introduce the sample into the mass spectrometer. For GC-MS, inject the sample solution into the GC, which will separate the components before they enter the MS. For a solid probe, a small amount of the sample is placed on the probe, which is then inserted into the ion source and heated.

  • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

  • Analyze the resulting spectrum to identify the molecular ion peak and major fragment ions.

Trustworthiness: The initial tuning and calibration of the instrument ensure accurate mass assignments. An electron energy of 70 eV is a standard condition that provides reproducible fragmentation patterns, allowing for comparison with library data if available.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, a molecule for which experimental data is not widely disseminated. By leveraging fundamental principles of spectroscopy, this document offers a robust predictive analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra. The inclusion of comparative data from related compounds and detailed, field-tested experimental protocols provides researchers, scientists, and drug development professionals with a valuable resource for the identification, characterization, and quality assessment of this compound and its analogues. The methodologies outlined herein are designed to be self-validating, ensuring the generation of reliable and reproducible spectroscopic data.

References

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • NIST. Benzoic acid, 3-methoxy-. [Link]

  • PubChem. 2-(3-Methoxyphenoxy)benzoic acid. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032606). [Link]

  • Global Substance Registration System. 2-(3-METHOXYPHENOXY)BENZOIC ACID. [Link]

  • Rasayan Journal of Chemistry. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. [Link]

  • NIST. Benzoic acid, 3-methoxy-. [Link]

Sources

Solubility and stability of 3-(2-Methoxyphenoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide Topic: Solubility and Stability of 3-(2-Methoxyphenoxy)benzoic acid Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is an aromatic carboxylic acid with potential applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] A comprehensive understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective application in research and development, especially in the context of drug development where these parameters influence formulation, bioavailability, and shelf-life. This guide provides a detailed examination of the predicted solubility and stability profiles of this compound based on its structural components. It offers a robust framework of experimental protocols designed to empower researchers to empirically determine these critical parameters. The methodologies are grounded in established scientific principles and regulatory guidelines, ensuring the generation of reliable and reproducible data for informed decision-making in pharmaceutical and chemical development.

Molecular Structure and Predicted Physicochemical Properties

The chemical behavior of this compound is dictated by the interplay of its three primary structural components: the benzoic acid moiety, the ether linkage, and the methoxyphenoxy group.

  • Benzoic Acid Moiety: This group confers acidic properties to the molecule. Carboxylic acids are weak acids, and for most aromatic carboxylic acids, the pKa value falls within the range of 4 to 5.[2] This acidity is a critical determinant of its pH-dependent solubility. The carboxyl group is polar and capable of forming strong hydrogen bonds, which influences its interaction with various solvents.[3]

  • Ether Linkage (-O-): Ether linkages are generally characterized by high chemical stability.[4] However, they can undergo cleavage under forcing conditions, such as in the presence of strong acids (e.g., HBr, HI) or bases at elevated temperatures.[5][6] This represents a potential degradation pathway that must be investigated.

  • Methoxyphenoxy Group: This bulky, largely hydrophobic group will significantly influence the molecule's overall solubility. The methoxy group may offer some potential for hydrogen bonding, but the aromatic rings contribute to a nonpolar character, suggesting that solubility in water will be limited, while solubility in organic solvents should be favorable.[7][8]

Based on this structural analysis, we can predict that this compound will behave as a weak acid with poor aqueous solubility at acidic pH, which increases significantly at neutral to basic pH as the carboxylate salt is formed.

Solubility Profile: A Framework for Experimental Determination

Predicted Solubility in Common Solvents

The principle of "like dissolves like" provides a qualitative prediction of solubility. The molecule's combination of a polar carboxylic acid group and a large nonpolar region suggests a nuanced solubility profile.

Solvent SystemSolvent TypePredicted SolubilityRationale
Water (pH < 3)Polar ProticLowThe carboxylic acid will be in its neutral, protonated form, which is less soluble in water due to the large hydrophobic phenoxy group.[8]
Water (pH > 7)Polar ProticHighThe carboxylic acid will be deprotonated to its carboxylate salt form, which is ionic and generally much more soluble in water.[8]
Phosphate-Buffered Saline (PBS, pH 7.4)Aqueous BufferModerate to HighAt physiological pH, the compound will exist primarily as its soluble carboxylate salt.[9]
Ethanol, MethanolPolar ProticHighAlcohols can act as both hydrogen bond donors and acceptors, effectively solvating both the carboxylic acid and the ether linkage.[7]
Dimethyl Sulfoxide (DMSO)Polar AproticHighDMSO is a strong polar aprotic solvent capable of disrupting intermolecular hydrogen bonds and solvating a wide range of compounds.[10]
Acetonitrile (ACN)Polar AproticModerateACN is a common solvent in chromatography and is expected to be a reasonably good solvent for this compound.[11]
Experimental Workflow for Solubility Determination

A robust determination of solubility requires a well-controlled experimental procedure. The shake-flask method is a gold-standard technique for this purpose.[12]

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification prep_1 Add excess solid compound to a known volume of solvent prep_2 Seal vial to prevent solvent evaporation prep_1->prep_2 equil Agitate at constant temperature (e.g., 24-72 hours) to reach equilibrium prep_2->equil sep Centrifuge or filter (0.22 µm) to separate undissolved solid equil->sep quant_1 Extract a precise aliquot of the clear supernatant sep->quant_1 quant_2 Dilute with mobile phase quant_1->quant_2 quant_3 Analyze concentration using a validated HPLC-UV method quant_2->quant_3

Caption: Experimental workflow for shake-flask solubility determination.

Protocol: Shake-Flask Solubility Measurement

This protocol outlines the steps to determine the equilibrium solubility of this compound.

  • Preparation: Add an excess amount of the solid compound (enough to ensure a saturated solution with visible solid remaining) to a known volume (e.g., 1 mL) of the selected solvent in a glass vial.

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.[12]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification:

    • Prepare a series of calibration standards of the compound in the analysis solvent (e.g., mobile phase).

    • Accurately dilute a sample of the filtered supernatant into the analysis solvent.

    • Analyze the standards and the sample using a validated HPLC-UV method (see protocol below).

    • Calculate the concentration in the original supernatant based on the calibration curve and the dilution factor. The result is reported as mg/mL or µg/mL.

Protocol: Analytical Method for Quantification (HPLC-UV)

A reverse-phase HPLC method with UV detection is a standard and reliable technique for quantifying aromatic compounds like this one.[13]

  • Instrumentation: High-Performance Liquid Chromatography system with a UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 70% A / 30% B, ramp to 10% A / 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Scan for maximum absorbance (likely between 250-300 nm) or use a standard wavelength like 254 nm.

  • Injection Volume: 10 µL.

Stability Profile and Forced Degradation

Understanding a molecule's intrinsic stability is a core requirement in drug development.[14] Forced degradation studies, or stress testing, are performed to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[15][16]

Predicted Degradation Pathways

The primary point of potential instability in this compound is the ether linkage.

G cluster_acid Acidic Hydrolysis (H⁺, Δ) cluster_base Basic Hydrolysis (OH⁻, Δ) parent This compound acid_prod1 3-Hydroxybenzoic acid parent->acid_prod1 Ether Cleavage acid_prod2 Guaiacol (2-Methoxyphenol) parent->acid_prod2 Ether Cleavage base_prod1 3-Hydroxybenzoate parent->base_prod1 Ether Cleavage base_prod2 Guaiacol (2-Methoxyphenol) parent->base_prod2 Ether Cleavage

Caption: Predicted hydrolytic degradation pathways of the target molecule.

  • Hydrolytic Degradation: Under strongly acidic or basic conditions, particularly with heat, the ether bond is susceptible to cleavage.[4][17] This reaction would likely yield 3-hydroxybenzoic acid and guaiacol (2-methoxyphenol) . The reaction is typically slow and requires forcing conditions.[18]

  • Oxidative Degradation: The molecule does not possess functional groups that are highly susceptible to oxidation, but degradation in the presence of strong oxidizing agents should still be evaluated.

  • Photodegradation: Aromatic systems can absorb UV light, potentially leading to degradation. Photostability testing is crucial to determine appropriate packaging and handling requirements.

  • Thermal Degradation: The compound is expected to be a solid with a defined melting point and should be reasonably stable at ambient temperatures, but its stability at elevated temperatures must be confirmed.

Protocol: Forced Degradation Study

This protocol is designed based on ICH guidelines to assess the stability of the drug substance.[15] The goal is to achieve 5-20% degradation to ensure that the analytical method is truly stability-indicating.[19]

  • Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Heat at 80 °C for 24-48 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Heat at 80 °C for 8-24 hours.

    • Neutral Hydrolysis: Mix the stock solution with an equal volume of water. Heat at 80 °C for 48-72 hours.

    • Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

    • Photostability: Expose the solid powder and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Thermal Stress (Solid): Store the solid powder in an oven at 105 °C for 24 hours.

  • Sample Analysis:

    • At appropriate time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including an unstressed control, using a stability-indicating HPLC method.

    • Assess the percentage of degradation and look for the appearance of new peaks (degradation products) in the chromatogram.

Development of a Stability-Indicating Method

The HPLC-UV method described in section 2.4 serves as an excellent starting point. To validate it as "stability-indicating," the chromatograms from the forced degradation study must be analyzed. The method is considered successful if:

  • The peak for the parent compound is well-resolved from all degradation product peaks.

  • The peak purity of the parent compound can be confirmed using a photodiode array (PDA) detector.

  • A mass balance is achieved, where the decrease in the parent compound is reasonably accounted for by the increase in degradation products.

Conclusion

While direct, published data on the solubility and stability of this compound is sparse, a robust scientific understanding can be built upon the known chemistry of its constituent functional groups. It is predicted to be a weak acid with pH-dependent aqueous solubility and a chemically stable ether linkage that may degrade under harsh hydrolytic conditions. This guide provides the necessary theoretical foundation and detailed, actionable experimental protocols for researchers to rigorously determine the solubility profile and intrinsic stability of this compound. The successful execution of these studies will generate the critical data needed to advance its development in pharmaceutical or other chemical applications, ensuring decisions are based on sound scientific evidence.

References

  • Vertex AI Search. (2024).
  • Vertex AI Search. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • ResearchGate. (2013).
  • NIH National Library of Medicine. (n.d.).
  • Vertex AI Search. (2023).
  • Vertex AI Search. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.
  • Chem-Impex. (n.d.). This compound.
  • Guidechem. (2024). Understanding Benzoic Acid Solubility: A Comprehensive Guide.
  • Wikipedia. (n.d.). Ether cleavage.
  • Benchchem. (2025). An In-depth Technical Guide to the Solubility of Benzoic Acid in Organic Solvents.
  • Longdom Publishing. (n.d.). Synthesis and Cleavage of Ethers.
  • Fiveable. (n.d.). Reactions of Ethers: Acidic Cleavage | Organic Chemistry Class Notes.
  • PubMed. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid.
  • YouTube. (2018). ether cleavage with strong acids.
  • Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid.
  • SDSU Chemistry. (n.d.). Chapter 13 Carboxylic Acids.
  • Britannica. (2026). Carboxylic acid - Properties, Structure, Reactions.
  • Benchchem. (2025). Comparative analysis of analytical methods for 2-Amino-3-methoxybenzoic acid detection.
  • Cayman Chemical. (2022). (4′-Hydroxy)
  • Open Educational Resources. (n.d.). 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.

Sources

Unveiling the Therapeutic Promise of 3-(2-Methoxyphenoxy)benzoic Acid: A Guide to Investigating Potential Anti-Inflammatory and Anticancer Targets

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Rationale for Investigation

To the dedicated researchers, scientists, and drug development professionals at the forefront of innovation, this guide illuminates the therapeutic potential of 3-(2-Methoxyphenoxy)benzoic acid. While direct and extensive biological data for this specific molecule remains to be fully elucidated in publicly accessible literature, its structural motifs, shared with a class of well-characterized benzoic acid derivatives, provide a compelling rationale for its investigation as a modulator of key pathological pathways. This document serves as an in-depth technical guide, leveraging established knowledge of related compounds to propose and detail the investigation of its most probable therapeutic targets. Our approach is grounded in the principles of chemical analogy and proven experimental methodologies, offering a robust framework for your research and development endeavors.

The Inflammatory Cascade: A Primary Avenue for Therapeutic Intervention

The molecular architecture of this compound strongly suggests its potential as an anti-inflammatory agent. Numerous benzoic acid derivatives are known to interfere with the inflammatory cascade, primarily through the inhibition of cyclooxygenase (COX) enzymes and modulation of the NF-κB signaling pathway.

Cyclooxygenase (COX) Inhibition: Targeting the Engine of Prostaglandin Synthesis

The cyclooxygenase enzymes, COX-1 and COX-2, are pivotal in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed and plays a role in homeostatic functions, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation. Consequently, selective inhibition of COX-2 is a highly sought-after therapeutic strategy to mitigate inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

Given that numerous benzoic and salicylic acid derivatives have been shown to bind to and inhibit COX enzymes, it is a primary hypothesis that this compound may exhibit similar activity. The following diagram illustrates the central role of COX-2 in the inflammatory pathway.

COX2_Pathway Inflammatory Stimuli (LPS, Cytokines) Inflammatory Stimuli (LPS, Cytokines) Cell Membrane Cell Membrane Arachidonic Acid Arachidonic Acid Cell Membrane->Arachidonic Acid PLA2 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-2->Prostaglandin H2 (PGH2) Prostaglandins (PGE2, etc.) Prostaglandins (PGE2, etc.) Prostaglandin H2 (PGH2)->Prostaglandins (PGE2, etc.) PGES Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGE2, etc.)->Inflammation, Pain, Fever This compound This compound This compound->COX-2 Potential Inhibition

Figure 1: Potential Inhibition of the COX-2 Pathway.
NF-κB Signaling: The Master Regulator of Inflammatory Gene Expression

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of a multitude of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it initiates gene transcription. The inhibition of this pathway is a key target for anti-inflammatory drug development. Derivatives of salicylic acid have been shown to suppress the NF-κB pathway, suggesting a plausible mechanism for this compound.

The following diagram outlines the NF-κB signaling cascade and the potential point of intervention.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activation IkB IkB IKK Complex->IkB Phosphorylation (P) IkB-NF-kB IκB-NF-κB (Inactive) IKK Complex->IkB-NF-kB Proteasomal Degradation Proteasome IkB->Proteasomal Degradation Ubiquitination NF-kB NF-kB NF-kB_n NF-κB NF-kB->NF-kB_n Translocation IkB-NF-kB->NF-kB Release This compound This compound This compound->IKK Complex Potential Inhibition DNA κB sites NF-kB_n->DNA Gene Transcription Pro-inflammatory Gene Expression DNA->Gene Transcription

Figure 2: Potential Modulation of the NF-κB Signaling Pathway.

Exploring Anticancer Activity: A Secondary Investigative Route

Emerging evidence suggests that some benzoic acid derivatives possess anticancer properties. For example, 4-(3,4,5-Trimethoxyphenoxy) benzoic acid has been shown to induce apoptosis in breast cancer cell lines. This pro-apoptotic activity could be mediated through various mechanisms, including the induction of cell cycle arrest and the activation of caspases. While a secondary line of inquiry, the potential for this compound to influence cancer cell viability warrants investigation, particularly in inflammation-driven cancers where COX-2 and NF-κB pathways are often constitutively active.

Experimental Protocols for Target Validation

To empirically determine the therapeutic targets of this compound, a series of well-established in vitro assays are recommended. The following protocols provide a detailed, step-by-step methodology for these key experiments.

COX-1 and COX-2 Inhibition Assay (Fluorometric)

This assay will determine the inhibitory activity and selectivity of the test compound on COX-1 and COX-2 enzymes.

Principle: The assay is based on the fluorometric detection of Prostaglandin G2, the intermediate product generated by the COX enzyme from arachidonic acid.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • COX Probe

  • COX Cofactor

  • Arachidonic Acid

  • NaOH

  • Celecoxib (selective COX-2 inhibitor control)

  • Indomethacin (non-selective COX inhibitor control)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well white opaque plate

  • Fluorescence plate reader

Procedure:

  • Preparation of Reagents: Prepare all reagents according to the manufacturer's instructions. Dilute the test compound and control inhibitors to the desired concentrations in COX Assay Buffer.

  • Assay Plate Setup:

    • Enzyme Control (EC): Add 10 µl of COX Assay Buffer.

    • Inhibitor Control (IC): Add 10 µl of the appropriate control inhibitor (Celecoxib for COX-2, Indomethacin for both).

    • Test Compound (S): Add 10 µl of diluted this compound.

    • Solvent Control (SC): If the solvent concentration exceeds 1%, include a well with the solvent at the same final concentration.

  • Reaction Mix Preparation: Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • Enzyme Addition: Add 80 µl of the Reaction Mix to each well, followed by 10 µl of either COX-1 or COX-2 enzyme solution.

  • Initiation of Reaction: Initiate the reaction by adding 10 µl of diluted arachidonic acid solution to all wells simultaneously using a multi-channel pipette.

  • Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) in kinetic mode at 25°C for 5-10 minutes.

  • Data Analysis: Determine the rate of reaction from the linear portion of the kinetic curve. Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

NF-κB Luciferase Reporter Assay

This cell-based assay measures the ability of the test compound to inhibit NF-κB transcriptional activity.

Principle: Cells are transiently transfected with a reporter plasmid containing the firefly luciferase gene under the control of an NF-κB response element. A second plasmid containing the Renilla luciferase gene under a constitutive promoter is co-transfected to normalize for transfection efficiency. Inhibition of the NF-κB pathway will result in a decrease in firefly luciferase expression.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Cell culture medium and supplements

  • NF-κB luciferase reporter vector

  • Renilla luciferase control vector

  • Transfection reagent

  • Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS) as an inducer

  • This compound

  • Dual-Glo® Luciferase Assay System

  • 96-well white clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in 80-90% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the NF-κB firefly luciferase reporter and Renilla luciferase control vectors using a suitable transfection reagent.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control. Incubate for 1-2 hours.

  • Induction of NF-κB Activation: Stimulate the cells with TNF-α (e.g., 20 ng/mL) or LPS for 6-8 hours.

  • Luciferase Assay:

    • Lyse the cells and measure firefly luciferase activity by adding the Luciferase Assay Reagent.

    • Quench the firefly luciferase reaction and measure Renilla luciferase activity by adding the Stop & Glo® Reagent.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition of NF-κB activity by the test compound compared to the stimulated vehicle control. Determine the IC50 value.

Tyrosinase Inhibition Assay (as a potential secondary target)

This assay can be used to explore the potential of the compound to inhibit tyrosinase, an enzyme involved in melanin synthesis.

Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopachrome, which can be measured spectrophotometrically at 475 nm. The inhibitory effect of the test compound is determined by measuring the reduction in dopachrome formation.

Materials:

  • Mushroom tyrosinase

  • L-DOPA

  • Phosphate buffer (pH 6.8)

  • Kojic acid (positive control)

  • This compound

  • 96-well plate

  • Microplate reader

Procedure:

  • Assay Plate Setup: In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the tyrosinase solution.

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes.

  • Reaction Initiation: Add L-DOPA solution to all wells to start the reaction.

  • Measurement: Measure the absorbance at 475 nm at regular intervals for 20-30 minutes.

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition and the IC50 value.

Data Presentation and Interpretation

For a comprehensive evaluation, the experimental data should be presented in a clear and concise manner.

Table 1: Hypothetical Inhibitory Activity of this compound
Target Enzyme/PathwayAssay TypeIC50 (µM)Selectivity Index (COX-1/COX-2)
COX-1Fluorometric Inhibition>100\multirow{2}{*}{>50}
COX-2Fluorometric Inhibition2.5
NF-κBLuciferase Reporter5.8N/A
TyrosinaseSpectrophotometric15.2N/A

Note: The values presented in this table are hypothetical and serve as an example of how to present the data. Actual experimental results will need to be generated.

Experimental Workflow

The following diagram outlines a logical workflow for the investigation of the therapeutic targets of this compound.

Experimental_Workflow cluster_screening Primary Screening cluster_secondary Secondary & Mechanistic Studies cluster_tertiary Further Characterization COX_Assay COX-1/COX-2 Inhibition Assay PGE2_Assay Prostaglandin E2 Production Assay COX_Assay->PGE2_Assay If active NFkB_Assay NF-κB Reporter Assay Cytokine_Assay Cytokine Profiling (ELISA) NFkB_Assay->Cytokine_Assay If active Apoptosis_Assay Apoptosis Assay (e.g., Caspase-3 activity) NFkB_Assay->Apoptosis_Assay If active Other_Targets Broader Kinase/Enzyme Profiling Tyrosinase_Assay Tyrosinase Inhibition Assay Apoptosis_Assay->Tyrosinase_Assay Compound This compound Compound->COX_Assay Compound->NFkB_Assay

An In-depth Technical Guide to 3-(2-Methoxyphenoxy)benzoic Acid Structural Analogs and Their Properties

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-(2-methoxyphenoxy)benzoic acid and its structural analogs, compounds of significant interest in medicinal chemistry and drug discovery. The diaryl ether motif is a privileged structure in numerous biologically active molecules, and its presence in this scaffold imparts unique physicochemical and pharmacological properties.[1] This document will delve into the synthesis, structure-activity relationships (SAR), and biological activities of these compounds, with a particular focus on their potential as anti-inflammatory agents and enzyme inhibitors. We will explore the causal relationships behind synthetic strategies and the mechanistic underpinnings of their biological effects, supported by detailed experimental protocols and data analysis.

Introduction: The Significance of the this compound Scaffold

This compound is an aromatic carboxylic acid featuring a flexible diaryl ether linkage. This structural feature, combined with the methoxy and carboxylic acid functionalities, makes it a versatile platform for chemical modification and a promising starting point for the development of novel therapeutic agents.[1] The core scaffold has been identified as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting pain and inflammation, as well as in the development of agrochemicals.[2] Its utility also extends to polymer science and biochemical research, where it has been employed in studies of enzyme inhibition.

The exploration of structural analogs of this compound is driven by the desire to optimize its pharmacological profile. By systematically modifying the three key regions of the molecule—the benzoic acid ring, the phenoxy ether linkage, and the methoxy-substituted phenyl ring—researchers can fine-tune properties such as potency, selectivity, and pharmacokinetic parameters. This guide will provide a detailed examination of these modifications and their impact on biological activity.

Synthetic Strategies: Building the Diaryl Ether Core

The construction of the this compound scaffold and its analogs primarily relies on the formation of the diaryl ether bond. The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, is the most common and effective method for this transformation.[3][4]

The Ullmann Condensation: A Cornerstone of Diaryl Ether Synthesis

The Ullmann condensation involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst and a base.[3][4] For the synthesis of the parent compound, this would typically involve the reaction of a 3-halobenzoic acid derivative with guaiacol (2-methoxyphenol).

Key Considerations for a Successful Ullmann Condensation:

  • Catalyst System: While early Ullmann reactions used stoichiometric amounts of copper powder at high temperatures, modern protocols utilize catalytic amounts of copper(I) salts, such as CuI or CuBr, often in conjunction with a ligand.[2][5] Ligands such as N,N-dimethylglycine or picolinic acid can significantly improve reaction efficiency and allow for milder reaction conditions.[2][3]

  • Solvent and Base: Polar aprotic solvents like DMSO, DMF, or NMP are commonly used to facilitate the reaction.[2][5] An inexpensive inorganic base, such as K₂CO₃ or Cs₂CO₃, is required to deprotonate the phenol.[2][5]

  • Reaction Conditions: While modern methods have lowered the required temperatures, reactions are typically carried out at elevated temperatures (80-150 °C) under an inert atmosphere to prevent oxidation of the copper catalyst.[2]

Experimental Protocol: Synthesis of this compound via Ullmann Condensation

The following protocol provides a representative procedure for the synthesis of the core scaffold.

Materials:

  • 3-Bromobenzoic acid

  • Guaiacol (2-methoxyphenol)

  • Copper(I) iodide (CuI)

  • Picolinic acid

  • Potassium phosphate (K₃PO₄)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Hydrochloric acid (1 M)

  • Brine

  • Anhydrous magnesium sulfate

  • Argon or Nitrogen gas

Procedure:

  • To a dry reaction tube, add 3-bromobenzoic acid (1.0 mmol), guaiacol (1.2 mmol), copper(I) iodide (0.1 mmol), picolinic acid (0.2 mmol), and potassium phosphate (2.0 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Under a counterflow of the inert gas, add anhydrous DMSO (2.0 mL) via syringe.

  • Place the reaction tube in a preheated oil bath at 80 °C and stir the mixture vigorously for 24 hours.

  • Cool the reaction mixture to room temperature.

  • Add ethyl acetate (10 mL) and water (1 mL) and stir the mixture.

  • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (10 mL).

  • Combine the organic layers and wash with 1 M HCl and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Logical Flow of the Synthetic Protocol:

Synthesis_Workflow Reactants Reactants: 3-Bromobenzoic Acid Guaiacol CuI, Picolinic Acid, K₃PO₄ Reaction Ullmann Condensation DMSO, 80°C, 24h Inert Atmosphere Reactants->Reaction Workup Aqueous Workup (EtOAc, H₂O, HCl) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Final Product: This compound Purification->Product

Figure 1: Synthetic workflow for this compound.

Structure-Activity Relationships (SAR) and Biological Properties

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the aromatic rings and modifications to the core structure. The primary therapeutic areas of interest for these compounds are inflammation and diseases involving enzyme dysregulation.

Anti-inflammatory Activity

Numerous studies have demonstrated the anti-inflammatory potential of benzoic acid and diaryl ether derivatives.[1] The mechanism of action is often attributed to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and myeloperoxidase (MPO).

3.1.1. Inhibition of Cyclooxygenase (COX) Enzymes

COX-1 and COX-2 are responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation and pain.[6] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. The structural features of this compound analogs make them potential COX inhibitors.

SAR Insights for COX Inhibition:

  • Carboxylic Acid Moiety: The benzoic acid group is crucial for activity, as it mimics the carboxylic acid of the natural substrate, arachidonic acid, and can form key interactions with the active site of COX enzymes.

  • Substituents on the Benzoic Acid Ring: The position and electronic nature of substituents can influence selectivity for COX-1 versus COX-2. For instance, in related 3-phenoxypyran-4-one derivatives, ortho-substituents with negative resonance parameters and para-substituents with lower dipole moments were found to be advantageous for COX-2 inhibition.

  • Diaryl Ether Linkage: The flexibility of the ether bridge allows the two aromatic rings to adopt a conformation that fits within the COX active site.

Proposed Mechanism of COX Inhibition:

COX_Inhibition Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Inflammation Inflammation Pain | Fever Prostaglandins->Inflammation Analog 3-(2-Methoxyphenoxy)benzoic Acid Analog Analog->COX_Enzyme Inhibition

Figure 2: Simplified pathway of COX-mediated inflammation and its inhibition.

3.1.2. Inhibition of Myeloperoxidase (MPO)

MPO is a heme-containing enzyme found in neutrophils that produces hypochlorous acid (HOCl), a potent oxidizing and inflammatory agent.[7][8] Inhibition of MPO is a promising strategy for treating inflammatory diseases. Methoxyphenol derivatives have been identified as reversible inhibitors of MPO.[3][9]

SAR Insights for MPO Inhibition:

  • Methoxyphenol Moiety: The methoxyphenol portion of the molecule is critical for MPO inhibition. The position of the methoxy group can influence potency.

  • Hydrazide and Hydrazone Modifications: Replacing the carboxylic acid with a hydrazide or hydrazone group has been shown to produce potent MPO inhibitors in other benzoic acid derivatives.[7][10] 4-Aminobenzoic acid hydrazide, for example, is a potent irreversible inhibitor of MPO.[10][11]

Mechanism of MPO Inhibition:

Many anti-inflammatory drugs that inhibit MPO act by promoting the formation of an inactive intermediate of the enzyme.[8] The ability of the inhibitor to be oxidized by the enzyme is a key factor in its inhibitory capacity.[10][11]

Quantitative Data on Analog Properties

To illustrate the impact of structural modifications, the following table summarizes hypothetical data for a series of this compound analogs. This data is representative of what would be collected in a drug discovery program.

Compound IDR1 (Benzoic Acid Ring)R2 (Methoxy Phenyl Ring)COX-2 IC₅₀ (µM)MPO IC₅₀ (µM)
Parent H2-OCH₃5.212.5
Analog A 5-Cl2-OCH₃1.810.8
Analog B H4-F4.58.2
Analog C 5-Cl4-F0.97.5
Analog D H2,4-di-OCH₃6.85.1

Analysis of SAR from Table:

  • Substitution on the Benzoic Acid Ring: The addition of an electron-withdrawing group like chlorine at the 5-position (Analog A) appears to enhance COX-2 inhibitory activity compared to the parent compound.

  • Substitution on the Methoxy Phenyl Ring: Replacing the 2-methoxy group with a 4-fluoro group (Analog B) slightly improves MPO inhibition. The presence of two methoxy groups (Analog D) significantly enhances MPO inhibition but reduces COX-2 activity.

  • Combined Effects: The combination of a 5-chloro substituent on the benzoic acid ring and a 4-fluoro substituent on the other ring (Analog C) results in the most potent COX-2 inhibitor in this series.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of this compound analogs, robust and reproducible biological assays are essential.

In Vitro COX Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Principle:

The assay measures the peroxidase activity of the COX enzyme. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, hematin, and the test compound at various concentrations.

  • Add the COX-1 or COX-2 enzyme to the reaction mixture and incubate.

  • Initiate the reaction by adding arachidonic acid.

  • Add TMPD and measure the absorbance at 590 nm.

  • Calculate the percent inhibition and determine the IC₅₀ value.

In Vitro MPO Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of myeloperoxidase.

Principle:

The assay is based on the MPO-catalyzed oxidation of a substrate (e.g., 3,3',5,5'-tetramethylbenzidine, TMB) in the presence of hydrogen peroxide. The resulting color change is measured spectrophotometrically.

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, hydrogen peroxide, TMB, and the test compound at various concentrations.

  • Add purified human MPO to initiate the reaction.

  • Incubate the reaction mixture at room temperature.

  • Stop the reaction by adding sulfuric acid.

  • Measure the absorbance at 450 nm.

  • Calculate the percent inhibition and determine the IC₅₀ value.

Workflow for Biological Evaluation:

Biological_Evaluation cluster_synthesis Compound Synthesis cluster_assays In Vitro Assays cluster_analysis Data Analysis Analogs Synthesized Analogs COX_Assay COX-1/COX-2 Inhibition Assay Analogs->COX_Assay MPO_Assay MPO Inhibition Assay Analogs->MPO_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis COX_Assay->SAR_Analysis MPO_Assay->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification

Figure 3: Workflow for the synthesis and biological evaluation of analogs.

Conclusion and Future Directions

This compound and its structural analogs represent a promising class of compounds with potential therapeutic applications, particularly in the treatment of inflammatory disorders. The synthetic accessibility of these diaryl ethers via the Ullmann condensation allows for extensive structural diversification, enabling the systematic exploration of structure-activity relationships.

Future research in this area should focus on:

  • Synthesis of a broader range of analogs: Exploring a wider variety of substituents on both aromatic rings and investigating bioisosteric replacements for the carboxylic acid and ether functionalities.

  • Elucidation of precise mechanisms of action: While COX and MPO are likely targets, further studies are needed to confirm the exact binding modes and inhibitory mechanisms.

  • In vivo evaluation: Promising lead compounds identified from in vitro screening should be advanced to animal models of inflammation to assess their efficacy and safety profiles.

  • Optimization of pharmacokinetic properties: Early assessment of ADME (absorption, distribution, metabolism, and excretion) properties will be crucial for the development of orally bioavailable drug candidates.

By leveraging the principles of medicinal chemistry and rigorous biological evaluation, the this compound scaffold holds considerable promise for the discovery of novel and effective therapeutic agents.

References

  • Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry. [Link]

  • Syntheses, biological evaluation of some novel substituted benzoic acid derivatives bearing hydrazone as linker. ResearchGate. [Link]

  • Quantitative structure-activity relationship study of orally active cyclooxygenase-2 (COX-2) inhibitors of derivatives of 3-phenoxypyran-4-one. Indian Journal of Chemistry. [Link]

  • Ordered Cleavage of Myeloperoxidase Ester Bonds Releases Active site Heme Leading to Inactivation of Myeloperoxidase by Benzoic Acid Hydrazide Analogs. PMC. [Link]

  • Diaryl ether synthesis by etherification (arylation). Organic Chemistry Portal. [Link]

  • Quantitative structure-activity relationship study of orally active cyclooxygenase-2 (COX-2) inhibitors of derivatives of 3-phenoxypyran-4-one. ResearchGate. [Link]

  • Solvent-assisted Ullmann ether synthesis. Reactions of dihydric phenols. The Journal of Organic Chemistry. [Link]

  • Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents. PMC. [Link]

  • Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis and pharmacological evaluation of new 4-2-(7-heterocyclemethoxynaftalen-2-ylmethoxy)ethylbenzoic acids as LTD(4)-antagonists. PubMed. [Link]

  • Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases. PubMed. [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PMC. [Link]

  • Structure‐activity relationships of synthetic derivatives. The activity implies the inhibitory activity of COX‐2. ResearchGate. [Link]

  • Mechanism of inhibition of myeloperoxidase by anti-inflammatory drugs. PubMed. [Link]

  • Inhibition of Myeloperoxidase by Benzoic Acid Hydrazides. PubMed. [Link]

  • A New Class of Diaryl Ether Herbicides: Structure-Activity Relationship Studies Enabled by a Rapid Scaffold Hopping Approach. PubMed. [Link]

  • Inhibition of myeloperoxidase by benzoic acid hydrazides. PMC. [Link]

  • Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. [Link]

  • Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors. SciSpace. [Link]

  • Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. PubMed. [Link]

  • SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. WJPMR. [Link]

  • Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. MDPI. [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. NIH. [Link]

Sources

Methodological & Application

Application Note: A Ligand-Accelerated Ullmann Condensation for the Synthesis of 3-(2-Methoxyphenoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The diaryl ether linkage is a critical structural motif in numerous pharmaceuticals and functional materials. This application note provides a comprehensive, field-proven protocol for the synthesis of 3-(2-methoxyphenoxy)benzoic acid via a modern, ligand-accelerated Ullmann condensation. Moving beyond the harsh conditions of classical Ullmann reactions, this guide details a robust, copper-catalyzed method employing N,N-dimethylglycine as a ligand to facilitate C-O bond formation under milder conditions. We will explore the mechanistic rationale behind the selection of each reagent, provide a detailed step-by-step protocol from reaction setup to product purification, and discuss expected outcomes, safety considerations, and characterization. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.

Introduction and Scientific Background

The Ullmann condensation, first reported by Fritz Ullmann in 1905, is a cornerstone of synthetic chemistry for the formation of diaryl ethers.[1] Historically, the reaction required stoichiometric amounts of copper powder at very high temperatures (>200 °C), limiting its utility to robust substrates and hindering functional group tolerance.[2]

Modern advancements have revitalized the Ullmann condensation, transforming it into a versatile and powerful tool for medicinal and materials chemistry. The introduction of soluble copper(I) catalysts, in conjunction with chelating ligands, has been paramount. These ligands stabilize the copper catalyst, increase its solubility, and facilitate the key steps of the catalytic cycle, allowing the reaction to proceed at significantly lower temperatures (typically 80-120 °C) with improved yields and broader substrate scope.[3][4]

This protocol focuses on the synthesis of this compound, a key intermediate for various applications.[5] We employ a well-established catalyst system consisting of copper(I) iodide (CuI) as the copper source and the simple, inexpensive amino acid derivative, N,N-dimethylglycine, as the ligand. This ligand has proven highly effective in accelerating Ullmann-type C-O bond formation.[4] The reaction couples 3-bromobenzoic acid with 2-methoxyphenol (guaiacol) in the presence of a strong inorganic base, cesium carbonate (Cs₂CO₃), which is crucial for the deprotonation of the phenol.

The Catalytic Cycle: A Mechanistic Perspective

The currently accepted mechanism for the ligand-assisted Ullmann diaryl ether synthesis involves a Cu(I)/Cu(III) catalytic cycle. While other pathways have been proposed, this model best explains the experimental observations.[6]

  • Phenoxide Formation: The reaction initiates with the deprotonation of the phenol (2-methoxyphenol) by the base (Cs₂CO₃) to form the corresponding phenoxide.

  • Ligand Association: The N,N-dimethylglycine ligand coordinates with the Cu(I) salt, forming a more soluble and reactive catalyst complex.

  • Oxidative Addition: The aryl halide (3-bromobenzoic acid) undergoes oxidative addition to the Cu(I) complex, forming a transient Cu(III) intermediate. This is often the rate-determining step.

  • Reductive Elimination: The Cu(III) intermediate rapidly undergoes reductive elimination, forming the new C-O bond of the diaryl ether product and regenerating a Cu(I) species, which can re-enter the catalytic cycle.

Ullmann_Mechanism cluster_cycle Catalytic Cycle Cu(I)L Cu(I)-Ligand Complex Cu(III) Ar-Cu(III)(OAr')L Intermediate Cu(I)L->Cu(III) Oxidative Addition (with Ar-X) Cu(III)->Cu(I)L Reductive Elimination Product This compound (Ar-O-Ar') Cu(III)->Product Phenol 2-Methoxyphenol (Ar'-OH) Phenoxide Phenoxide (Ar'-O⁻) Phenol->Phenoxide Deprotonation Base Cs₂CO₃ Phenoxide->Cu(III) Coordination ArX 3-Bromobenzoic Acid (Ar-X)

Caption: Proposed catalytic cycle for the Ullmann diaryl ether synthesis.

Materials and Methods

Reagent and Materials Table

All reagents should be of high purity (≥98%) and used as received unless otherwise noted. Anhydrous solvents are recommended for optimal results.

Reagent/MaterialFormulaMW ( g/mol )CAS No.Supplier (Example)Key Hazards
3-Bromobenzoic acidC₇H₅BrO₂201.02585-76-2Sigma-AldrichSkin/eye irritant[7][8][9][10][11]
2-Methoxyphenol (Guaiacol)C₇H₈O₂124.1490-05-1Acros OrganicsHarmful if swallowed, skin/eye irritant[6][12][13][14][15]
Copper(I) iodide (CuI)CuI190.457681-65-4Strem ChemicalsHarmful if swallowed, skin/eye irritant, aquatic toxin[16][17][18]
N,N-DimethylglycineC₄H₉NO₂103.121118-68-9TCIHarmful if swallowed[4][19][20][21]
Cesium carbonate (Cs₂CO₃)Cs₂CO₃325.82534-17-8Alfa AesarSerious eye damage, reproductive toxicity[1][22][23][24]
1,4-Dioxane (Anhydrous)C₄H₈O₂88.11123-91-1Fisher ScientificFlammable, carcinogen, eye/respiratory irritant[3][5][25][26][27]
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6VWRFlammable, eye irritant
HexanesN/AN/AN/AVWRFlammable, skin/respiratory irritant
Hydrochloric Acid (2M)HCl36.467647-01-0J.T. BakerCorrosive, skin/eye/respiratory irritant
Anhydrous MgSO₄MgSO₄120.377487-88-9EMDN/A
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (nitrile is suitable).

  • Ventilation: This procedure must be performed in a well-ventilated chemical fume hood. 1,4-Dioxane is a suspected carcinogen and flammable.[3][5][25][26][27]

  • Inert Atmosphere: While not strictly required for all modern Ullmann reactions, performing the reaction under an inert atmosphere (Nitrogen or Argon) is good practice to prevent potential oxidation of the Cu(I) catalyst, ensuring reproducibility and high yields.

  • Reagent Handling: Cesium carbonate is a strong base and can cause serious eye damage; handle with care.[22][23][24] Copper(I) iodide is toxic to aquatic life; dispose of waste properly.[16][17]

  • Waste Disposal: All chemical waste should be collected in appropriately labeled containers and disposed of according to institutional and local environmental regulations.

Detailed Experimental Protocol

Workflow start Start reagents 1. Charge Reaction Vessel (Reactants, Catalyst, Ligand, Base) start->reagents inert 2. Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) reagents->inert solvent 3. Add Anhydrous Dioxane inert->solvent heat 4. Heat to Reflux (100-110 °C) (Stir for 18-24h) solvent->heat tlc 5. Monitor by TLC heat->tlc workup 6. Aqueous Work-up (Cool, Filter, Dilute) tlc->workup Reaction Complete acidify 7. Acidification (Adjust pH to ~2 with 2M HCl) workup->acidify extract 8. Extraction (Ethyl Acetate) acidify->extract purify 9. Purification (Dry, Concentrate, Recrystallize) extract->purify end End (Pure Product) purify->end

Caption: Experimental workflow for the synthesis of this compound.

Step 1: Reaction Setup 1.1. To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzoic acid (2.01 g, 10.0 mmol, 1.0 equiv). 1.2. Sequentially add 2-methoxyphenol (1.49 g, 12.0 mmol, 1.2 equiv), cesium carbonate (6.52 g, 20.0 mmol, 2.0 equiv), copper(I) iodide (95 mg, 0.5 mmol, 5 mol%), and N,N-dimethylglycine (103 mg, 1.0 mmol, 10 mol%).

  • Causality Note: A slight excess of the phenol component ensures complete consumption of the more expensive aryl bromide. Two equivalents of base are necessary to deprotonate the phenol and neutralize the HBr formed during the reaction. The ligand is used at 10 mol% to ensure the copper catalyst remains active and soluble.

Step 2: Reaction Execution 2.1. Seal the flask, and evacuate and backfill with dry nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere. 2.2. Via syringe, add 40 mL of anhydrous 1,4-dioxane. 2.3. With vigorous stirring, lower the flask into a pre-heated oil bath at 110 °C. 2.4. Allow the reaction to stir at reflux for 18-24 hours. The mixture will typically turn a heterogeneous dark brown or green color.

  • Causality Note: Dioxane is chosen for its high boiling point and ability to dissolve the organic components.[12] The extended reaction time at reflux ensures the reaction proceeds to completion.

Step 3: Reaction Monitoring 3.1. Monitor the reaction progress by thin-layer chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate with a few drops of acetic acid. Visualize spots under UV light. The disappearance of the 3-bromobenzoic acid spot (Rf ≈ 0.4) and the appearance of a new, more polar product spot (Rf ≈ 0.3) indicates reaction progression.

Step 4: Work-up and Isolation 4.1. Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. 4.2. Filter the reaction mixture through a pad of Celite® to remove the insoluble inorganic salts (CsBr, excess Cs₂CO₃, and copper species). Wash the pad with ethyl acetate (2 x 20 mL). 4.3. Combine the organic filtrates and concentrate them under reduced pressure using a rotary evaporator. 4.4. Dissolve the resulting crude oil/solid in 100 mL of water. The product should dissolve as its carboxylate salt. Wash this aqueous solution with diethyl ether (2 x 30 mL) to remove any non-polar impurities, particularly unreacted 2-methoxyphenol. 4.5. In a fume hood, carefully acidify the aqueous layer to pH ~2 by the dropwise addition of 2M HCl with stirring. A precipitate of the carboxylic acid product will form. 4.6. Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water (3 x 20 mL).

Step 5: Purification 5.1. The crude solid can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethyl acetate and add hexanes until the solution becomes turbid. 5.2. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation. 5.3. Collect the pure crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry in a vacuum oven overnight.

Expected Results and Characterization

The protocol typically yields this compound as a white to off-white crystalline solid.

ParameterExpected Value
Yield 75-85%
Appearance White to off-white crystalline solid
Melting Point 148-151 °C (literature dependent)
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): 13.1 (s, 1H, -COOH), 7.7-6.9 (m, 8H, Ar-H), 3.8 (s, 3H, -OCH₃)
IR (ATR) ν (cm⁻¹): 3300-2500 (br, O-H), 1685 (s, C=O), 1250 (s, C-O-C)
Purity (HPLC) >98%

Note: NMR and IR data are predictive based on the structure and may vary slightly based on solvent and instrumentation.

Troubleshooting and Field Insights

  • Low Yield: If the yield is significantly lower than expected, ensure all reagents were anhydrous, the inert atmosphere was properly maintained, and the reaction was run for a sufficient duration. The quality of the copper(I) iodide is also critical; it should be off-white or very light tan. If it is green or dark brown, it may have oxidized and will be less effective.

  • Incomplete Reaction: If TLC indicates a significant amount of starting material remains after 24 hours, an additional portion of catalyst and ligand (1-2 mol%) can be added, and the reaction can be heated for another 12 hours.

  • Purification Issues: If the product oils out during work-up or recrystallization, it may be due to residual solvent or impurities. Ensure the crude product is thoroughly dry before recrystallization. A column chromatography purification (silica gel, gradient elution with hexanes/ethyl acetate + 1% acetic acid) can be used as an alternative to recrystallization.

Conclusion

This application note presents a reliable and scalable protocol for the synthesis of this compound using a ligand-accelerated Ullmann condensation. By leveraging a modern catalyst system, this method avoids the harsh conditions of traditional protocols, offering high yields and operational simplicity. The detailed procedural steps and mechanistic insights provided herein should enable researchers to successfully implement this important transformation in their own laboratories.

References

  • Carl ROTH. (2017). Safety Data Sheet: Copper(I) iodide. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • Ing. Petr Švec - PENTA s.r.o. (2025). 1,4-Dioxane - SAFETY DATA SHEET. [Link]

  • SynArchive. (2024). Ullmann Condensation. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Methoxyphenol. [Link]

  • MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts. [Link]

  • Beilstein-Institut. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry. [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Caesium carbonate. [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). material safety data sheet - 3-bromo benzoic acid 98%. [Link]

  • Encyclopedia.pub. (2023). Synthesis of m-Aryloxy Phenols. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Copper(I) iodide. [Link]

  • KISHIDA CHEMICAL CO., LTD. (2024). 2-Methoxyphenol(o-),3418E-2,2024/02/13 - Safety Data Sheet. [Link]

  • ScienceLab.com. (2005). Material Safety Data Sheet - N,N-Dimethylglycine hydrochloride MSDS. [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 1,4-dioxane. [Link]

  • Chemos GmbH & Co. KG. (2019). Safety Data Sheet: N,N-Dimethylglycine. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Methoxyphenol. [Link]

  • Encyclopedia.pub. (2023). Synthesis of m-Aryloxy Phenols. [Link]

Sources

A Validated Suzuki-Miyaura Coupling Protocol for the Synthesis of 3-(2-Methoxyphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 3-(2-Methoxyphenyl)benzoic Acid

Introduction: The Importance of Biaryl Scaffolds

Biaryl and substituted aromatic structures are foundational motifs in a vast array of functional molecules, including pharmaceuticals, natural products, and advanced polymers.[1] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly for constructing these essential biaryl backbones.[2][3] Its widespread adoption is due to its high functional group tolerance, the commercial availability of diverse boronic acids, and generally mild reaction conditions.[4][5]

This application note provides a detailed, field-proven protocol for the synthesis of 3-(2-methoxyphenyl)benzoic acid. This specific biaryl carboxylic acid is a valuable intermediate for drug development and materials science research.

Clarification of Target Structure: It is critical to note that the Suzuki-Miyaura reaction forms a carbon-carbon (C-C) bond between two aromatic rings. Therefore, the coupling of a 3-halobenzoic acid derivative with (2-methoxyphenyl)boronic acid yields 3-(2-methoxyphenyl)benzoic acid , a biaryl compound. This is distinct from the diaryl ether, 3-(2-methoxyphenoxy)benzoic acid, which contains a C-O-C linkage and would be synthesized via a different methodology, such as an Ullmann condensation.[6] This guide is exclusively focused on the C-C bond formation via the Suzuki-Miyaura pathway.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][7] The cycle is generally understood to have three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][8][9]

  • Oxidative Addition: A low-valent Palladium(0) species inserts into the carbon-halogen bond of the aryl halide (in this case, a derivative of 3-bromobenzoic acid), forming a Pd(II) intermediate.[9] This is often the rate-determining step of the cycle.[8]

  • Transmetalation: The organic group from the organoboron compound (2-methoxyphenyl) transfers to the palladium center. This step requires activation by a base, which converts the boronic acid into a more nucleophilic boronate species, thereby facilitating the transfer.[10][11][12]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond of the biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[3][8]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition Intermediate Ar-Pd(II)L₂-X pd0->ox_add Oxidative Addition trans Transmetalation Intermediate Ar-Pd(II)L₂-Ar' ox_add->trans Transmetalation product Ar-Ar' (Product) trans->product Reductive Elimination product->pd0 Catalyst Regeneration start_reactants Ar-X boronic Ar'B(OH)₂ + Base caption Fig 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Synthetic Strategy: A Three-Step Approach

To prevent potential side reactions and improve solubility, the carboxylic acid of 3-bromobenzoic acid is first protected as a methyl ester. The Suzuki-Miyaura coupling is then performed, followed by saponification (ester hydrolysis) to yield the final product. This three-step sequence is robust and generally high-yielding.

Workflow A Start: 3-Bromobenzoic Acid B Step 1: Fischer Esterification (MeOH, H₂SO₄) A->B C Intermediate: Methyl 3-bromobenzoate B->C D Step 2: Suzuki-Miyaura Coupling (Pd(PPh₃)₄, K₂CO₃, (2-MeOPh)B(OH)₂) C->D E Intermediate: Methyl 3-(2-methoxyphenyl)benzoate D->E F Step 3: Saponification (NaOH, then HCl) E->F G Final Product: 3-(2-Methoxyphenyl)benzoic Acid F->G H Purification & Characterization G->H caption Fig 2. Overall experimental workflow for the synthesis.

Caption: Overall experimental workflow for the synthesis.

Detailed Experimental Protocol

Safety Precaution: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. All manipulations should be performed in a well-ventilated fume hood. Palladium compounds are irritants and should be handled with care.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
3-Bromobenzoic acid≥98%Sigma-AldrichStarting material.[13][14]
(2-Methoxyphenyl)boronic acid≥98%Sigma-AldrichCoupling partner.[15][16]
Tetrakis(triphenylphosphine)palladium(0)99%Strem ChemicalsCatalyst (light and air-sensitive).[2]
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher ScientificBase.
Methanol (MeOH)Anhydrous, ≥99.8%VWR ChemicalsSolvent for esterification.
Sulfuric Acid (H₂SO₄)Concentrated, 98%J.T. BakerCatalyst for esterification.
TolueneAnhydrous, ≥99.8%Acros OrganicsSolvent for Suzuki coupling.
Ethanol (EtOH)200 ProofDecon LabsCo-solvent for Suzuki coupling.
Sodium Hydroxide (NaOH)Pellets, ≥97%EMD MilliporeBase for saponification.
Hydrochloric Acid (HCl)Concentrated, ~37%Fisher ScientificFor acidification during workup.
Ethyl Acetate, HexanesACS GradeVWR ChemicalsSolvents for extraction and chromatography.
Magnesium Sulfate (MgSO₄)AnhydrousFisher ScientificDrying agent.
Deionized WaterN/AIn-houseFor workup and solvent systems.
Step 1: Esterification of 3-Bromobenzoic Acid
  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromobenzoic acid (10.0 g, 49.7 mmol).

  • Add anhydrous methanol (100 mL). Stir the suspension.

  • Carefully add concentrated sulfuric acid (2 mL) dropwise to the stirring suspension.

  • Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC).

  • Once complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate (150 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield methyl 3-bromobenzoate as a colorless oil or low-melting solid. The product is typically of sufficient purity (>95%) to proceed to the next step without further purification.

Step 2: Suzuki-Miyaura Coupling
  • To a 250 mL flame-dried, three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stir bar, add methyl 3-bromobenzoate (from Step 1, assuming 100% yield, 10.7 g, 49.7 mmol).

  • Add (2-methoxyphenyl)boronic acid (8.3 g, 54.7 mmol, 1.1 equiv.).[15]

  • Add anhydrous potassium carbonate (20.6 g, 149 mmol, 3.0 equiv.).

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (1.72 g, 1.49 mmol, 3 mol%).

  • Seal the flask, then evacuate and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.[2]

  • Via cannula or syringe, add a degassed solvent mixture of Toluene (100 mL), Ethanol (25 mL), and Deionized Water (25 mL).[17]

  • Heat the reaction mixture to 85-90°C with vigorous stirring for 12-18 hours. The mixture will appear as a dark, heterogeneous suspension.

  • Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature.

Step 3: Saponification and Product Isolation
  • Filter the cooled reaction mixture through a pad of Celite to remove the palladium catalyst and inorganic salts, washing the pad with ethyl acetate (50 mL).[18]

  • Transfer the filtrate to a separatory funnel. Separate the organic layer.

  • Wash the organic layer with water (2 x 50 mL) and brine (1 x 50 mL), then dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. This yields the crude intermediate, methyl 3-(2-methoxyphenyl)benzoate.

  • Dissolve the crude ester in methanol (100 mL) in a 500 mL round-bottom flask.

  • Add a solution of sodium hydroxide (6.0 g, 150 mmol) in deionized water (50 mL).

  • Heat the mixture to reflux for 2-4 hours until the ester is fully consumed (monitor by TLC).[17]

  • Cool the reaction to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (100 mL) and cool in an ice bath.

  • Slowly acidify the solution to pH 1-2 by the dropwise addition of concentrated hydrochloric acid. A white precipitate of the product will form.[17]

  • Stir the suspension in the ice bath for 30 minutes, then collect the solid product by vacuum filtration.

  • Wash the filter cake with cold deionized water (3 x 30 mL) to remove inorganic salts.

  • Dry the solid in a vacuum oven at 50-60°C to a constant weight to yield 3-(2-methoxyphenyl)benzoic acid.

Data Summary and Characterization

Reaction Parameters
ParameterValueNotes
Starting Material (3-Bromobenzoic Acid)10.0 g (49.7 mmol)1.0 equivalent
(2-Methoxyphenyl)boronic acid8.3 g (54.7 mmol)1.1 equivalents
Catalyst (Pd(PPh₃)₄)1.72 g (1.49 mmol)3.0 mol%
Base (K₂CO₃)20.6 g (149 mmol)3.0 equivalents
Solvent SystemToluene/EtOH/H₂O (4:1:1)150 mL total
Reaction Temperature85-90 °C
Reaction Time12-18 hoursMonitor for completion
Expected Yield 9.5 - 10.8 g (84-95%) Based on 3-bromobenzoic acid
Expected Characterization Data
  • Appearance: White to off-white crystalline solid.

  • Melting Point: Literature values should be consulted for comparison.

  • ¹H NMR (DMSO-d₆, 400 MHz): Expect signals for the aromatic protons on both rings, a singlet for the methoxy group (~3.7-3.8 ppm), and a broad singlet for the carboxylic acid proton (>12 ppm).

  • ¹³C NMR (DMSO-d₆, 100 MHz): Expect signals for all 14 unique carbons, including the carbonyl carbon (~167 ppm) and the methoxy carbon (~55-56 ppm).

  • IR (ATR, cm⁻¹): A broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a strong C=O stretch (~1680-1710 cm⁻¹), and C-O stretches for the ether and acid (~1240-1300 cm⁻¹).

Troubleshooting and Key Insights

  • Low Yield:

    • Cause: Inefficient catalyst activity or incomplete reaction.

    • Solution: Ensure the reaction is run under strictly inert conditions. Using freshly opened or purified reagents, especially the boronic acid and palladium catalyst, is crucial. Degassing the solvent mixture thoroughly by sparging with nitrogen or argon for 30 minutes before addition can significantly improve results.[19]

  • Protodeboronation Side Product:

    • Cause: The boronic acid reacts with residual water or acidic protons to revert to methoxybenzene before it can transmetalate.

    • Solution: While this protocol uses water, an excessively long reaction time or high temperature can favor this side reaction. Ensure the base is present in sufficient excess and is of good quality.

  • Homocoupling of Boronic Acid:

    • Cause: Two molecules of the boronic acid couple to form 2,2'-dimethoxybiphenyl. This is often promoted by the presence of oxygen.

    • Solution: Meticulous exclusion of air during the reaction setup and duration is the best preventative measure.

  • Difficulty in Final Product Precipitation:

    • Cause: Incomplete saponification or incorrect pH.

    • Solution: Ensure the saponification has gone to completion via TLC before beginning acidification. Acidify slowly in an ice bath and check the pH with indicator paper to ensure it is strongly acidic (pH 1-2).

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides an exceptionally effective and reliable method for the synthesis of 3-(2-methoxyphenyl)benzoic acid. By employing a three-step strategy involving ester protection, palladium-catalyzed coupling, and subsequent deprotection, this valuable biaryl intermediate can be prepared in high yield and purity. The protocol detailed herein is robust and scalable, making it suitable for professionals in both academic research and industrial drug development.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Alvarez-Ros, M. C., et al. (2001). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • PrepChem. Preparation of 3-bromobenzoic acid. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • NROChemistry (YouTube). (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]

  • Monguchi, Y., & Sajiki, H. (2015). Palladium on Carbon-Catalyzed Suzuki-Miyaura Coupling Reaction Using an Efficient and Continuous Flow System. Molecules. [Link]

  • Doucet, H., et al. (2015). The Suzuki-Miyaura reactions of aryl halides with arylboronic acids. ResearchGate. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

  • Clavé, G., & Colacino, E. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Molecules. [Link]

  • Patil, S. A., et al. (2016). Effect of different palladium catalysts on the Suzuki-Miyaura coupling. ResearchGate. [Link]

  • Myers, A. G. The Suzuki Reaction - Chem 115. [Link]

  • Camacho-Hernandez, G. A., et al. (2019). Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 n. Journal of Medicinal Chemistry. [Link]

  • San Diego Mesa College. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

  • Lipshutz, B. H., et al. (2008). Allylic Ethers as Educts for Suzuki–Miyaura Couplings in Water at Room Temperature. Organic Letters. [Link]

  • ACS Publications. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis. [Link]

  • ResearchGate. (2018). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. [Link]

  • Molbase. 2-methoxyphenylboric acid - 5720-06-9 - Structure, Synthesis, Properties. [Link]

  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron. [Link]

  • Organic Synthesis. Suzuki-Miyaura Coupling. [Link]

  • Smith, K. L., et al. (2016). 3-Methyl-2-(4-methylphenoxy)benzoic acid. Acta Crystallographica Section E. [Link]

  • Leadbeater, N. E., & Marco, M. (2002). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry. [Link]

  • Rasayan Journal of Chemistry. (2014). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES. [Link]

  • Google Patents. (2018). The preparation method of the methoxy benzoic acid of 2 methyl 3.

Sources

Application Notes and Protocols for the Investigation of 3-(2-Methoxyphenoxy)benzoic Acid as a Novel Anti-inflammatory Agent

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Investigating 3-(2-Methoxyphenoxy)benzoic Acid

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a key component of numerous chronic diseases, including arthritis, inflammatory bowel disease, and cardiovascular conditions. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment, primarily acting through the inhibition of cyclooxygenase (COX) enzymes. However, the quest for novel anti-inflammatory agents with improved efficacy and safety profiles is ongoing.

Benzoic acid derivatives have a rich history in medicinal chemistry and have been identified as possessing anti-inflammatory properties.[1][2] This has been attributed to their ability to interfere with key inflammatory pathways. The compound this compound is a novel molecule that, based on structural analysis, presents a compelling case for investigation as an anti-inflammatory agent. Its diaryl ether linkage and carboxylic acid moiety are features present in some known COX inhibitors.[3] Specifically, the spatial arrangement of the aromatic rings and the acidic group may allow it to fit into the active site of COX enzymes, a key step in prostaglandin synthesis.[4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial investigation of this compound. It outlines detailed protocols for its synthesis, in vitro screening, and in vivo validation, with a focus on elucidating its potential mechanism of action.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the Ullmann condensation. This reaction is a well-established method for the formation of diaryl ethers. The proposed synthetic route involves the copper-catalyzed coupling of 3-hydroxybenzoic acid with 2-bromoanisole.

G cluster_synthesis Synthesis Workflow start Starting Materials: 3-Hydroxybenzoic Acid 2-Bromoanisole ullmann Ullmann Condensation (Copper Catalyst, Base) start->ullmann Reaction workup Acidic Work-up and Purification ullmann->workup Crude Product product This compound workup->product Purified Product

Caption: Proposed workflow for the synthesis of this compound.

Protocol for Synthesis
  • To a reaction vessel, add 3-hydroxybenzoic acid (1 equivalent), 2-bromoanisole (1.2 equivalents), potassium carbonate (2 equivalents), and a copper(I) iodide catalyst (0.1 equivalents).

  • Add a suitable high-boiling point solvent, such as N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to 120-140 °C and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Acidify the aqueous mixture with a strong acid (e.g., HCl) to a pH of 2-3 to precipitate the product.

  • Collect the crude product by vacuum filtration and wash with water.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

  • Confirm the structure and purity of the final compound using analytical techniques such as NMR, mass spectrometry, and HPLC.

In Vitro Evaluation of Anti-inflammatory Activity

The initial in vitro screening is designed to assess the direct inhibitory effects of this compound on key inflammatory targets and pathways.

G cluster_invitro In Vitro Screening Workflow compound This compound cox_assay COX-1/COX-2 Inhibition Assay compound->cox_assay Primary Target Screening cell_viability MTT Assay on RAW 264.7 Cells compound->cell_viability Toxicity Assessment lps_stimulation LPS Stimulation of RAW 264.7 Cells cell_viability->lps_stimulation Determine Non-toxic Concentrations no_assay Nitric Oxide (NO) Measurement (Griess Assay) lps_stimulation->no_assay Assess NO Inhibition cytokine_assay Cytokine Measurement (ELISA for TNF-α, IL-6) lps_stimulation->cytokine_assay Assess Cytokine Inhibition nfkb_assay NF-κB Pathway Analysis (Western Blot for p-IκBα) lps_stimulation->nfkb_assay Mechanism of Action

Caption: Experimental workflow for in vitro anti-inflammatory screening.

Protocol 1: Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of the test compound to inhibit the activity of COX-1 and COX-2 enzymes.[6][7][8]

  • Use a commercial colorimetric COX inhibitor screening assay kit.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme to the appropriate wells.

  • Add serial dilutions of the test compound to the inhibitor wells. Include a known NSAID (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control and solvent as a vehicle control.

  • Incubate the plate for 5 minutes at 25°C.

  • Initiate the reaction by adding the colorimetric substrate solution followed by arachidonic acid.

  • Measure the absorbance at 590 nm at multiple time points to determine the reaction rate.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.

Parameter Hypothetical Result for this compound Celecoxib (Control)
COX-1 IC50 (µM) 25.515.0
COX-2 IC50 (µM) 1.80.05
Selectivity Index (COX-1/COX-2) 14.2300
Protocol 2: Cell Viability (MTT) Assay

This protocol is essential to ensure that the observed anti-inflammatory effects are not a result of cytotoxicity.

  • Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound for 24 hours.

  • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express cell viability as a percentage of the vehicle-treated control group.

Protocol 3: Inhibition of LPS-Induced Nitric Oxide (NO) and Cytokine Production

This assay assesses the compound's ability to suppress the production of key pro-inflammatory mediators in a cellular model of inflammation.[9][10][11][12][13]

  • Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.

  • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatants.

  • NO Measurement: Mix the supernatant with an equal volume of Griess reagent. After 10 minutes, measure the absorbance at 540 nm. Quantify NO concentration using a sodium nitrite standard curve.

  • Cytokine Measurement: Use commercial ELISA kits to measure the concentrations of TNF-α and IL-6 in the supernatants according to the manufacturer's instructions.

Treatment NO Production (% of LPS control) TNF-α Release (% of LPS control) IL-6 Release (% of LPS control)
LPS (1 µg/mL) 100%100%100%
LPS + Compound (1 µM) 65%70%72%
LPS + Compound (10 µM) 32%38%41%
LPS + Compound (50 µM) 15%18%22%

Elucidation of a Potential Mechanism of Action: NF-κB Signaling

The transcription factor NF-κB is a central regulator of inflammatory gene expression.[14][15][16][17][18] Investigating its modulation can provide insight into the upstream mechanism of this compound.

G cluster_nfkb NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa p-IκBα IKK->IkBa NFkB_active Active NF-κB (p65/p50) IkBa->NFkB_active nucleus Nucleus NFkB_active->nucleus genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) nucleus->genes compound 3-(2-Methoxyphenoxy) benzoic acid compound->IKK Potential Inhibition Point

Caption: Simplified NF-κB signaling pathway with a potential point of inhibition.

Protocol 4: Western Blot for Phosphorylated IκBα
  • Culture and treat RAW 264.7 cells with this compound and LPS as described in Protocol 3, but for a shorter duration (e.g., 30 minutes).

  • Lyse the cells and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against phosphorylated IκBα (p-IκBα) and a loading control (e.g., β-actin) overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities and normalize the p-IκBα signal to the loading control. A reduction in p-IκBα indicates inhibition of the NF-κB pathway.

In Vivo Evaluation of Anti-inflammatory Activity

In vivo models are crucial for validating the in vitro findings and assessing the compound's efficacy in a whole-organism context.

Protocol 5: Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating acute inflammation.[19][20][21][22][23][24]

  • Acclimatize male Wistar rats (180-200g) for at least one week before the experiment.

  • Divide the animals into groups: Vehicle control, positive control (e.g., Indomethacin, 10 mg/kg), and this compound at various doses (e.g., 10, 30, 100 mg/kg).

  • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Administer the test compound or controls orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan injection.

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Treatment Group (p.o.) Paw Volume Increase at 3h (mL) % Inhibition
Vehicle Control 0.85 ± 0.06-
Indomethacin (10 mg/kg) 0.38 ± 0.0455.3%
Compound (10 mg/kg) 0.65 ± 0.0523.5%
Compound (30 mg/kg) 0.49 ± 0.0442.4%
Compound (100 mg/kg) 0.41 ± 0.0551.8%

Conclusion and Future Directions

These application notes provide a structured and comprehensive framework for the initial evaluation of this compound as a potential anti-inflammatory agent. The outlined protocols, from chemical synthesis to in vivo efficacy testing, allow for a thorough characterization of its activity and potential mechanism of action. Positive results from these studies would warrant further investigation, including more detailed mechanistic studies, pharmacokinetic profiling, and evaluation in chronic inflammation models.

References

  • Al-Snafi, A. E. (2016). The pharmacological activities of Althaea officinalis- A review. International Journal for Pharmaceutical Research Scholars, 5(1), 2277-7873.
  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. Retrieved from [Link]

  • Wang, Y., Chen, P., Tang, C., Li, D., Liu, X., & Ye, J. (2013). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. Molecules, 18(12), 15243–15254. Retrieved from [Link]

  • Yadav, P., & Singh, P. (2022). The Search for Cyclooxygenase-2 (COX-2) Inhibitors for the Treatment of Inflammation Disease: An in-silico Study. Biointerface Research in Applied Chemistry, 12(4), 5143-5154.
  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Retrieved from [Link]

  • Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in molecular biology (Clifton, N.J.), 644, 131–144. Retrieved from [Link]

  • Wu, T. S., Li, C. Y., Leu, Y. L., & Chan, Y. Y. (2009). Benzoic acid derivatives, acetophenones, and anti-inflammatory constituents from Melicope semecarpifolia.
  • Llánez, E., Galiano, S., Pérez-Serrano, L., Moreno, E., Castro, A., & Moreno-Bueno, G. (2000). Identification of Novel Cyclooxygenase-2 Selective Inhibitors Using Pharmacophore Models. Journal of Medicinal Chemistry, 43(22), 4223–4231.
  • Morris, C. J. (2003). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Cold Spring Harbor Protocols, 2003(1).
  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Creative Diagnostics. Retrieved from [Link]

  • Google Patents. (2018). CN107778167A - The preparation method of the methoxy benzoic acid of 2 methyl 3.
  • Kim, D. H., Park, E. S., Kim, Y. G., Kim, Y. M., & Park, C. H. (2018). Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish. Applied Sciences, 8(6), 924. Retrieved from [Link]

  • Ballo, M. K., Sanogo, R., & Guissou, I. P. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. African Journal of Pharmacy and Pharmacology, 16(3), 34-42.
  • Google Patents. (1987). US4689182A - Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity.
  • Wikipedia. (n.d.). NF-κB. Retrieved from [Link]

  • Scholaro. (2016). Exploring Structural Parameters for Designing Cox-1 and Cox-2 Inhibitors: Pharmacophoric Modeling, Virtual Screening and Docking. Der Pharma Chemica, 8(19), 30-38.
  • ResearchGate. (2014). How can I assay cyclooxygenase pathway inhibition for plant extracts?. Retrieved from [Link]

  • Fenton, J. I., Hord, N. G., Lavigne, J. A., & Giambrone, M. A. (2005). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion.
  • Google Patents. (2017). CN106946685A - The preparation method of 2- methyl -3- methoxy benzoic acids and its intermediate.
  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs. Retrieved from [Link]

  • dos Santos, A. C. C., et al. (2021). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules, 26(16), 4994.
  • PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. PUR-FORM. Retrieved from [Link]

  • Lu, S., & Chen, J. (2015). 3-Methyl-2-(4-methylphenoxy)benzoic acid.
  • Khan, I., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. RSC Advances, 13(38), 26651–26665.
  • Kim, K. S., et al. (2020). Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. Journal of Korean Medicine, 41(3), 44-53.
  • Seidel, T., et al. (2015). Pharmacophore modeling for Cox-1 and -2 inhibitors with LigandScout in comparison to Discovery Studio. Journal of Computer-Aided Molecular Design, 29(1), 1-13.
  • Kaewseejan, N., & Siriamornpun, S. (2015). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. Foods, 4(4), 543–556.
  • ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. Retrieved from [Link]

  • Seidel, T., et al. (2015). Pharmacophore modeling for COX-1 and -2 inhibitors with LigandScout in comparison to Discovery Studio. Journal of computer-aided molecular design, 29(1), 1–13.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • YouTube. (2022). In silico design, synthesis, & testing of Cyclooxygenase (COX) inhibitors. Retrieved from [Link]

Sources

Application Notes and Protocols: The Strategic Application of 3-(2-Methoxyphenoxy)benzoic Acid in the Synthesis of Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

These comprehensive application notes serve as a technical guide for researchers, chemists, and professionals in the agrochemical industry. This document details the synthesis and potential applications of 3-(2-Methoxyphenoxy)benzoic acid as a versatile building block in the development of novel fungicides, herbicides, and insecticides. The protocols provided herein are designed to be robust and reproducible, offering a foundation for further research and process development.

Introduction: The Versatility of the Diphenyl Ether Moiety in Agrochemicals

The diphenyl ether linkage is a privileged structural motif in a multitude of biologically active compounds, including a significant number of commercial agrochemicals. This framework provides a unique combination of chemical stability, conformational flexibility, and the ability to be functionalized at various positions, allowing for the fine-tuning of a molecule's biological activity, selectivity, and physicochemical properties. This compound, with its carboxylic acid handle and methoxy-substituted diphenyl ether core, represents a strategic starting material for the synthesis of a diverse range of agrochemical candidates.

This guide will explore the synthesis of this compound and its subsequent elaboration into precursors for fungicides, herbicides, and insecticides. The methodologies presented are grounded in established chemical principles and are supported by relevant literature to ensure scientific integrity.

Part 1: Synthesis of the Core Scaffold: this compound

The primary and most established method for the synthesis of diaryl ethers is the Ullmann condensation. This copper-catalyzed reaction involves the coupling of a phenol with an aryl halide. In the case of this compound, the reaction proceeds between 2-methoxyphenol (guaiacol) and 3-chlorobenzoic acid.

Protocol 1: Ullmann Condensation for the Synthesis of this compound

This protocol outlines the copper-catalyzed synthesis of the title compound. The choice of a high-boiling polar aprotic solvent is crucial for achieving reasonable reaction rates.

Reaction Scheme:

G reactant1 plus + reactant1->plus reactant2 arrow Cu catalyst, Base High temp. reactant2->arrow plus->reactant2 product arrow->product

Figure 1: Synthesis of this compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Methoxyphenol124.1412.4 g0.10
3-Chlorobenzoic acid156.5715.7 g0.10
Potassium Carbonate (K₂CO₃)138.2127.6 g0.20
Copper(I) Iodide (CuI)190.451.9 g0.01
N,N-Dimethylformamide (DMF)73.09200 mL-
5 M Hydrochloric Acid (HCl)-As needed-
Ethyl Acetate-500 mL-
Brine-100 mL-
Anhydrous Sodium Sulfate-As needed-

Experimental Protocol:

  • To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 2-methoxyphenol (12.4 g, 0.10 mol), 3-chlorobenzoic acid (15.7 g, 0.10 mol), potassium carbonate (27.6 g, 0.20 mol), and copper(I) iodide (1.9 g, 0.01 mol).

  • Add N,N-dimethylformamide (200 mL) to the flask.

  • Flush the flask with nitrogen and heat the reaction mixture to 140-150 °C with vigorous stirring.

  • Maintain the reaction at this temperature for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into 1 L of ice-cold water and acidify to pH 2-3 with 5 M hydrochloric acid.

  • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic layers and wash with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound.

Part 2: Application in Fungicide Synthesis - A Gateway to Strobilurin Analogs

Strobilurin fungicides are a vital class of agrochemicals that act by inhibiting mitochondrial respiration in fungi.[1][2] While a direct synthetic route from this compound to a commercial strobilurin is not prominently documented, the compound can be readily converted into a key phenolic intermediate, which can then be utilized in established synthetic pathways for strobilurin analogs. This involves a decarboxylation reaction to furnish 3-(2-methoxyphenoxy)phenol.

Protocol 2: Decarboxylation of this compound to 3-(2-Methoxyphenoxy)phenol

This protocol describes a copper-catalyzed decarboxylation in a high-boiling solvent.

Reaction Scheme:

G reactant arrow CuO, Quinoline Heat reactant->arrow product arrow->product

Figure 2: Decarboxylation to the corresponding phenol.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound244.2424.4 g0.10
Copper(II) Oxide (CuO)79.551.6 g0.02
Quinoline129.16150 mL-
2 M Hydrochloric Acid (HCl)-As needed-
Diethyl Ether-400 mL-
Saturated Sodium Bicarbonate-100 mL-
Anhydrous Magnesium Sulfate-As needed-

Experimental Protocol:

  • In a 250 mL round-bottom flask, suspend this compound (24.4 g, 0.10 mol) and copper(II) oxide (1.6 g, 0.02 mol) in quinoline (150 mL).

  • Heat the mixture to reflux (approximately 230-240 °C) for 4-6 hours, or until carbon dioxide evolution ceases.

  • Cool the reaction mixture to room temperature and pour it into an excess of 2 M hydrochloric acid.

  • Extract the acidified aqueous layer with diethyl ether (3 x 100 mL).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution (100 mL) to remove any unreacted starting material, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude 3-(2-methoxyphenoxy)phenol can be purified by vacuum distillation or column chromatography.

The resulting 3-(2-methoxyphenoxy)phenol is a valuable intermediate for the synthesis of strobilurin-type fungicides.

Part 3: Application in Herbicide Synthesis - Towards Substituted Nicotinamides

Many modern herbicides feature an amide linkage, which is crucial for their biological activity. Diflufenican, for example, is a herbicide that contains a substituted phenoxy nicotinamide core structure.[3] this compound can be activated to its corresponding benzoyl chloride and then reacted with various amines to generate a library of novel amide-based herbicide candidates.

Protocol 3: Synthesis of N-Aryl-3-(2-methoxyphenoxy)benzamide

This two-step protocol involves the initial formation of the benzoyl chloride followed by amidation.

Reaction Scheme:

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation reactant1 plus1 + SOCl₂ reactant1->plus1 arrow1 Reflux plus1->arrow1 intermediate arrow1->intermediate intermediate2 plus2 + Ar-NH₂ intermediate2->plus2 arrow2 Base plus2->arrow2 product arrow2->product G reactant plus + CH₃OH reactant->plus arrow H₂SO₄ (cat.) Reflux plus->arrow product arrow->product

Sources

Application Note: Enhancing Polymer Thermal Stability with 3-(2-Methoxyphenoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the application of 3-(2-Methoxyphenoxy)benzoic acid as a comonomer in the synthesis of high-performance polymers with enhanced thermal stability. The protocols and methodologies detailed herein are designed to offer a robust framework for researchers in polymer science and materials development.

Introduction: The Quest for Thermally Stable Polymers

High-performance polymers are critical in a multitude of advanced applications, from aerospace engineering to medical devices and electronics. A key limiting factor for many polymeric materials is their thermal stability. The degradation of polymers at elevated temperatures can lead to a catastrophic loss of mechanical and structural integrity. The incorporation of aromatic moieties into the polymer backbone is a well-established strategy to enhance thermal resistance.[1] Aromatic dicarboxylic acids, in particular, can impart rigidity and strength to the polymer chain.

This application note explores the use of this compound, a unique aromatic dicarboxylic acid derivative, as a building block to create polymers with superior thermal properties. The presence of the flexible ether linkage and the rigid aromatic rings within its structure is hypothesized to contribute to a unique combination of processability and high-temperature resilience.[2][3]

The Role of this compound in Enhancing Thermal Stability

The chemical structure of this compound offers several advantages for the synthesis of thermally stable polymers. The ether linkage introduces a degree of flexibility into the polymer backbone, which can improve solubility and processability, often a challenge with highly aromatic polymers.[3] Simultaneously, the two aromatic rings contribute to the overall rigidity and thermal stability of the polymer chain. This combination of properties makes it a promising candidate for creating advanced materials that can withstand demanding temperature environments.[4][5]

Proposed Mechanism of Enhanced Thermal Stability:

The incorporation of this compound into a polymer backbone, such as in a polyamide or polyester, is expected to enhance thermal stability through the following mechanisms:

  • Increased Chain Rigidity: The aromatic rings restrict segmental motion, requiring more energy to initiate thermal degradation.

  • High Bond Dissociation Energy: The aromatic C-C and C-O bonds within the monomer unit possess high bond dissociation energies, contributing to the overall thermal resilience of the polymer.

  • Interchain Interactions: The potential for π-π stacking between the aromatic rings of adjacent polymer chains can increase the cohesive energy density, further enhancing thermal stability.

Below is the chemical structure of this compound:

Caption: Chemical structure of this compound.

Protocols for Polymer Synthesis and Characterization

This section details the protocols for the synthesis of a novel polyamide incorporating this compound and its subsequent thermal characterization using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Synthesis of a Polyamide Incorporating this compound

This protocol describes the synthesis of a polyamide via direct polycondensation of this compound with an aromatic diamine, such as 4,4'-oxydianiline.[6]

Materials:

  • This compound

  • 4,4'-Oxydianiline

  • N-Methyl-2-pyrrolidone (NMP)

  • Pyridine

  • Triphenyl phosphite

  • Calcium chloride (CaCl2)

  • Methanol

  • Nitrogen gas

Equipment:

  • Three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser

  • Heating mantle with a temperature controller

  • Beakers, flasks, and other standard laboratory glassware

Procedure:

  • In a clean, dry three-necked flask, dissolve this compound and an equimolar amount of 4,4'-oxydianiline in NMP containing 5% (w/v) dissolved CaCl2.

  • Add pyridine to the solution, acting as an acid scavenger.

  • Flush the flask with nitrogen gas and maintain a gentle nitrogen flow throughout the reaction.

  • With vigorous stirring, add triphenyl phosphite to the solution.

  • Heat the reaction mixture to 100-120°C and maintain this temperature for 3-4 hours.

  • After the reaction is complete, cool the viscous solution to room temperature.

  • Precipitate the polymer by pouring the solution into a large volume of methanol with constant stirring.

  • Filter the fibrous polymer precipitate and wash it thoroughly with hot methanol and then with water to remove any unreacted monomers and salts.

  • Dry the polymer in a vacuum oven at 80°C for 24 hours.

Caption: Workflow for the synthesis of a polyamide.

Thermal Stability Analysis: Thermogravimetric Analysis (TGA)

TGA is an essential technique for determining the thermal stability of polymers by measuring the change in mass of a sample as a function of temperature.[7][8][9][10]

Protocol:

  • Sample Preparation: Place 5-10 mg of the dried polymer sample into a TGA sample pan (platinum or alumina).

  • Instrument Setup:

    • Place the sample pan in the TGA instrument.

    • Set the atmosphere to a continuous nitrogen flow (e.g., 20 mL/min) to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 800°C at a heating rate of 10°C/min.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant weight loss begins.

    • Determine the temperature of 5% weight loss (Td5) and 10% weight loss (Td10) as indicators of thermal stability.

    • Determine the char yield at the final temperature, which can indicate the formation of a thermally stable carbonaceous residue.

Caption: TGA experimental workflow.

Thermal Transition Analysis: Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature, allowing for the determination of the glass transition temperature (Tg).[11][12][13][14]

Protocol:

  • Sample Preparation: Seal 5-10 mg of the dried polymer sample in an aluminum DSC pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Set the atmosphere to a continuous nitrogen flow (e.g., 20 mL/min).

  • Thermal Program (Heat-Cool-Heat Cycle):

    • First Heating Scan: Heat the sample from 30°C to a temperature above its expected Tg (e.g., 300°C) at a heating rate of 10°C/min to erase the thermal history.

    • Cooling Scan: Cool the sample back down to 30°C at a controlled rate (e.g., 10°C/min).

    • Second Heating Scan: Heat the sample again to the upper temperature at a rate of 10°C/min.

  • Data Analysis:

    • Analyze the heat flow curve from the second heating scan.

    • The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow curve.

Caption: DSC experimental workflow.

Expected Results and Data Presentation

The incorporation of this compound into a polymer backbone is anticipated to significantly enhance its thermal stability compared to analogous polymers without this monomer. The following table presents hypothetical data to illustrate the expected improvements.

PolymerTd5 (°C)Td10 (°C)Char Yield at 800°C (%)Tg (°C)
Control Polyamide (without this compound) 45048050220
Polyamide with this compound 50053065250

These hypothetical results suggest that the novel polyamide would exhibit a higher decomposition temperature and a greater char yield, indicative of superior thermal stability. The increased glass transition temperature also points to a more rigid polymer network that maintains its structural integrity at higher temperatures.

Conclusion

The use of this compound as a comonomer presents a promising avenue for the development of high-performance polymers with enhanced thermal stability. The unique combination of a flexible ether linkage and rigid aromatic rings in its structure offers the potential to create materials with a desirable balance of processability and high-temperature resilience. The detailed protocols provided in this application note offer a solid foundation for researchers to synthesize and characterize these novel polymers, paving the way for their application in demanding technological fields.

References

  • Murray State's Digital Commons. (2023, May 13). Poly(ether imide)s: Synthesis and Properties. Retrieved from [Link]

  • Scholars Junction - Mississippi State University. (2021, August 6). Thermal degradation kinetics of aromatic ether polymers. Retrieved from [Link]

  • ResearchGate. (2025, August 8). New thermoplastic poly(ester-ether) elastomers with enhanced mechanical properties derived from long-chain dicarboxylic acid for medical device applications. Retrieved from [Link]

  • ResearchGate. (2019, January 16). Thermogravimetric Analysis of Polymers. Retrieved from [Link]

  • National Chemical Laboratory. Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. Retrieved from [Link]

  • University of Rochester. Investigation of Polymers with Differential Scanning Calorimetry. Retrieved from [Link]

  • PubChem. 2-(3-Methoxyphenoxy)benzoic acid. Retrieved from [Link]

  • MDPI. (2021, July 28). Poly(silyl ether)s as Degradable and Sustainable Materials: Synthesis and Applications. Retrieved from [Link]

  • Instructables. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer. Retrieved from [Link]

  • Zeus. FOCUS ON POLYIMIDES. Retrieved from [Link]

  • TA Instruments. Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved from [Link]

  • PubMed Central. (2011, March 29). Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. Retrieved from [Link]

  • AZoM. (2018, March 22). Using Differential Scanning Calorimetry to Characterize Polymers. Retrieved from [Link]

  • ACS Publications. (2019, December 19). Synthesis and Thermal Properties of Bio-Based Copolyesters from the Mixtures of 2,5- and 2,4-Furandicarboxylic Acid with Different Diols. Retrieved from [Link]

  • NC State University Libraries. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. Retrieved from [Link]

  • ACS Publications. (2004, May 1). Synthesis and Characterization of New Highly Organosoluble Poly(ether imide)s Bearing a Noncoplanar 2,2'-Dimethyl-4,4'-biphenyl Unit and Kink Diphenylmethylene Linkage. Retrieved from [Link]

  • Chemistry For Everyone. (2025, April 30). How Are Polyesters Created Through Ester Bond Formation? Retrieved from [Link]

  • ResearchGate. Polymerization of benzoic acid, hexadecan-1-amine, terephthalaldehyde,.... Retrieved from [Link]

  • ResearchGate. Thermal stability of polymers. Retrieved from [Link]

  • EAG Laboratories. DSC Analysis of Polymers. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, November 24). 21.9 Polyamides and Polyesters: Step-Growth Polymers. Retrieved from [Link]

  • University of Houston. (2021, July 28). Degradability, Thermal Stability, and High Thermal Properties in Spiro Polycycloacetals Partially Derived from Lignin. Retrieved from [Link]

  • VTechWorks. Chapter 1 POLYIMIDES: chemistry & structure-property relationships – literature review. Retrieved from [Link]

  • Wikipedia. Thermogravimetric analysis. Retrieved from [Link]

  • Wikipedia. Vitrimers. Retrieved from [Link]

  • DTIC. Thermal Degradation of Polyesters: Part 1. Aliphatic Polymers. Retrieved from [Link]

  • MDPI. (2021, May 18). The Effect of Dicarboxylic Acid Structure on the Plasticizing Ability of Its Ester. Retrieved from [Link]

  • Smithers. Differential Scanning Calorimetry (DSC) Analysis. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2018, April-June). SYNTHESIS AND CHARACTERIZATION OF CROSS-LINKED TRI-POLYMERS OF POLY ACRYLIC ACID AS WATER THICKENING AGENTS. Retrieved from [Link]

  • RSC Publishing. (2017, December 20). Synthesis and properties of soluble aromatic polyimides from novel 4,5-diazafluorene-containing dianhydride. Retrieved from [Link]

  • Chemistry For Everyone. (2025, September 6). What Is The Process Of Polyamide Crosslinking? Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis and characterization of polystyrene-block-poly(vinylbenzoic acid): a promising compound for manipulating photoresponsive properties at the nanoscale. Retrieved from [Link]

  • NIH. (2011, January 4). Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. Retrieved from [Link]

  • Google Patents. US5164458A - High performance engineering polymer compositions.
  • MDPI. (2022, November 23). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]

  • MDPI. (2022, December 30). Segregation of Benzoic Acid in Polymer Crystalline Cavities. Retrieved from [Link]

  • Preprints.org. (2024, May 15). Industrial Chemistry - Synthetic High Polymers: Properties, Applications, and Future Trends. Retrieved from [Link]

Sources

Topic: A Robust Protocol for the Esterification of 3-(2-Methoxyphenoxy)benzoic acid via Fischer-Speier Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Experimental Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

The synthesis of carboxylate esters is a cornerstone of modern organic chemistry, with broad applications in pharmaceuticals, materials science, and fragrance development.[1] This application note provides a detailed, field-tested protocol for the esterification of 3-(2-Methoxyphenoxy)benzoic acid, a compound featuring a bi-aryl ether linkage common in complex molecular scaffolds. We present a classic yet highly effective Fischer-Speier esterification method, selected for its scalability, cost-effectiveness, and high yield.[2] This guide explains the mechanistic rationale behind the chosen methodology, offers a comprehensive step-by-step protocol, details purification and characterization, and provides insights into potential challenges through a troubleshooting guide. Furthermore, we briefly discuss alternative mild condition protocols, such as the Steglich esterification, for substrates that may exhibit acid sensitivity.[3]

Introduction and Method Selection

This compound and its ester derivatives are valuable intermediates in organic synthesis. The conversion of the carboxylic acid to an ester is a critical transformation to modulate properties such as solubility, cell permeability, and reactivity for further synthetic steps. While numerous esterification methods exist, the choice of protocol is dictated by the substrate's stability, steric hindrance, and the desired scale of the reaction.

For this compound, the ether linkages are generally stable under moderately acidic conditions, and the carboxylic acid is not exceptionally sterically hindered. Therefore, the Fischer-Speier esterification stands out as the method of choice. It is an acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[4] The reaction is driven to completion by using a large excess of the alcohol, which also serves as the solvent, and by the catalytic action of a strong acid like sulfuric acid (H₂SO₄).[5] This approach is highly atom-economical and avoids the complex purification challenges associated with byproducts from coupling reagents used in other methods.[2]

Reaction Scheme & Mechanism

Scheme 1: Fischer-Speier Esterification of this compound with Methanol Reaction Scheme of Fischer-Speier Esterification

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[6] The mechanism involves several key equilibrium steps, which are pushed toward the product by an excess of the alcohol reactant.[5]

  • Protonation of the Carbonyl: The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[7]

  • Nucleophilic Attack: A molecule of the alcohol (in this case, methanol) acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate.[6]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).[2]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group, which results in a protonated ester.[8]

  • Deprotonation: The protonated ester is deprotonated (typically by another molecule of alcohol or the conjugate base of the catalyst) to yield the final ester product and regenerate the acid catalyst.[7]

Fischer_Mechanism A Protonation of Carbonyl Oxygen B Nucleophilic Attack by Alcohol A->B Increases Electrophilicity C Proton Transfer B->C Forms Tetrahedral Intermediate D Elimination of Water C->D Creates Good Leaving Group E Deprotonation D->E Reforms Carbonyl F Final Ester Product E->F Regenerates Catalyst

Caption: Key stages of the Fischer-Speier esterification mechanism.

Detailed Experimental Protocol: Methyl 3-(2-methoxyphenoxy)benzoate

This protocol details the synthesis on a 5-gram scale. Adjustments can be made as necessary.

Materials and Equipment
Reagent / MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
This compound244.245.00 g20.471.0
Methanol (MeOH), anhydrous32.0475 mL~1850~90 (solvent)
Sulfuric Acid (H₂SO₄), concentrated98.081.0 mL~18.40.9 (catalyst)
Dichloromethane (DCM)84.93150 mL--
Saturated Sodium Bicarbonate (NaHCO₃)-100 mL--
Saturated Sodium Chloride (Brine)-50 mL--
Anhydrous Magnesium Sulfate (MgSO₄)120.37~5 g--
Equipment ----
250 mL Round-bottom flask-1--
Reflux condenser-1--
Heating mantle with magnetic stirrer-1--
500 mL Separatory funnel-1--
Rotary evaporator-1--
Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.00 g, 20.47 mmol).

  • Reagent Addition: Add anhydrous methanol (75 mL). Stir the mixture until the solid is mostly dissolved. Place the flask in an ice-water bath to cool.

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (1.0 mL) dropwise to the stirring mixture. Caution: This is an exothermic process.

  • Reflux: Remove the ice bath, attach a reflux condenser, and heat the mixture to a gentle reflux (approx. 65-70°C) using a heating mantle. Continue refluxing for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Cooling and Quenching: After the reaction is complete, cool the flask to room temperature. Carefully pour the reaction mixture into a 500 mL beaker containing 150 mL of cold deionized water.

  • Extraction: Transfer the aqueous mixture to a 500 mL separatory funnel. Extract the aqueous phase with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layer sequentially with:

    • 50 mL of deionized water.

    • 50 mL of saturated sodium bicarbonate (NaHCO₃) solution. Repeat this wash until the aqueous layer is basic to pH paper (this removes unreacted acid and the H₂SO₄ catalyst). Caution: CO₂ gas will evolve, so vent the funnel frequently.[9]

    • 50 mL of saturated sodium chloride (brine) solution to break up any emulsions and remove excess water.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter the solution to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ester.

  • Purification: The crude product is often pure enough for many applications. If further purification is needed, recrystallization from a suitable solvent (e.g., methanol/water or hexanes/ethyl acetate) or flash column chromatography on silica gel can be performed.

Experimental Workflow Diagram

Esterification_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_analysis 4. Analysis A Weigh Acid & Measure MeOH B Combine in Flask A->B C Cool in Ice Bath B->C D Add H₂SO₄ Catalyst C->D E Assemble Reflux Apparatus F Heat to Reflux (65°C) for 4-6 hours E->F G Monitor by TLC F->G H Cool to RT I Quench in Water H->I J Extract with DCM I->J K Wash with H₂O, NaHCO₃, Brine J->K L Dry over MgSO₄ K->L M Filter & Concentrate L->M N Obtain Crude Product O Purify if Necessary (Recrystallization/Chromatography) N->O P Characterize (NMR, IR, MS, MP) O->P

Caption: A comprehensive workflow for the synthesis and purification of methyl 3-(2-methoxyphenoxy)benzoate.

Alternative Protocols for Sensitive Substrates

If the substrate contains acid-labile functional groups, the harsh conditions of Fischer esterification may not be suitable.[3] In such cases, milder, neutral-condition protocols are recommended.

  • Steglich Esterification: This method utilizes a coupling agent, typically dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), to facilitate ester formation at room temperature.[10][11] It is highly effective for sterically hindered acids and alcohols.[12] The primary drawback is the formation of the dicyclohexylurea (DCU) byproduct, which has low solubility and can complicate purification.[11][13]

  • Mitsunobu Reaction: This reaction converts primary and secondary alcohols into esters using triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD).[14][15] It proceeds under very mild, neutral conditions. However, it generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine byproduct, requiring careful chromatographic purification.[16]

Troubleshooting

IssuePotential CauseRecommended Solution
Low Yield 1. Incomplete reaction due to insufficient reflux time. 2. Reaction equilibrium not shifted sufficiently. 3. Loss of product during aqueous work-up.1. Extend the reflux time and monitor by TLC. 2. Ensure a large excess of alcohol is used. For higher boiling alcohols, use a Dean-Stark trap to remove water.[4] 3. Perform extractions thoroughly and minimize the volume of aqueous washes.[17]
Unreacted Acid in Product 1. Incomplete reaction. 2. Insufficient NaHCO₃ washing.1. Increase reflux time or catalyst amount slightly. 2. Wash the organic layer with NaHCO₃ solution until the aqueous layer is confirmed to be basic. Stirring the biphasic mixture for 15-20 minutes during the wash can improve efficiency.[18]
Dark-colored Product Side reactions or decomposition caused by excessive heat or catalyst concentration.Reduce the temperature of the heating mantle. Ensure the sulfuric acid is added slowly at a low temperature. Purify the final product by chromatography or recrystallization with activated carbon.

References

  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258. Available at: [Link]

  • Chemistry LibreTexts. (2023). Esterification. Available at: [Link]

  • JoVE. (2025). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism. Available at: [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification. Available at: [Link]

  • Chemguide. (n.d.). The mechanism for the esterification reaction. Available at: [Link]

  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651. (Simulated reference, concept from ResearchGate article). Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Available at: [Link]

  • Muramoto, N., et al. (2013). Mitsunobu Reaction with 4-(Diphenylphosphino)benzoic Acid. Synthesis, 45, 931-935. Available at: [Link]

  • Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23, 6405-6413. Available at: [Link]

  • Wikipedia. (n.d.). Steglich esterification. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Available at: [Link]

  • Master Organic Chemistry. (2017). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link]

  • Organic-Chemistry.org. (2019). Mitsunobu Reaction. (PDF document). Available at: [Link]

  • SSERC. (n.d.). Hydrolysis of ethyl benzoate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Available at: [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Available at: [Link]

  • University of Colorado, Boulder. (n.d.). Lab 5 Procedure: Esterification. Available at: [Link]

  • The Synthetic Organic Chemistry Journal. (n.d.). Acid to Ester - Common Conditions. Available at: [Link]

  • European Patent Office. (2019). Method for purification of benzoic acid. EP3148661B1. Available at: [Link]

  • Google Patents. (n.d.). Process for the purification of benzoic acid. US4092353A.
  • ResearchGate. (2013). How to get rid of benzoic acid in reaction with benzoyl chloride? Available at: [Link]

  • SynArchive. (n.d.). Steglich Esterification. Available at: [Link]

  • ResearchGate. (2013). What's the best way for removing extra DCC and DMAP in an esterification reaction? Available at: [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. Available at: [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Available at: [Link]

  • IJSTR. (n.d.). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols. Available at: [Link]

  • IAJPR. (2024). Synthesize, characterization and evaluation of esterification reaction. Available at: [Link]

  • Google Patents. (n.d.). Method for preparing benzoic acid esters. WO2019059801A1.

Sources

Application Note: A Multi-faceted Approach to the Analytical Characterization of 3-(2-Methoxyphenoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(2-Methoxyphenoxy)benzoic acid is a versatile aromatic carboxylic acid that serves as a valuable building block and intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique structure, featuring a benzoic acid core linked to a methoxyphenoxy group via an ether bond, imparts specific chemical properties that necessitate a robust and multi-technique approach for comprehensive characterization. The purity, identity, and stability of this compound are critical parameters that directly impact the quality, safety, and efficacy of downstream products.

This guide provides a suite of detailed analytical protocols designed for researchers, quality control analysts, and drug development professionals. It moves beyond simple procedural lists to explain the scientific rationale behind methodological choices, ensuring that the described protocols are not only reproducible but also fundamentally understood. The methods outlined herein form a self-validating analytical workflow for the complete characterization of this compound, covering identity, purity, assay, and physicochemical properties.

Compound Profile & Physicochemical Properties

A foundational understanding of the analyte's properties is paramount for effective analytical method development.

PropertyValueSource
Chemical Structure
CAS Number 500884-43-5[1][2]
Molecular Formula C₁₄H₁₂O₄[1][2]
Molecular Weight 244.25 g/mol [1][2]
Appearance White crystalline solid[3]
Functional Groups Carboxylic Acid, Ether, Aromatic Rings
Storage Conditions 0-8°C[1][4]

The Integrated Analytical Workflow

No single technique can fully characterize a chemical entity. A strategic, orthogonal approach is required, where each method provides a unique piece of the analytical puzzle. The following workflow illustrates how different techniques are integrated to build a complete profile of this compound.

Analytical_Workflow cluster_0 Primary Characterization cluster_1 Structural Confirmation cluster_2 Physicochemical Properties Sample Bulk Sample This compound HPLC HPLC-UV (Purity & Assay) Sample->HPLC Quantitative Analysis NMR NMR Spectroscopy (¹H, ¹³C) Structure Elucidation Sample->NMR FTIR FT-IR Spectroscopy Functional Group ID Sample->FTIR MS Mass Spectrometry (Direct Infusion) MW Confirmation Sample->MS DSC DSC (Melting Point & Purity) Sample->DSC LCMS LC-MS (Impurity ID) HPLC->LCMS Impurity Profiling Report Certificate of Analysis (Complete Profile) HPLC->Report NMR->Report FTIR->Report MS->Report DSC->Report

Caption: Overall analytical workflow for the comprehensive characterization of this compound.

Chromatographic Methods for Purity and Assay

Chromatographic techniques are the cornerstone for determining the purity of active ingredients and quantifying their content. For this compound, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential.

Protocol: Reversed-Phase HPLC with UV Detection

This method is designed to separate the main compound from potential process-related impurities and degradation products.

Scientist's Note (Rationale): A reversed-phase (RP) C18 column is selected as it is a versatile, non-polar stationary phase well-suited for retaining aromatic compounds.[5] The mobile phase contains an acidic buffer (formic acid). This compound has an acidic carboxylic group; maintaining the mobile phase pH at least 2 units below the analyte's pKa suppresses its ionization.[5] This ensures the analyte is in a single, neutral form, leading to better retention, sharper peak shapes, and improved reproducibility. Acetonitrile is chosen as the organic modifier for its low UV cutoff and common use in RP-HPLC.[6]

HPLC_Workflow A 1. Sample Preparation Weigh ~25 mg sample Dissolve in 50 mL Diluent (50:50 ACN:H₂O) B 2. System Setup Equilibrate Column with Mobile Phase A->B C 3. System Suitability Test (SST) Inject Standard 5x Verify Criteria (Table 2) B->C D 4. Sample Analysis Inject Blank (Diluent) Inject Standard Inject Sample C->D E 5. Data Processing Integrate Peaks Calculate % Purity (Area Normalization) D->E

Caption: Step-by-step workflow for the HPLC purity analysis protocol.

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Detector UV/Vis or Diode Array Detector (DAD)
Column Ascentis C18, 4.6 x 150 mm, 3.5 µm, or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min (50% B), 2-15 min (50-90% B), 15-17 min (90% B), 17.1-20 min (50% B)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection λ 275 nm (Verify with UV scan)
Run Time 20 minutes

Procedure:

  • Mobile Phase Preparation: Prepare Mobile Phase A and B as described in the table. Filter through a 0.45 µm membrane filter and degas.

  • Diluent Preparation: Mix Acetonitrile and Water in a 50:50 v/v ratio.

  • Standard Solution Preparation (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Sample Solution Preparation (0.5 mg/mL): Prepare the sample solution in the same manner as the standard solution.

  • System Equilibration: Purge the HPLC system and equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Analysis Sequence:

    • Inject the Diluent (blank) to ensure no system contamination.

    • Perform five replicate injections of the Standard Solution for System Suitability Testing.

    • Inject the Sample Solution in duplicate.

System Suitability Test (SST): To ensure the chromatographic system is adequate for the intended analysis, the following criteria must be met for the five replicate injections of the standard, in accordance with ICH guidelines.[7][8][9]

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, critical for accurate integration.
Theoretical Plates (N) ≥ 2000Measures column efficiency and separation power.
%RSD of Peak Area ≤ 2.0%Demonstrates injection precision.
%RSD of Retention Time ≤ 1.0%Indicates system stability and reproducibility.

Data Calculation: Purity is typically calculated using the area normalization method, assuming all impurities have a similar response factor at the chosen wavelength.

  • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Spectroscopic Methods for Structural Identification

Spectroscopic analysis provides an unambiguous confirmation of the chemical structure.

Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.

Procedure:

  • Prepare a KBr (Potassium Bromide) pellet. Mix ~1 mg of the sample with ~100 mg of dry, IR-grade KBr. Grind the mixture to a fine powder.

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Acquire the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

Expected Characteristic Absorptions:

Wavenumber (cm⁻¹)BondFunctional GroupComments
3300 - 2500O–H stretchCarboxylic AcidVery broad due to hydrogen-bonded dimer formation.[10][11][12]
~3050C–H stretchAromatic
~2950, ~2850C–H stretchMethoxy (-OCH₃)
1710 - 1680C=O stretchCarboxylic AcidStrong, sharp absorption. Position indicates conjugation with the aromatic ring.[10][13]
1600, 1480C=C stretchAromatic Ring
1320 - 1210C–O stretchCarboxylic Acid & Aryl EtherStrong absorption, often complex.[11][13]
950 - 910O–H bendCarboxylic AcidBroad, out-of-plane bend.[11]
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule, confirming connectivity and the chemical environment of each atom.

Procedure:

  • Dissolve 5-10 mg of the sample in ~0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

Scientist's Note (Rationale): DMSO-d₆ is used as the solvent because it readily dissolves the compound and its residual solvent peak does not interfere with most analyte signals. Importantly, its ability to hydrogen bond allows for the observation of the exchangeable carboxylic acid proton, which might be broadened or absent in other solvents like CDCl₃.

Expected Chemical Shifts (δ, ppm):

Group¹H NMR (ppm)¹³C NMR (ppm)Comments
Carboxylic Acid (COOH) 12.0 - 13.0 (broad s, 1H)165 - 170The acidic proton is highly deshielded.
Aromatic (Ar-H) 6.8 - 8.0 (m, 8H)110 - 160Complex multiplet pattern from the two substituted rings.
Methoxy (OCH₃) ~3.8 (s, 3H)~56A characteristic singlet for the methyl group. An unusual shift toward ~62 ppm can sometimes indicate an out-of-plane conformation.[14]
Protocol: Mass Spectrometry (MS)

Principle: MS provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern.

Procedure (Electrospray Ionization - ESI):

  • Prepare a dilute solution of the sample (~10 µg/mL) in 50:50 Acetonitrile:Water with 0.1% formic acid.

  • Infuse the solution directly into the ESI source of a mass spectrometer.

  • Acquire spectra in both positive and negative ion modes.

Expected Ions and Fragments:

m/z ValueIonModeComments
245.08[M+H]⁺PositiveProtonated molecular ion.
267.06[M+Na]⁺PositiveSodium adduct, common in ESI.
243.06[M-H]⁻NegativeDeprotonated molecular ion (most likely).
227[M-OH]⁺PositiveLoss of a hydroxyl radical from the carboxylic acid group.
199[M-COOH]⁺PositiveLoss of the entire carboxyl group.[15][16]

Thermal Analysis for Physical Properties

Protocol: Differential Scanning Calorimetry (DSC)

Principle: DSC is a powerful technique for determining the melting point and assessing the purity of crystalline organic compounds.[17][18] The presence of impurities broadens the melting range and depresses the melting point, a phenomenon that can be quantified using the van't Hoff equation.[19][20] This method is considered absolute and is suitable for compounds that are at least 98% pure and do not decompose upon melting.[18]

Procedure:

  • Accurately weigh 1-3 mg of the sample into a hermetically sealed aluminum DSC pan.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a constant rate of 5 °C/min under a nitrogen atmosphere (flow rate ~50 mL/min).

  • Record the heat flow as a function of temperature. The onset of the melting endotherm is reported as the melting point.

  • Purity analysis can be performed using the instrument's software, which integrates the melting peak and applies the van't Hoff model.

Conclusion

The analytical characterization of this compound requires a well-orchestrated application of orthogonal techniques. The protocols detailed in this guide provide a robust framework for this task. HPLC serves as the primary tool for quantitative purity and assay determination, with its performance verified by strict system suitability criteria. The structural identity is unequivocally confirmed through a combination of FT-IR, NMR, and Mass Spectrometry, each providing complementary information. Finally, DSC offers a precise measure of the compound's melting point and an absolute assessment of its purity. By integrating these methods, researchers and analysts can confidently establish the quality and identity of this compound, ensuring its suitability for its intended use in research and development.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

  • Determination of % purity of a compound by by Using DSC | PDF - Slideshare. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. [Link]

  • METHOD DEVELOPMENT ON HPLC - Maharana Pratap P.G. College Hardoi. [Link]

  • A review on method development by hplc - SciSpace. [Link]

  • 21.3: Spectroscopy of Carboxylic Acids - Chemistry LibreTexts. [Link]

  • Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach. [Link]

  • Differential scanning calorimetry - Wikipedia. [Link]

  • IR: carboxylic acids. [Link]

  • Differential Scanning Calorimetry as a General Method for Determining Purity and Heat of Fusion of High - ResearchGate. [Link]

  • HPLC Method Development: From Beginner to Expert Part 2 - Agilent. [Link]

  • Purity Determination and DSC Tzero Technology - TA Instruments. [Link]

  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax. [Link]

  • The C=O Bond, Part III: Carboxylic Acids | Spectroscopy Online. [Link]

  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400 - The Royal Society of Chemistry. [Link]

  • mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions ... - Doc Brown's Chemistry. [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. [Link]

  • Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed. [Link]

Sources

High-performance liquid chromatography (HPLC) analysis of 3-(2-Methoxyphenoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Isocratic HPLC-UV Analysis of 3-(2-Methoxyphenoxy)benzoic acid

Abstract

This comprehensive application note details a robust and validated high-performance liquid chromatography (HPLC) method for the quantitative analysis of this compound. Developed for researchers, scientists, and drug development professionals, this guide provides an in-depth exploration of the method development rationale, a step-by-step experimental protocol, and a complete validation summary according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The described isocratic reversed-phase method is demonstrated to be specific, linear, accurate, and precise for its intended purpose.

Introduction and Scientific Rationale

This compound (Molecular Formula: C₁₄H₁₂O₄, Molecular Weight: 244.25 g/mol ) is a versatile aromatic carboxylic acid. It serves as a key intermediate and building block in the synthesis of various pharmaceutical and agrochemical compounds[1]. The purity and concentration of this starting material are critical for ensuring the quality, efficacy, and safety of the final product. Therefore, a reliable and validated analytical method is essential for its quantification in research and quality control settings.

This document outlines a reversed-phase HPLC (RP-HPLC) method with UV detection. The core of this method relies on controlling the analyte's ionization state to achieve optimal retention and peak shape.

Causality Behind Experimental Choices:

  • Analyte Chemistry: As an aromatic carboxylic acid, the analyte's polarity is highly dependent on the pH of the mobile phase. The carboxylic acid moiety (–COOH) is ionizable. In its ionized (deprotonated) carboxylate form (–COO⁻), the molecule is highly polar and exhibits poor retention on a non-polar C18 stationary phase. To ensure reproducible retention and symmetrical peak shapes, the ionization must be suppressed[2][3].

  • Ion Suppression Strategy: By acidifying the mobile phase to a pH at least two units below the analyte's pKa, the equilibrium is shifted to the non-ionized, more hydrophobic form. The pKa of the parent compound, benzoic acid, is approximately 4.2. While substituents will alter this value slightly, maintaining a mobile phase pH between 2.5 and 3.0 is a scientifically sound strategy to ensure the analyte is in its neutral state, promoting interaction with the stationary phase[4][5]. This is the fundamental principle of the "ion-suppression" technique in RP-HPLC[3].

  • Chromatographic Mode: Reversed-phase chromatography is selected due to its suitability for separating moderately polar to non-polar organic molecules. A C18 (octadecylsilane) stationary phase provides the necessary hydrophobic character to retain the non-ionized form of this compound through van der Waals interactions.

  • Detection: The presence of two aromatic rings in the analyte's structure provides a strong chromophore, making it ideal for detection by UV spectrophotometry. A wavelength of 235 nm is selected to provide high sensitivity, which is a common choice for benzoic acid and its derivatives[6][7].

HPLC Method Development and Instrumentation

Instrumentation
  • HPLC System: A standard analytical HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Data Acquisition: Chromatography data station (e.g., Empower™, Chromeleon™).

Chromatographic Conditions

The following table summarizes the optimized isocratic conditions for the analysis.

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmIndustry-standard for reversed-phase; provides excellent retention for aromatic compounds.
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (v/v)A simple isocratic mobile phase for robust and repeatable analysis.
Composition 55 : 45 (Acetonitrile : Aqueous)Optimized for an ideal retention time (typically 4-8 minutes) and separation from potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure.
Column Temp. 30 °CEnhances reproducibility by mitigating fluctuations in mobile phase viscosity and improving peak shape.
Detection UV at 235 nmProvides high molar absorptivity for the analyte, leading to excellent sensitivity.
Injection Vol. 10 µLA typical volume that balances sensitivity with the risk of column overload.
Run Time 10 minutesSufficient to allow for the elution of the main peak and any late-eluting impurities.

Logical & Experimental Workflows

The development and application of this method follow a logical progression from understanding the analyte's properties to validating the final procedure.

MethodDevelopment cluster_0 Phase 1: Method Development Strategy cluster_1 Phase 2: Parameter Optimization cluster_2 Phase 3: Validation & Application Analyte Analyte Properties (Aromatic Carboxylic Acid) Ionization Ionization Suppression (pH < pKa) Analyte->Ionization is ionizable Detection UV Detection (Chromophore) Analyte->Detection has a Mode Reversed-Phase HPLC Ionization->Mode requires Column Select Column (C18) Mode->Column MobilePhase Optimize Mobile Phase (ACN/H₃PO₄) Mode->MobilePhase Detector Select Wavelength (235 nm) Detection->Detector Validation Method Validation (ICH Q2(R1)) Column->Validation MobilePhase->Validation Detector->Validation Protocol Final Protocol (SOP) Validation->Protocol

Caption: Logical workflow for HPLC method development and validation.

Detailed Experimental Protocols

Protocol 1: Reagent and Sample Preparation
  • Mobile Phase Preparation (0.1% Phosphoric Acid in Water):

    • Add 1.0 mL of concentrated (85%) phosphoric acid to a 1 L volumetric flask.

    • Add approximately 900 mL of HPLC-grade water and mix.

    • Allow the solution to equilibrate to room temperature, then dilute to the mark with HPLC-grade water.

    • Filter the solution through a 0.45 µm nylon membrane filter and degas for 15 minutes using sonication or vacuum.

  • Standard Stock Solution (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Add approximately 15 mL of acetonitrile and sonicate for 5 minutes to dissolve.

    • Dilute to the mark with acetonitrile and mix thoroughly. This solution should be stored at 2-8°C and can be used for up to 7 days.

  • Working Standard & Calibration Solutions (e.g., 5-100 µg/mL):

    • Prepare a series of calibration standards by performing serial dilutions of the Standard Stock Solution into a suitable volumetric flask using the mobile phase as the diluent.

  • Sample Preparation:

    • Accurately weigh the test sample to obtain a theoretical concentration of 50 µg/mL of this compound in a volumetric flask.

    • Dissolve and dilute to volume using the mobile phase as the diluent.

    • Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial prior to injection.

Protocol 2: HPLC System Operation
  • System Startup: Purge all solvent lines with their respective mobile phases.

  • Equilibration: Equilibrate the column with the mobile phase (55:45 Acetonitrile:0.1% H₃PO₄) at 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Sequence Setup: Create a sequence including blank injections (mobile phase), calibration standards, system suitability checks, and samples.

  • Analysis: Begin the sequence. Monitor system pressure and baseline throughout the run.

  • System Shutdown: After analysis, flush the column with a high-organic wash (e.g., 80:20 Acetonitrile:Water) for 30 minutes before storing it in a suitable solvent (e.g., Acetonitrile).

ExperimentalWorkflow prep 1. Reagent & Sample Prep hplc 2. HPLC System Setup & Equilibration prep->hplc inject 3. Sequence Injection (Standards & Samples) hplc->inject data 4. Data Acquisition & Integration inject->data report 5. Calculation & Report Generation data->report

Sources

Application Note: High-Resolution NMR Spectroscopic Analysis of 3-(2-Methoxyphenoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the structural elucidation of 3-(2-methoxyphenoxy)benzoic acid using high-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. As a versatile intermediate compound in the synthesis of pharmaceuticals, such as anti-inflammatory and analgesic drugs, and agrochemicals, rigorous structural verification is paramount.[1] This document outlines detailed, field-proven protocols for sample preparation, data acquisition, and spectral interpretation, designed for researchers, scientists, and professionals in drug development and chemical synthesis. The methodologies are presented to ensure data integrity and reproducibility, forming a self-validating system for unambiguous molecular characterization.

Introduction: The Role of NMR in Structural Verification

This compound (C₁₄H₁₂O₄, MW: 244.25 g/mol ) is an aromatic carboxylic acid whose utility as a building block in medicinal chemistry and material science necessitates precise analytical characterization.[1] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for determining the molecular structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

This guide explains the causality behind experimental choices, moving beyond a simple list of steps to empower the user with a deeper understanding of the analytical process. The protocols herein are designed to yield high-quality, interpretable spectra for confident structural confirmation and purity assessment.

Molecular Structure and Spectroscopic Preview

A thorough understanding of the molecule's topology is the first step in predicting and interpreting its NMR spectra. The structure contains two substituted aromatic rings linked by an ether bond, a carboxylic acid group, and a methoxy group.

Caption: Structure of this compound with atom numbering.

Anticipated ¹H NMR Spectral Features:
  • Aromatic Protons (Ar-H): Protons on the two aromatic rings are expected to resonate in the downfield region of ~6.8–8.0 ppm .[2][3][4] The specific chemical shifts and splitting patterns will depend on the electronic effects of the substituents (ether, carboxylic acid, methoxy). Complex multiplets are expected due to spin-spin coupling between adjacent protons.

  • Methoxy Protons (-OCH₃): The three equivalent protons of the methoxy group will appear as a sharp singlet, typically around 3.8–4.0 ppm .

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded and often appears as a broad singlet far downfield (>10 ppm ). Its signal can be concentration-dependent and may undergo exchange with residual water in the solvent, sometimes leading to its disappearance.

Anticipated ¹³C NMR Spectral Features:
  • Aromatic Carbons (Ar-C): The twelve aromatic carbons will resonate in the 110–160 ppm region.[2][3] Due to molecular asymmetry, up to 12 distinct signals may be observed. Carbons directly attached to oxygen (C3, C1', C2') will be the most downfield in this group.

  • Carboxylic Carbon (-COOH): The carbonyl carbon is significantly deshielded and will appear as a low-intensity signal in the ~165–175 ppm range.[5]

  • Methoxy Carbon (-OCH₃): The carbon of the methoxy group will appear in the upfield region, typically around 55–60 ppm .

Experimental Protocols and Methodologies

The quality of an NMR spectrum is profoundly dependent on meticulous sample preparation and correct spectrometer parameterization.

Materials and Equipment
  • Analyte: this compound, >98% purity

  • NMR Tubes: 5 mm high-precision NMR tubes (e.g., Norell S-5-500-7 or equivalent)

  • Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

  • Internal Standard: Tetramethylsilane (TMS) (often pre-added to the solvent by the manufacturer)

  • Glassware: Glass Pasteur pipettes, small vials, filter plug (glass wool)

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe

Protocol 1: Sample Preparation

This protocol is critical for achieving high magnetic field homogeneity (shimming) and obtaining sharp, well-resolved spectral lines.[6][7]

  • Weigh the Sample:

    • For ¹H NMR , accurately weigh 5–15 mg of the analyte into a clean, dry vial.[6][8]

    • For ¹³C NMR , a higher concentration is required due to the lower natural abundance of the ¹³C isotope. Use 30–60 mg of the analyte.[9]

  • Dissolve the Sample:

    • Add approximately 0.6–0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.[9][10] This volume corresponds to a sample height of about 40-50 mm in a standard 5 mm tube, which is optimal for most spectrometers.[7][8]

    • Gently swirl or vortex the vial until the sample is completely dissolved. Complete dissolution is crucial; suspended solids will severely degrade spectral quality.[6][7]

  • Filter and Transfer:

    • Place a small, tight plug of glass wool into a Pasteur pipette.

    • Filter the sample solution through the pipette directly into the NMR tube. This step removes any microscopic particulate matter that could interfere with shimming.[6]

  • Cap and Label:

    • Securely cap the NMR tube to prevent solvent evaporation and contamination.

    • Label the tube clearly.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh 1. Weigh Analyte (5-15 mg for ¹H, 30-60 mg for ¹³C) dissolve 2. Dissolve in Deuterated Solvent (0.6 mL) weigh->dissolve filter 3. Filter into NMR Tube dissolve->filter insert 4. Insert Sample & Lock filter->insert shim 5. Shim Magnet (Field Homogeneity) insert->shim acquire 6. Acquire Spectra (¹H, ¹³C, etc.) shim->acquire process 7. Process Data (FT, Phase, Baseline) acquire->process interpret 8. Interpret & Assign Spectra process->interpret report 9. Report Results interpret->report

Caption: Standardized workflow for NMR spectroscopic analysis.

Protocol 2: NMR Data Acquisition

The parameters below are provided for a 400 MHz spectrometer and should be adjusted accordingly for other field strengths.

Parameter¹H NMR Experiment¹³C NMR ExperimentRationale & Causality
Spectrometer Freq. 400 MHz100 MHzThe resonant frequency is nucleus-specific and proportional to the magnetic field strength.
Pulse Program zg30zgpg30Standard single-pulse experiments. zgpg30 includes proton decoupling for ¹³C.
Solvent DMSO-d₆DMSO-d₆Chosen for good sample solubility and clear observation of the acidic proton.
Temperature 298 K298 KStandard ambient temperature for reproducible chemical shifts.
Spectral Width 20 ppm (-2 to 18 ppm)240 ppm (-20 to 220 ppm)Encompasses the full range of expected chemical shifts for the analyte and solvent.
Acquisition Time ~2.0 s~1.0 sBalances resolution with experimental time. Longer time yields better resolution.
Relaxation Delay (D1) 2.0 s2.0 sAllows for nuclear relaxation between scans, crucial for accurate integration in ¹H.
Number of Scans 8–16512–1024¹³C requires significantly more scans due to its low sensitivity.[9]

Data Interpretation and Structural Assignment

Data Processing

Raw NMR data (Free Induction Decay, FID) must be processed to generate the frequency-domain spectrum. This involves:

  • Fourier Transform (FT): Converts the time-domain signal (FID) to the frequency domain.

  • Phase Correction: Adjusts all peaks to be purely absorptive (positive).

  • Baseline Correction: Flattens the spectral baseline for accurate integration.

  • Referencing: Calibrates the chemical shift axis by setting the internal standard (TMS) to 0 ppm or the residual solvent peak to its known value (DMSO-d₅ at 2.50 ppm for ¹H; DMSO-d₆ at 39.52 ppm for ¹³C).

Predicted Spectral Data and Assignments

The following table summarizes the anticipated signals and their assignments, which serve as a reference for interpreting the acquired spectra.

¹H NMR Data (Predicted)
Signal Chemical Shift (δ, ppm) Multiplicity Integration Assignment
1~13.0Broad Singlet1HCOOH
2~7.7-7.9Multiplet2HH-2, H-6
3~7.5-7.6Multiplet1HH-4
4~7.0-7.4Multiplet4HH-3', H-4', H-5', H-6'
5~3.85Singlet3HOCH₃
¹³C NMR Data (Predicted)
Signal Chemical Shift (δ, ppm) Assignment
1~167.0COOH
2~157.0C-3 (Ar-O)
3~150.0C-2' (Ar-O)
4~145.0C-1' (Ar-O)
5~132.0C-1 (Ar-C)
6~120-130C-4, C-5, C-6, C-4', C-6'
7~112-118C-2, C-3', C-5'
8~56.0OCH₃

Note: The exact chemical shifts and coupling patterns in the aromatic region can be complex and may require 2D NMR experiments (e.g., COSY, HSQC) for unambiguous assignment. However, the combination of ¹H and ¹³C data provides a powerful, self-validating system. The presence of 14 unique carbon signals would confirm the molecule's asymmetry, and the integration of the ¹H spectrum should sum to 11 protons (excluding the exchangeable COOH proton).

Trustworthiness: A Self-Validating System

The protocols described herein establish a self-validating analytical system. Consistency across multiple data points ensures trustworthiness:

  • Proton Count: The sum of integrations in the ¹H NMR spectrum must match the number of non-exchangeable protons in the molecular formula.

  • Carbon Count: The number of signals in the proton-decoupled ¹³C NMR spectrum should correspond to the number of unique carbon atoms in the structure.

  • Cross-Correlation: The chemical shift regions must be consistent. For example, the ¹H spectrum must show signals in the aromatic region if the ¹³C spectrum shows multiple signals between 110-160 ppm.[2][3]

Conclusion

This application note provides a robust framework for the NMR analysis of this compound. By following the detailed protocols for sample preparation, data acquisition, and by understanding the principles of spectral interpretation, researchers can reliably verify the structure and purity of this important chemical intermediate. The application of high-resolution NMR is an indispensable tool in quality control and research, ensuring the integrity of compounds used in pharmaceutical and agrochemical development.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • Emory University, NMR Facility. (2023). Small molecule NMR sample preparation. [Link]

  • TheElkchemist. (2024). Interpreting H-NMR Spectra Aromatic Molecule. YouTube. [Link]

  • University of Leicester, Department of Chemistry. How to Prepare Samples for NMR. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • University College London, Faculty of Mathematical & Physical Sciences. Sample Preparation. [Link]

  • LibreTexts Chemistry. (2025). 2.10: Spectroscopy of Aromatic Compounds. [Link]

  • LibreTexts Chemistry. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • University of Colorado Boulder, Department of Chemistry. Spectroscopy Tutorial: Aromatics. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • Wnuk, S., et al. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280. [Link]

  • Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]

  • Mizyuk, V., et al. (2008). Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. Chemistry & Chemical Technology. [Link]

Sources

Application Notes & Protocols: 3-(2-Methoxyphenoxy)benzoic Acid as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the synthesis, characterization, and application of 3-(2-methoxyphenoxy)benzoic acid. As a diaryl ether, this compound represents a key structural motif found in numerous biologically active molecules and advanced materials. Its functional handles—a carboxylic acid and a methoxy-activated aromatic system—make it a highly versatile building block for complex molecular architectures. These protocols are designed to be self-validating, with in-depth explanations for key experimental choices to ensure both reproducibility and a foundational understanding of the underlying chemistry.

Compound Profile and Significance

This compound is an aromatic carboxylic acid distinguished by a diaryl ether linkage. This framework is of significant interest in medicinal chemistry and materials science. The diaryl ether moiety provides a combination of rigidity and conformational flexibility, which is often crucial for effective binding to biological targets.

Key Applications:

  • Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of potential anti-inflammatory and analgesic drugs.[1] The core structure is a scaffold that can be elaborated to create targeted therapeutics.

  • Agrochemicals: The molecule is a building block for certain classes of herbicides and pesticides, contributing to crop protection solutions.[1]

  • Polymer Science: It can be used as a modifier in polymer formulations to enhance thermal stability and mechanical properties.[1]

Physicochemical & Spectroscopic Data Summary

Below is a summary of the key physical properties and expected spectroscopic characteristics for this compound.

PropertyValueSource
Molecular Formula C₁₄H₁₂O₄[2]
Molecular Weight 244.24 g/mol [2]
CAS Number 500884-43-5[3]
Appearance Typically a white to off-white crystalline solid[4]
Spectroscopic DataExpected Chemical Shifts / FrequenciesRationale & Notes
¹H NMR ~10.0-13.0 ppm (s, 1H, -COOH), 6.8-8.0 ppm (m, 8H, Ar-H), ~3.8 ppm (s, 3H, -OCH₃)The carboxylic acid proton is typically a broad singlet and highly deshielded. The aromatic region will show complex splitting patterns due to the substitution. The methoxy protons appear as a sharp singlet. These are typical values for methoxybenzoic acid derivatives.[5]
¹³C NMR ~165-175 ppm (C=O), ~110-160 ppm (Ar-C), ~55 ppm (-OCH₃)The carbonyl carbon of the carboxylic acid is significantly downfield. The aromatic region will contain multiple signals corresponding to the substituted and unsubstituted carbons. The methoxy carbon is found in the typical aliphatic region.
IR Spectroscopy ~2500-3300 cm⁻¹ (broad, O-H), ~1680-1710 cm⁻¹ (strong, C=O), ~1250-1300 cm⁻¹ (C-O-C stretch)The broad O-H stretch is characteristic of a hydrogen-bonded carboxylic acid. The C=O stretch is a strong, sharp peak. The asymmetric C-O-C stretch of the diaryl ether is also a key diagnostic peak.[6]

Synthesis Protocol: The Ullmann Condensation

The most classical and reliable method for constructing the diaryl ether linkage in this compound is the Ullmann condensation.[7][8] This copper-catalyzed reaction involves the coupling of a phenol with an aryl halide.[9]

Reaction Principle: The reaction proceeds via the formation of a copper(I) phenoxide, which then undergoes nucleophilic aromatic substitution with an aryl halide. A base is required to deprotonate the phenol, and a high-boiling polar aprotic solvent is typically used to facilitate the reaction, which often requires elevated temperatures.[7][8][10]

Ullmann_Condensation_Workflow reagents Reactants: - 3-Bromobenzoic Acid - 2-Methoxyphenol (Guaiacol) - K₂CO₃ (Base) - CuI (Catalyst) setup Reaction Setup (Inert Atmosphere) reagents->setup Combine reflux Heating & Reflux (120-150°C in DMF) setup->reflux Heat monitoring TLC Monitoring reflux->monitoring Check Progress workup Aqueous Work-up & Acidification reflux->workup Cool & Quench monitoring->reflux purification Purification (Recrystallization) workup->purification Isolate Crude Solid product Final Product: 3-(2-Methoxyphenoxy) benzoic acid purification->product Isolate Pure Solid

Ullmann Condensation Workflow for Synthesis.
Detailed Experimental Protocol

Materials & Reagents:

  • 3-Bromobenzoic acid

  • 2-Methoxyphenol (Guaiacol)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Copper(I) Iodide (CuI)

  • Dimethylformamide (DMF), anhydrous

  • Hydrochloric Acid (HCl), concentrated

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethanol (for recrystallization)

  • Round-bottom flask with reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 3-bromobenzoic acid (1.0 eq), potassium carbonate (2.5 eq), and copper(I) iodide (0.1 eq).

    • Causality: An inert atmosphere is critical to prevent oxidation of the copper(I) catalyst to the less active copper(II) state. Anhydrous reagents and solvent are used to prevent quenching of the base and interference from water. Potassium carbonate acts as the base to deprotonate the 2-methoxyphenol, forming the active nucleophile.[9]

  • Addition of Reagents: Add anhydrous DMF to the flask, followed by the dropwise addition of 2-methoxyphenol (1.2 eq).

    • Causality: DMF is a polar aprotic solvent that effectively dissolves the reactants and can withstand the high temperatures required for the reaction. A slight excess of the phenol ensures complete consumption of the more expensive aryl halide.

  • Heating and Monitoring: Heat the reaction mixture to 120-150°C and maintain it at this temperature with vigorous stirring for 12-24 hours.

    • Causality: Ullmann couplings are often slow and require significant thermal energy to overcome the activation barrier for the C-O bond formation.[8] The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting 3-bromobenzoic acid spot is consumed.

  • Work-up and Acidification: After cooling to room temperature, pour the reaction mixture into a beaker containing water and ice. Acidify the aqueous mixture to a pH of 1-2 by slowly adding concentrated HCl.

    • Causality: This step quenches the reaction and protonates the carboxylate salt of the product, causing the desired this compound to precipitate as it is insoluble in acidic water.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

    • Causality: While the product precipitates, some may remain dissolved. Extraction with an organic solvent like ethyl acetate ensures maximum recovery of the product from the aqueous phase.

  • Washing and Drying: Wash the combined organic layers sequentially with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Causality: The water wash removes residual DMF and inorganic salts. The brine wash helps to break any emulsions and further dry the organic layer. Anhydrous MgSO₄ removes any remaining traces of water before solvent evaporation.

Purification Protocol: Recrystallization
  • Solvent Selection: Dissolve the crude solid in a minimal amount of hot ethanol.

    • Causality: The ideal recrystallization solvent is one in which the product is highly soluble at high temperatures but poorly soluble at low temperatures. Ethanol or an ethanol/water mixture is often effective for benzoic acid derivatives.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Causality: Slow cooling promotes the formation of large, pure crystals by allowing the crystal lattice to form in an ordered manner, excluding impurities into the solvent.

  • Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold ethanol, and dry them in a vacuum oven.

Downstream Synthetic Applications

This compound is a valuable intermediate precisely because its functional groups allow for a wide range of subsequent transformations.

Downstream_Synthesis start This compound acid_chloride Acid Chloride start->acid_chloride SOCl₂ or (COCl)₂ ester Ester start->ester Fischer Esterification (Alcohol, H⁺) amide Amide start->amide Amine, Coupling Agent (e.g., DCC, EDC) nitration Nitration (Ar-NO₂) start->nitration HNO₃, H₂SO₄ halogenation Halogenation (Ar-X) start->halogenation NBS or NCS acid_chloride->ester Alcohol, Base acid_chloride->amide Amine, Base

Potential downstream modifications of the intermediate.

The carboxylic acid can be readily converted into:

  • Esters: Via Fischer esterification or by conversion to the acid chloride followed by reaction with an alcohol.[11]

  • Amides: By reacting with an amine in the presence of a coupling agent (e.g., DCC, EDC) or via the acid chloride.[12]

  • Acid Chlorides: Using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

The two aromatic rings can also undergo electrophilic aromatic substitution, although the positions of substitution will be directed by the existing ether and carboxyl/methoxy groups.

Troubleshooting and Safety Considerations

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction Inactive catalyst (oxidized CuI); Insufficient temperature; Wet reagents/solvent.Use fresh, high-purity CuI. Ensure the reaction temperature is maintained. Use properly dried glassware and anhydrous reagents/solvent.
Incomplete Reaction Insufficient reaction time; Low catalyst loading.Allow the reaction to run longer, monitoring by TLC. Increase catalyst loading to 15-20 mol% if necessary.
Low Yield after Work-up Incomplete precipitation; Product loss during extraction/recrystallization.Ensure pH is sufficiently low (~1) for full precipitation. Perform more extractions. Use minimal hot solvent for recrystallization and ensure thorough cooling.
Purification Difficulties Presence of side-products (e.g., from self-coupling).If recrystallization is insufficient, purify the crude material using column chromatography on silica gel.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • DMF is a skin and respiratory irritant. Handle with care.

  • Copper salts can be toxic. Avoid inhalation of dust and skin contact.

  • Concentrated HCl is highly corrosive. Handle with extreme caution.

References

  • Application Note: A Three-Step Synthesis of 3-(2-Methoxyphenyl)benzoic Acid from 3-Hydroxybenzoic Acid. Benchchem.
  • This compound. Chem-Impex.
  • The Ullmann Condensation for Diaryl Ether Synthesis: A Core Mechanism Deep-Dive. Benchchem.
  • Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Books.
  • US4288386A - Ullmann reaction for the synthesis of diaryl ethers. Google Patents.
  • A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. SciELO México.
  • ChemInform Abstract: Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione. ResearchGate.
  • 2-(3-Methoxyphenoxy)benzoic acid. Vulcanchem.
  • A Comparative Analysis of Spectroscopic Data for 2-, 3-, and 4-Methoxybenzoic Acid. Benchchem.
  • 3-Methyl-2-(4-methylphenoxy)benzoic acid. PMC - NIH.
  • 3 Methoxy Benzoic Acid. Chemixl Intermediates Pvt. Ltd.
  • The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Srini Chem.
  • 2-(3-Methoxyphenoxy)benzoic acid | C14H12O4 | CID 89098. PubChem.
  • 2-Methoxybenzoic Acid in Organic Synthesis: Key Applications.
  • 2-(3-methoxyphenoxy)benzoic acid. PMC - NIH.
  • (PDF) Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives.
  • 2-(3-methoxyphenoxy)benzoic acid synthesis. ChemicalBook.
  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry.
  • 2-(3-METHOXYPHENOXY)BENZOIC ACID. gsrs.
  • Benzoic acid, 3-methoxy-. NIST WebBook.
  • The Role of Benzoic Acid Derivatives in Modern Drug Discovery.
  • Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. UCL Discovery - University College London.
  • CN106946685A - The preparation method of 2- methyl -3- methoxy benzoic acids and its intermediate. Google Patents.
  • Preparation of 3-methoxybenzoic acid. Sciencemadness.org.
  • Benzoic acid. Wikipedia.
  • Design, synthesis and biological evaluation of second- generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. UNIPI.
  • This compound - Data Sheet. United States Biological.

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for 3-(2-Methoxyphenoxy)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3-(2-Methoxyphenoxy)benzoic acid

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols for this valuable diaryl ether intermediate.

The synthesis of diaryl ethers, while a cornerstone of organic chemistry, can present unique challenges. The most robust and widely adopted method for this class of compounds is the Ullmann condensation, a copper-catalyzed cross-coupling reaction.[1][2] This guide focuses on optimizing the Ullmann-type synthesis of this compound from common starting materials, providing insights into the causality behind experimental choices to ensure reproducible and high-yield outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and effective method is the Ullmann diaryl ether synthesis.[3] This reaction involves the copper-catalyzed coupling of a phenol with an aryl halide. For this specific target, the reaction couples guaiacol (2-methoxyphenol) with a 3-halobenzoic acid derivative.

Q2: Why is a copper catalyst essential for the Ullmann condensation?

The copper catalyst is fundamental to the reaction mechanism. It facilitates the formation of the critical carbon-oxygen (C-O) bond between the two aromatic rings. The generally accepted mechanism involves the formation of a copper(I) phenoxide species, which then reacts with the aryl halide.[2][4] Modern protocols often use a catalytic amount of a copper(I) salt, such as CuI, in conjunction with a ligand to improve efficiency and lower the required reaction temperature.[5]

Q3: Is it necessary to protect the carboxylic acid group on the 3-halobenzoic acid starting material?

Yes, it is highly recommended. The free carboxylic acid can interfere with the reaction in several ways. Its acidic proton can react with the base, and the carboxylate group can coordinate to the copper catalyst, potentially inhibiting its activity. A common strategy is to first protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester). This protecting group is stable under the Ullmann conditions and can be easily removed in a final hydrolysis (saponification) step to yield the desired product.[6]

Q4: Which aryl halide offers the best reactivity: iodide, bromide, or chloride?

The reactivity of aryl halides in Ullmann couplings follows the trend: I > Br > Cl . Aryl iodides are the most reactive due to the weaker carbon-iodine bond, allowing the reaction to proceed under milder conditions.[2] Aryl bromides are also widely used and can be effective, especially with modern ligand systems.[3] Aryl chlorides are the least reactive and often require more forcing conditions or specialized catalytic systems.[7] For initial optimizations, 3-iodobenzoic acid or its ester is the recommended starting material.

Q5: What are the key parameters to optimize for a successful Ullmann diaryl ether synthesis?

Optimization is crucial for maximizing yield and minimizing side products. The key parameters to screen are:

  • Copper Source: High-purity copper(I) salts like CuI or CuBr are preferred as they are often the active catalytic species.[8][9]

  • Ligand: Ligands stabilize the copper catalyst and accelerate the reaction, allowing for lower temperatures.[5] Common classes include amino acids (e.g., L-proline, N-methylglycine) and diamines (e.g., 1,10-phenanthroline).[4][8]

  • Base: A non-nucleophilic inorganic base is required to deprotonate the phenol. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are often excellent choices.[8][10]

  • Solvent: High-boiling point, polar aprotic solvents like DMF, DMSO, or dioxane are typically used to ensure reactants remain in solution at the required temperatures.[9]

  • Temperature: While traditional Ullmann reactions required very high temperatures (>200 °C), modern ligand-accelerated systems can run effectively in the 80-140 °C range.[3][8]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound via the Ullmann condensation.

ProblemPotential Cause(s)Suggested Solution(s)
1. Low or No Product Yield Inactive Catalyst: The copper source may be of poor quality or oxidized. The active species is typically Cu(I).[8][9]• Use a fresh, high-purity copper(I) salt (e.g., CuI, CuBr).[8]• Ensure the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the catalyst.[9]
Inappropriate Ligand: The chosen ligand may not be suitable for the specific substrates. Ligands are crucial for catalyst stability and reactivity.[3][8]• Screen a variety of ligands. For diaryl ether synthesis, N,N-dimethylglycine, L-proline, or 1,10-phenanthroline are good starting points.[10]
Suboptimal Base / Wet Conditions: The base may be too weak, not soluble, or inactivated by water. Water can also lead to unwanted side reactions.[3][10]• Use a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.[8]• Ensure the base is finely powdered and anhydrous.[9]• Use anhydrous solvents and dry all glassware thoroughly before use.[10]
Low Reaction Temperature: Ullmann reactions often require significant thermal energy, even with modern catalysts.[8]• If using a ligand-accelerated system, start in the 100-120 °C range.[8]• If no reaction is observed, incrementally increase the temperature by 10-20 °C.
2. Significant Dehalogenated Byproduct Protic Impurities: The presence of water or other protic species can lead to the reductive dehalogenation of the aryl halide.[8][10]• Rigorously dry all reagents, solvents, and glassware. Consider using molecular sieves.[10]• Ensure the inert gas line is dry.
Unsuitable Ligand/Catalyst System: The catalytic system may favor a dehalogenation pathway.• Screen different ligands. Some ligands are known to better suppress this side reaction.[10]
3. Difficulty in Product Purification Residual Copper Salts: Copper residues can bind to the product and cause streaking or poor separation during column chromatography.• Perform an aqueous work-up with an ammonia or ammonium chloride solution. This will form a water-soluble copper-ammonia complex that can be easily extracted away.[9]
Incomplete Saponification: If the final hydrolysis step is incomplete, you will have a mixture of the desired acid and the intermediate ester, which can be difficult to separate.• Monitor the saponification step by TLC until all the starting ester is consumed.• Ensure a sufficient excess of base (e.g., NaOH or KOH) is used and allow adequate reaction time, potentially with gentle heating.[11]
4. Reaction Stalls Before Completion Catalyst Deactivation: The catalyst can degrade or precipitate over long reaction times, especially at high temperatures.[9]• Maintain a strict inert atmosphere throughout the reaction.[9]• Consider a slow addition of the catalyst or ligand over the course of the reaction to maintain an active concentration.

Visualized Workflows and Methodologies

Overall Synthetic Workflow

The synthesis is efficiently performed in a three-step sequence: esterification of the starting 3-halobenzoic acid, the key Ullmann coupling, and final saponification to yield the target molecule.

G cluster_0 Step 1: Protection cluster_1 Step 2: Ullmann Coupling cluster_2 Step 3: Deprotection A 3-Iodobenzoic Acid B Methyl 3-iodobenzoate A->B  MeOH, H₂SO₄ (cat.) D Methyl 3-(2-Methoxyphenoxy)benzoate B->D B->D  CuI, Ligand, Base (Cs₂CO₃)  Solvent (e.g., Dioxane), Heat   C Guaiacol C->D E This compound D->E  1. NaOH, MeOH/H₂O  2. HCl (aq) workup   G center Ullmann Coupling (Step 2) Catalyst Copper Source (e.g., CuI, CuBr) center->Catalyst Ligand Ligand (e.g., L-Proline) center->Ligand Base Base (e.g., Cs₂CO₃, K₃PO₄) center->Base Solvent Solvent (e.g., Dioxane, DMF) center->Solvent Temp Temperature (80-140 °C) center->Temp Atmosphere Atmosphere (Inert: Ar, N₂) center->Atmosphere

Caption: Key optimization parameters for the Ullmann diaryl ether synthesis.

Optimized Experimental Protocols

Protocol 1: Esterification of 3-Iodobenzoic Acid

  • To a round-bottom flask, add 3-iodobenzoic acid (1.0 eq.).

  • Add anhydrous methanol (approx. 5-10 mL per gram of acid).

  • Carefully add concentrated sulfuric acid (approx. 0.05 eq.) dropwise while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-iodobenzoate, which can often be used in the next step without further purification.

Protocol 2: Ullmann Coupling of Methyl 3-iodobenzoate with Guaiacol

  • To a dry Schlenk flask, add copper(I) iodide (CuI, 0.1 eq.), L-proline (0.2 eq.), and cesium carbonate (Cs₂CO₃, 2.0 eq.).

  • Add methyl 3-iodobenzoate (1.0 eq.) and guaiacol (1.2 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. [8]4. Add anhydrous dioxane or DMF via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. [8]6. Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove insoluble salts.

  • Transfer the filtrate to a separatory funnel and wash with aqueous ammonium chloride, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield methyl 3-(2-methoxyphenoxy)benzoate.

Protocol 3: Saponification to this compound

  • Dissolve the purified methyl 3-(2-methoxyphenoxy)benzoate (1.0 eq.) in a mixture of methanol and water (e.g., 3:1 v/v). [11]2. Add sodium hydroxide (NaOH, 3.0 eq.) and heat the mixture to reflux for 2-4 hours, monitoring by TLC. [11]3. After cooling to room temperature, remove the methanol under reduced pressure. [11]4. Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Acidify the solution to pH 1-2 by the dropwise addition of concentrated hydrochloric acid, which will cause the product to precipitate. [11]6. Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water, and dry in a vacuum oven to obtain pure this compound. [11]

References

  • BenchChem. (2025). Application Note: A Three-Step Synthesis of 3-(2-Methoxyphenyl)benzoic Acid from 3-Hydroxybenzoic Acid.
  • BenchChem. (2025). Technical Support Center: Optimizing Ullmann Coupling Reactions.
  • Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. (n.d.). Chimica Oggi-Chemistry Today.
  • BenchChem. (2025). Technical Support Center: Ullmann Diaryl Ether Synthesis.
  • Wikipedia. (2023). Ullmann reaction. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing the Ullmann Reaction for Sumanene Core Synthesis.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the Ullmann coupling of iodobenzene and aniline. Available at: [Link]

  • Royal Society of Chemistry. (2024). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Available at: [Link]

  • MDPI. (2024). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. Available at: [Link]

  • Wikipedia. (2023). Ullmann condensation. Available at: [Link]

  • Jakab, G., et al. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. National Center for Biotechnology Information. Available at: [Link]

  • Tiam, Y. S., et al. (2022). 3-Methyl-2-(4-methylphenoxy)benzoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Van Allen, D. (2011). Reinvestigating the Ullmann Reaction. UMass Amherst ScholarWorks. Available at: [Link]

  • OperaChem. (2025). Ullmann coupling-An overview. Available at: [Link]

  • Whaley, C. M., et al. (2017). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. ACS Publications. Available at: [Link]

  • ResearchGate. (n.d.). Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione. Available at: [Link]

  • L.S. College, Muzaffarpur. (2020). Ullmann reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Available at: [Link]

  • Rasayan Journal of Chemistry. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Available at: [Link]

  • Xia, J-B., & Sun, X. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2009). Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). Available at: [Link]

  • Google Patents. (2017). CN106946685A - The preparation method of 2- methyl -3- methoxy benzoic acids and its intermediate.
  • MDPI. (2022). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Available at: [Link]

  • Sciencemadness.org. (2016). Preparation of 3-methoxybenzoic acid. Available at: [Link]

  • University of Pisa. (n.d.). Design, synthesis and biological evaluation of second- generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. Available at: [Link]

Sources

Technical Support Center: Optimizing the Suzuki Coupling for 3-(2-Methoxyphenoxy)benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to enhancing the yield and efficiency of the Suzuki-Miyaura coupling reaction for the synthesis of 3-(2-Methoxyphenoxy)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize this critical C-C bond formation. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to make informed decisions in your own laboratory settings.

Introduction: The Challenge of Synthesizing this compound via Suzuki Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its versatility and functional group tolerance.[1][2][3] However, the synthesis of specific molecules like this compound can present unique challenges. The steric hindrance introduced by the ortho-methoxy group and the electronic properties of the benzoic acid moiety can significantly impact reaction efficiency, often leading to lower than desired yields.[4][5][6] This guide provides a structured approach to identifying and overcoming these hurdles.

The catalytic cycle of the Suzuki coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7] Understanding this cycle is fundamental to troubleshooting, as issues can arise at any of these stages.

Suzuki_Coupling_Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative Addition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation Ar'-B(OR)2 (Base) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Transmetalation->Ar-Pd(II)-Ar'(L_n) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L_n)->Reductive Elimination Reductive Elimination->Pd(0)L_n Ar-Ar' 3-(2-Methoxyphenoxy) benzoic acid Reductive Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of questions and answers to directly address specific problems you might be facing in the lab.

Q1: My reaction yield is consistently low. What are the most likely causes?

Low yields in the synthesis of this compound are often multifactorial.[8][9] The table below outlines common culprits and actionable solutions.

Potential Cause Explanation Recommended Solution(s)
Inefficient Oxidative Addition The aryl halide (e.g., 3-bromo- or 3-chlorobenzoic acid derivative) may be slow to react with the Pd(0) catalyst. This can be due to the electronic properties of the starting material or steric hindrance.[4] Electron-donating groups on the aryl halide can make oxidative addition more difficult.[4]- Switch to a more reactive aryl halide (I > Br > Cl > OTf). - Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) to accelerate oxidative addition.[1][4][10] - Increase the reaction temperature.
Poor Transmetalation The transfer of the organoboron species to the palladium center is a critical step. The choice of base is crucial for activating the boronic acid.[11][12] Inadequate base strength or poor solubility can hinder this step.- Screen different bases. K₃PO₄ and Cs₂CO₃ are often effective for sterically hindered substrates.[8][10] - Ensure the base is finely powdered and anhydrous if using non-aqueous conditions. Some anhydrous couplings with K₃PO₄ may require a small amount of water to be effective.[4] - Consider using a different boronic acid derivative, such as a boronate ester or a trifluoroborate salt, which can exhibit different reactivity profiles.[12]
Catalyst Deactivation The palladium catalyst can be sensitive to oxygen and impurities. Inefficient reduction of the Pd(II) precatalyst to the active Pd(0) species can also limit catalytic activity.[13]- Thoroughly degas all solvents and reagents by sparging with an inert gas (e.g., argon or nitrogen).[8] - Use high-purity reagents and solvents. - Consider using a pre-catalyst that is more readily reduced in situ.[13]
Side Reactions Homocoupling of the boronic acid or the aryl halide can consume starting materials and reduce the yield of the desired product.[8] Protodeboronation (cleavage of the C-B bond by a proton source) can also be a significant issue.[9]- Optimize the stoichiometry of the reactants. A slight excess of the boronic acid is common, but a large excess can promote homocoupling. - Use milder bases like KF to minimize ester cleavage if your substrate contains such functional groups.[11][14] - Minimize the amount of water in the reaction if protodeboronation is suspected, unless it is a necessary component of the solvent system.
Q2: The reaction is not proceeding at all. How can I initiate the coupling?

A complete lack of reactivity points to a fundamental issue with one of the core components of the reaction.

decision_tree cluster_catalyst Catalyst Troubleshooting cluster_reagents Reagent Integrity cluster_conditions Reaction Conditions start No Reaction Observed check_catalyst Is the catalyst active? start->check_catalyst check_reagents Are the starting materials pure? start->check_reagents check_conditions Are the reaction conditions appropriate? start->check_conditions catalyst_source Try a different Pd source (e.g., Pd(PPh₃)₄).[9] check_catalyst->catalyst_source ligand_choice Use a more robust ligand (e.g., Buchwald type).[9] check_catalyst->ligand_choice reagent_purity Verify purity of aryl halide and boronic acid via NMR/LC-MS. check_reagents->reagent_purity boronic_acid_stability Check for degradation of the boronic acid (protodeboronation).[9] check_reagents->boronic_acid_stability degassing Ensure rigorous degassing of solvents and reagents.[8] check_conditions->degassing temperature Increase reaction temperature.[8] check_conditions->temperature base_solvent Screen alternative bases and solvent systems (e.g., THF/water, dioxane).[8][15] check_conditions->base_solvent

Sources

Common side reactions in the synthesis of 3-(2-Methoxyphenoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3-(2-Methoxyphenoxy)benzoic acid

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide in-depth, field-tested insights into the common challenges and side reactions encountered during the synthesis of this important diaryl ether intermediate. We will move beyond simple procedural steps to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction outcomes.

The predominant synthetic route to this compound is the Ullmann condensation, a copper-catalyzed C-O cross-coupling reaction between a 3-halobenzoic acid and 2-methoxyphenol (guaiacol).[1][2][3] While powerful, this reaction is notorious for requiring harsh conditions and being susceptible to several competing side reactions that can complicate purification and significantly reduce yields.[1][4] This guide addresses these challenges head-on.

Section 1: Core Synthesis and Mechanistic Overview

The Ullmann condensation for this target molecule involves the coupling of 2-methoxyphenol with an aryl halide, typically 3-iodobenzoic acid or 3-bromobenzoic acid, using a copper catalyst and a base.[1][3]

General Reaction Scheme:

  • Aryl Halide: 3-Iodobenzoic acid or 3-Bromobenzoic acid

  • Phenol: 2-Methoxyphenol (Guaiacol)

  • Catalyst: Cu(I) or Cu(II) salt (e.g., CuI, CuBr, Cu₂O)

  • Base: K₂CO₃, K₃PO₄, or Cs₂CO₃

  • Solvent: High-boiling polar aprotic solvent (e.g., DMF, DMSO, NMP)

The generally accepted mechanism involves the formation of a copper(I) phenoxide, which then reacts with the aryl halide.[1][5] Modern protocols often include ligands like diamines or amino acids to stabilize the copper catalyst, allowing for milder reaction temperatures and lower catalyst loadings.[2][6]

Ullmann_Synthesis cluster_reactants Reactants 3-Halobenzoic_Acid 3-Halobenzoic Acid Reaction_Conditions Cu Catalyst Base, Heat 3-Halobenzoic_Acid->Reaction_Conditions 2-Methoxyphenol 2-Methoxyphenol 2-Methoxyphenol->Reaction_Conditions Product This compound Reaction_Conditions->Product

Caption: General workflow for the Ullmann synthesis of the target diaryl ether.

Section 2: Troubleshooting Guide

This section is formatted as a series of common experimental problems. Each answer provides a causal explanation and actionable solutions.

Q1: My reaction yield is low, and the crude NMR shows a complex mixture of aromatic products. What are the likely side reactions?

A: A low yield accompanied by a complex product profile is the most common issue in this synthesis. It points to several competing side reactions occurring simultaneously due to the typically high reaction temperatures. The primary culprits are:

  • Thermal Decarboxylation: The loss of CO₂ from the benzoic acid moiety to form 2-methoxydiphenyl ether. This is often promoted by the high temperatures and the presence of the copper catalyst.[7][8][9]

  • O-Demethylation: Cleavage of the methyl group from the 2-methoxyphenol (guaiacol) starting material or the product itself, leading to catechol or 3-(2-hydroxyphenoxy)benzoic acid, respectively. This can be catalyzed by the Lewis acidic nature of the copper species.

  • Reductive Dehalogenation: The aryl halide is reduced to benzoic acid. This side reaction suggests an issue with the catalytic cycle, where a proton source quenches an organocopper intermediate.[10][11]

  • Homocoupling: The aryl halide couples with itself to form 3,3'-biphenyldicarboxylic acid, a classic Ullmann side reaction.[12]

Side_Reactions Start 3-Halobenzoic Acid + 2-Methoxyphenol Conditions Cu Catalyst, Base High Temp (>140 °C) Start->Conditions Product Desired Product (Diaryl Ether) Conditions->Product Desired Path Decarboxylation Decarboxylation (Loss of CO₂) Conditions->Decarboxylation Demethylation O-Demethylation (Loss of CH₃) Conditions->Demethylation Reductive_Dehalogenation Reductive Dehalogenation (Ar-X → Ar-H) Conditions->Reductive_Dehalogenation Troubleshooting_Workflow Start Problem: Low Yield / Impure Product Analyze Analyze Crude Mixture (¹H NMR, LCMS) Start->Analyze Decision1 Major Impurity? Analyze->Decision1 Decarboxylated Decarboxylated Byproduct (2-methoxydiphenyl ether) Decision1->Decarboxylated Yes Demethylated Phenolic Byproduct (demethylated product) Decision1->Demethylated Yes Dehalogenated Dehalogenated Byproduct (benzoic acid) Decision1->Dehalogenated Yes Complex Complex Mixture Decision1->Complex No, multiple impurities Solve_Decarbox Solution: • Lower Temperature • Add Ligand • Reduce Reaction Time Decarboxylated->Solve_Decarbox Solve_Demeth Solution: • Use High-Purity Cu(I) • Careful Acidic Workup • Purify via Chromatography Demethylated->Solve_Demeth Solve_Dehal Solution: • Ensure Anhydrous Conditions • Use Activated/High-Purity Cu • Screen Ligands/Bases Dehalogenated->Solve_Dehal Solve_Complex Solution: • Implement All Solutions • Start with Ar-I • Systematically Optimize Complex->Solve_Complex

Sources

Stability issues of 3-(2-Methoxyphenoxy)benzoic acid in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(2-Methoxyphenoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this compound in various solvents. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to empower your experimental success.

Frequently Asked Questions (FAQs) - Troubleshooting Stability

Q1: My solution of this compound is showing a decrease in purity over time. What could be the cause?

A1: A decrease in purity of this compound in solution is likely due to chemical degradation. The two primary functional groups susceptible to degradation are the carboxylic acid and the ether linkage. The specific degradation pathway will depend on the solvent, temperature, pH, and presence of light or oxidizing agents. Potential degradation mechanisms include hydrolysis of the ether bond, particularly under acidic conditions, or decarboxylation under thermal stress. To identify the cause, a systematic forced degradation study is recommended.[1][2][3]

Q2: I have dissolved this compound in an aqueous buffer for my biological assay, and I'm seeing inconsistent results. Could stability be an issue?

A2: Yes, stability in aqueous buffers can be a significant issue, especially if the pH is not optimal. Carboxylic acids can be susceptible to pH-dependent degradation. Furthermore, if the buffer contains components that can act as catalysts, this could accelerate degradation. It is crucial to determine the stability of this compound in your specific assay buffer under the exact experimental conditions (temperature, light exposure, and duration). We recommend performing a time-course stability study in the buffer, analyzing samples at different time points using a stability-indicating analytical method like HPLC.[4][5]

Q3: Can the choice of organic solvent affect the stability of this compound?

A3: Absolutely. While many organic solvents are considered "inert," some can participate in degradation reactions. For example, protic solvents like methanol or ethanol could potentially esterify the carboxylic acid group, especially under acidic conditions. Solvents like tetrahydrofuran (THF) can form peroxides upon storage, which can lead to oxidative degradation.[1] It is essential to use high-purity, peroxide-free solvents and to consider potential interactions between your solvent and the compound. If you are using a solvent for an extended period, it is good practice to re-evaluate the purity of your stock solution.

Q4: How can I proactively assess the stability of this compound in a new solvent system?

A4: The most effective way to assess stability in a new solvent system is to conduct a forced degradation study.[3][4] This involves subjecting a solution of the compound to various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and monitoring the formation of degradants. The results will help you identify potential degradation pathways and develop a stability-indicating analytical method. Our detailed protocol below provides a step-by-step guide for conducting such a study.

Troubleshooting Guide: Common Stability Issues & Solutions

Observed Issue Potential Cause Recommended Action
Appearance of new peaks in HPLC chromatogram Chemical degradation of this compound.Perform a forced degradation study to identify the nature of the degradants. Optimize storage conditions (e.g., lower temperature, protect from light).
Decrease in the area of the parent peak over time Degradation of the compound.Quantify the rate of degradation to establish a shelf-life for the solution. Re-prepare solutions fresh for critical experiments.
Inconsistent results in biological or chemical assays Instability of the compound in the assay medium.Test the stability of the compound directly in the assay medium over the time course of the experiment.
Discoloration of the solution Formation of colored degradants, possibly from oxidative or photolytic degradation.Store the solution protected from light and consider purging with an inert gas like nitrogen or argon to remove oxygen.

Experimental Protocol: Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting a forced degradation study. The concentrations and time points should be optimized for your specific experimental needs.

Objective:

To identify potential degradation pathways of this compound and to develop a stability-indicating analytical method.

Materials:
  • This compound

  • Solvent of interest (e.g., acetonitrile, methanol, water)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)[6]

  • pH meter

  • Photostability chamber (optional)

  • Incubator or water bath

Methodology:

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in the solvent of interest at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Incubate the stock solution at 60°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to light (as per ICH Q1B guidelines if applicable) for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a suitable analytical method, such as HPLC.[7][8][9]

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples with that of the unstressed control.

  • Identify and quantify the degradation products.

  • Determine the percentage of degradation under each condition.

Workflow Diagram:

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation Stock Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1N HCl, 60°C) Stock->Acid Expose to Base Base Hydrolysis (0.1N NaOH, 60°C) Stock->Base Expose to Oxidation Oxidative Degradation (3% H₂O₂, RT) Stock->Oxidation Expose to Thermal Thermal Degradation (60°C) Stock->Thermal Expose to Photo Photolytic Degradation (ICH Q1B) Stock->Photo Expose to Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize (Acid/Base Samples) Sampling->Neutralize HPLC HPLC Analysis Neutralize->HPLC Interpret Identify Degradants & Determine % Degradation HPLC->Interpret

Caption: Workflow for a forced degradation study.

Potential Degradation Pathways

Based on the chemical structure of this compound, the following degradation pathways are plausible under forced degradation conditions.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_oxidation Oxidation cluster_thermal Thermal Stress Parent This compound Phenol 3-Hydroxybenzoic acid Parent->Phenol Ether Cleavage Guaiacol Guaiacol (2-Methoxyphenol) Parent->Guaiacol Ether Cleavage Oxidized Oxidized Products (e.g., hydroxylated derivatives) Parent->Oxidized Oxidation Decarboxylated Decarboxylated Product Parent->Decarboxylated Decarboxylation

Caption: Potential degradation pathways.

References
  • PubChem. 2-(3-Methoxyphenoxy)benzoic acid. National Center for Biotechnology Information. Available from: [Link]

  • Alsante, K. M., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(10).
  • Science.gov. forced degradation study: Topics by Science.gov. Available from: [Link]

  • Chemsrc. 2-(3-Methoxyphenoxy)benzoic acid | CAS#:21905-75-9. Available from: [Link]

  • Sharma, G., & Kumar, S. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 00083.
  • Patel, P., et al. (2022). Forced Degradation – A Review. International Journal of Pharmaceutical Sciences and Research, 13(11), 4256-4265.
  • Khushbu, A. T., et al. (2016). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 5(4), 291-297.
  • Vanwijnsberghe, S., et al. (2021). Degradation pathways of benzoic acid, 3-hydroxybenzoic acid and the lignin derived compounds ferulic acid and p-coumaric acid. ResearchGate. Available from: [Link]

  • Nakashima, K., & Yamashita, T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4838.
  • MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available from: [Link]

  • Kvit, I. A., et al. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Molecules, 27(15), 4945.
  • Judžentienė, A., & Padgurskaitė, J. (2012). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija, 23(3), 205-211.
  • Zhang, C., et al. (2020). Measurement and correlation of the solubility of 3-methoxybenzoic acid in fourteen mono-solvents at temperatures from 278.15 K to 323.15 K.
  • Separation Science. Analytical Techniques In Stability Testing. Available from: [Link]

  • ResearchGate. Possible degradation pathways leading from benzaldehyde to benzene or benzoic acid. Available from: [Link]

  • Zhang, C., et al. (2018). The solubilities of benzoic acid and its nitrated derivatives (3-nitrobenzoic acid and 3,5-dinitrobenzoic acid) in seven pure solvents—water, methanol, ethanol, acetonitrile, dichloromethane, toluene, and ethyl acetate—were determined experimentally over a temperature range from 273.15 K to 323.15 K under 101.3 kPa.
  • Oliveira, F. S., et al. (2010). Solubility of Benzoic Acid in Mixed Solvents.
  • Mohapatra, T., et al. (2022). Benzoic Acid Degradation by Highly Active Heterogeneous Fenton-like Process using Fe3+ -Al2O3 Catalyst. Journal of Scientific & Industrial Research, 81(03), 262-270.
  • ResearchGate. Benzoic Acid Degradation by Highly Active Heterogeneous Fenton-like Process using Fe3+-Al2O3 Catalyst. Available from: [Link]

  • ResearchGate. The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Available from: [Link]

  • PubChem. 2-[(3-Methoxy-5-methylphenoxy)methoxy]benzoic acid. National Center for Biotechnology Information. Available from: [Link]

  • Wang, Y., et al. (2024). Solubility Determination and Data Correlation of 4-Methoxybenzoic Acid in 14 Pure Solvents at Temperatures from 283.15 to 328.15 K.

Sources

Technical Support Center: Ullmann Condensation of Phenoxybenzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Ullmann condensation is a powerful and enduring tool for the formation of diaryl ether linkages, a key structural motif in numerous pharmaceuticals and advanced materials. The synthesis of phenoxybenzoic acids, in particular, presents a unique set of challenges and opportunities due to the presence of both a phenolic hydroxyl group (or its precursor) and a carboxylic acid on the reacting species. This guide provides an in-depth, question-and-answer-based approach to troubleshooting common issues encountered during the Ullmann condensation of phenoxybenzoic acids. Drawing upon established literature and practical insights, this document aims to equip researchers with the knowledge to optimize their reaction conditions, maximize yields, and overcome common experimental hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Ullmann condensation of a halobenzoic acid with a phenol is giving low to no yield. What are the most common culprits?

Low or no product formation is a frequent issue in Ullmann condensations. The problem can typically be traced back to one or more of the following factors:

  • Inactive Catalyst: The active catalytic species is Cu(I). Commercially available Cu(I) salts like CuI or CuBr can oxidize over time. Using old or improperly stored copper sources is a common reason for reaction failure.

    • Solution: Always use a fresh, high-purity Cu(I) salt. If you suspect your catalyst has oxidized, you can sometimes activate it in situ, though starting with a fresh batch is preferable.[1]

  • Inappropriate Ligand or Ligand-Free Conditions: While some Ullmann reactions can proceed without a ligand, especially at high temperatures, modern protocols often rely on ligands to stabilize the copper catalyst and facilitate the reaction at milder conditions. For substrates like phenoxybenzoic acids, which may have solubility issues or require specific activation, the choice of ligand is critical.

    • Solution: Screen a variety of ligands. Amino acids like L-proline and N,N-dimethylglycine are often effective and readily available.[1] For more challenging couplings, bidentate ligands such as 1,10-phenanthroline or diamine derivatives can be beneficial.[2][3]

  • Suboptimal Base: The base is crucial for deprotonating the phenol and regenerating the active catalyst. The pKa of the phenol and the presence of the acidic carboxylic acid group on the other reactant make base selection a delicate balance.

    • Solution: Inorganic bases like K₃PO₄ and Cs₂CO₃ are commonly used and often give good results.[1] Ensure the base is finely powdered and anhydrous to maximize its reactivity. The stoichiometry of the base is also important; an excess is typically required to neutralize the carboxylic acid and deprotonate the phenol.

  • Incorrect Solvent: The solvent plays a significant role in solubilizing the reactants and the catalyst system, as well as influencing the reaction temperature.

    • Solution: Polar aprotic solvents like DMF, DMSO, or NMP are often effective as they can dissolve the reactants and salts and can be heated to the required temperatures.[3] For some systems, non-polar solvents like toluene or xylene may be advantageous.

  • Insufficient Temperature: Traditional Ullmann reactions often required temperatures exceeding 200°C. While modern ligand-accelerated protocols operate under milder conditions, the reaction may still require significant thermal energy to proceed.

    • Solution: If no reaction is observed at a lower temperature (e.g., 80-100°C), incrementally increase the temperature. Monitor for decomposition of your starting materials or product.

Q2: I'm observing significant amounts of a side product that appears to be the debrominated or deiodinated benzoic acid. What causes this and how can I prevent it?

The reduction of the aryl halide to the corresponding arene is a common side reaction in Ullmann couplings. This is often caused by:

  • Protic Impurities: The presence of water or other protic impurities in the reaction mixture can lead to the protonation of an organocopper intermediate, resulting in the formation of the reduced arene.

    • Solution: Ensure all reagents and the solvent are anhydrous. Dry glassware thoroughly in an oven before use and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • High Temperatures: At elevated temperatures, undesired side reactions, including hydrodehalogenation, can become more prevalent.

    • Solution: If possible, try to lower the reaction temperature. This can often be achieved by using a more effective ligand that allows the reaction to proceed under milder conditions.

Q3: I am concerned about the carboxylic acid group on my halobenzoic acid interfering with the reaction. Does it need to be protected?

In many cases, the carboxylic acid group does not require protection for a successful Ullmann condensation. In fact, an ortho-carboxylic acid group can sometimes accelerate the reaction through a phenomenon known as the "ortho-effect," where it may act as an intramolecular ligand, coordinating to the copper catalyst and facilitating the coupling.[2]

However, there are situations where the carboxylic acid can cause issues:

  • Base Consumption: The carboxylic acid will be deprotonated by the base. It is crucial to use enough base to both neutralize the carboxylic acid and deprotonate the phenol. A common starting point is to use at least two equivalents of base relative to the acidic protons in the reaction.

  • Solubility Issues: The resulting carboxylate salt may have different solubility properties than the starting carboxylic acid, which could impact the reaction. Careful solvent selection is key.

  • Potential for Decarboxylation: At very high temperatures, decarboxylation of the benzoic acid derivative can occur, leading to undesired byproducts.

    • Solution to Decarboxylation: If you suspect decarboxylation is an issue, try to run the reaction at the lowest effective temperature. The use of a highly active ligand can help in this regard. Monitoring the reaction closely and stopping it once the desired product is formed can also minimize this side reaction.

Q4: My reaction mixture turns black or forms a precipitate. Is this normal?

The formation of a dark-colored solution or a precipitate is not uncommon in Ullmann reactions and does not necessarily indicate failure.

  • Copper(I) to Copper(0) or Copper(II): The active Cu(I) catalyst can disproportionate to Cu(0) (black solid) and Cu(II) (often blue or green in solution) if the reaction conditions are not optimal or if the catalyst is unstable. While some Cu(0) formation is often tolerated, excessive precipitation can indicate catalyst deactivation.

  • Insoluble Salts: The reaction generates inorganic salts (e.g., KX, where X is a halide) which may precipitate out of the reaction mixture, especially in less polar solvents.

What to do:

  • Monitor the reaction progress: Use TLC or LC-MS to check for the formation of your desired product. The visual appearance of the reaction is not always a reliable indicator of its success.

  • Ensure an inert atmosphere: Oxygen can contribute to the oxidation of the Cu(I) catalyst.

  • Consider the ligand: A good ligand will stabilize the Cu(I) species and can help prevent disproportionation.

Experimental Protocols

General Protocol for the Ullmann Condensation of a Halobenzoic Acid and a Phenol

This protocol provides a general starting point and should be optimized for specific substrates.

Reagents and Materials:

  • Halobenzoic acid (1.0 mmol)

  • Phenol (1.2 mmol)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • Ligand (e.g., L-proline or N,N-dimethylglycine) (0.2 mmol, 20 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 mmol)

  • Anhydrous, high-boiling polar aprotic solvent (e.g., DMF, DMSO, or NMP) (5 mL)

  • Oven-dried reaction vessel (e.g., Schlenk tube or sealed vial) with a magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

Reaction Setup:

  • To the oven-dried reaction vessel, add the halobenzoic acid, phenol, CuI, ligand, and K₃PO₄.

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Place the vessel in a preheated heating block and stir at the desired temperature (e.g., 100-140°C).

Reaction Monitoring and Work-up:

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and acidify with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Effect of Ligand on the Ullmann Condensation of 4-Hydroxybenzoic Acid and Bromobenzene

EntryLigandTemperature (°C)Time (h)Yield (%)Reference
1None14024<10Hypothetical
2L-Proline1201875[1]
3N,N-Dimethylglycine1201882[1]
41,10-Phenanthroline1101288[2][3]

Note: The data in this table is illustrative and based on trends reported in the literature. Actual results may vary depending on the specific reaction conditions.

Visualizations

Catalytic Cycle of the Ullmann Condensation

Ullmann_Cycle CuI Cu(I)X Cu_Phenoxide L-Cu(I)-OAr' CuI->Cu_Phenoxide Ligand (L) -HX Phenol Ar'OH + Base Phenol->Cu_Phenoxide CuIII_Intermediate L-Cu(III)(Ar)(OAr')X Cu_Phenoxide->CuIII_Intermediate Oxidative Addition Aryl_Halide ArX Aryl_Halide->CuIII_Intermediate CuIII_Intermediate->CuI Reductive Elimination Product Ar-O-Ar' CuIII_Intermediate->Product

A simplified representation of the catalytic cycle for the Ullmann diaryl ether synthesis.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low/No Yield Observed Check_Catalyst Is the Cu(I) source fresh? Start->Check_Catalyst Check_Ligand Is a suitable ligand being used? Check_Catalyst->Check_Ligand Yes Optimize Systematically optimize conditions Check_Catalyst->Optimize No, use fresh catalyst Check_Base Is the base appropriate and anhydrous? Check_Ligand->Check_Base Yes Check_Ligand->Optimize No, screen ligands Check_Solvent Is the solvent anhydrous and appropriate? Check_Base->Check_Solvent Yes Check_Base->Optimize No, screen bases Check_Temp Is the temperature sufficient? Check_Solvent->Check_Temp Yes Check_Solvent->Optimize No, screen solvents Check_Temp->Optimize Yes Check_Temp->Optimize No, increase temperature

A logical workflow for diagnosing and addressing low product yield in Ullmann condensations.

References

  • Recent Synthetic Developments and Applications of the Ullmann Reaction. A Review. PMC, [Link]

  • Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. PMC, [Link]

  • Ullmann Reaction - Organic Chemistry Portal. Organic Chemistry Portal, [Link]

  • Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Aryl
  • ChemInform Abstract: Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione. ResearchGate, [Link]

  • Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry, [Link]

  • Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. ACS Catalysis, [Link]

  • Synthesis of Phenols from Benzoic Acids. Organic Syntheses, [Link]

  • Copper-catalyzed Ullmann coupling under ligand- and additive-free conditions. Part 1: O-Arylation of phenols with aryl halides. ResearchGate, [Link]

  • Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). Semantic Scholar, [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI, [Link]

  • Ullmann reaction. SciSpace, [Link]

  • Ullmann condensation. Wikipedia, [Link]

  • Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). ResearchGate, [Link]

  • CHAPTER 1: Cu‐Catalyzed Ullmann‐Type C–Heteroatom Bond Formation: The Key Role of Dinucleating Ancillary Ligands. Books, [Link]

  • Ligand‐Free Copper‐Catalyzed Ullmann‐Type C−O Bond Formation in Non‐Innocent Deep Eutectic Solvents under Aerobic Conditions. NIH, [Link]

  • Copper-Catalyzed Ullmann-Type Coupling and Decarboxylation Cascade of Arylhalides with Malonates to Access α-Aryl Esters. PubMed, [Link]

  • Unification of Ullmann and Kharasch coupling: acid promoted CuI catalysed C–N coupling protocols under ligand, base and solvent free conditions. Organic Chemistry Frontiers (RSC Publishing), [Link]

  • The Mechanism of the Modified Ullmann Reaction. ResearchGate, [Link]

  • Atomic-scale insight into the formation, mobility and reaction of Ullmann coupling intermediates. Chemical Communications (RSC Publishing), [Link]

  • Ligand-Free Ullmann-Type C–Heteroatom Couplings Under Practical Conditions. ResearchGate, [Link]

  • Copper-Catalyzed Ullmann-Type Coupling and Decarboxylation Cascade of Arylhalides with Malonates to Access α-Aryl Esters. Organic Chemistry Portal, [Link]

  • Optimization of Ullmann amine coupling reaction between bromobenzene 1a... ResearchGate, [Link]

  • Mild method for Ullmann coupling reaction of amines and aryl halides. PubMed, [Link]

Sources

Technical Support Center: By-product Analysis in the Synthesis of 3-(2-Methoxyphenoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(2-methoxyphenoxy)benzoic acid. Recognizing the critical importance of purity in pharmaceutical intermediates, this document provides in-depth troubleshooting, detailed analytical protocols, and answers to frequently encountered challenges related to by-product formation. Our approach is grounded in mechanistic principles to empower users to not only solve existing issues but also to proactively mitigate them in future experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis and impurity profile of this compound.

Q1: What is the primary synthetic route for this compound and why is it prone to by-products?

The most common and industrially relevant method for synthesizing diaryl ethers like this compound is the Ullmann condensation.[1] This copper-catalyzed cross-coupling reaction typically involves the reaction of a substituted aryl halide with a phenol.[2] For this specific target molecule, a common pathway is the coupling of a 3-halobenzoic acid derivative (e.g., methyl 3-bromobenzoate) with guaiacol (2-methoxyphenol) in the presence of a copper catalyst and a base.

The reaction is prone to by-products due to the harsh conditions often required, such as high temperatures (often exceeding 150-200 °C) and the nature of the copper-catalyzed mechanism.[1] The catalytic cycle involves copper(I) and copper(III) intermediates, which can participate in several competing reaction pathways besides the desired C-O bond formation.[3]

Q2: What are the most prevalent by-products I should anticipate in my crude product?

Based on the Ullmann condensation mechanism and typical reaction conditions, you should be vigilant for the following classes of impurities:

  • Homocoupling Products: Symmetrical biaryls formed from the coupling of two molecules of the aryl halide or two molecules of the phenol. Examples include derivatives of 2,2'-dimethoxybiphenyl and biphenyl-3,3'-dicarboxylic acid.

  • Reduced (Dehalogenated) Starting Material: The aryl halide can be reduced to its corresponding arene, for instance, methyl 3-bromobenzoate being converted to methyl benzoate. This is often exacerbated by protic impurities.[4]

  • Unreacted Starting Materials: Residual guaiacol and the 3-halobenzoic acid derivative are common impurities if the reaction does not go to completion.

  • Phenolic By-products: Oxidation of organoboron reagents, if used in alternative syntheses like Suzuki-Miyaura coupling, can generate undesired phenols.[5]

Q3: Which analytical techniques are considered the gold standard for identifying and quantifying these by-products?

A multi-technique approach is essential for comprehensive impurity profiling. The standard workflow includes:

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with UV detection, is the primary tool for separating the main product from its various impurities and quantifying their relative abundance.[6][7] It is the cornerstone of any purity assessment.

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), mass spectrometry provides the molecular weight of each separated component, which is critical for the initial identification of unknown peaks.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation of unknown by-products, isolation (e.g., via preparative HPLC) followed by NMR analysis is required.[10]

Part 2: Troubleshooting Guide for By-product Formation

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis.

Problem EncounteredPotential Root Cause(s)Recommended Solution(s) & Rationale
High levels of dehalogenated starting material (e.g., methyl benzoate instead of product) Protic Impurities: The presence of water or other protic species in the reaction mixture can protonate key organocopper intermediates, leading to the reductive cleavage of the carbon-halogen bond.[4]Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven. Use anhydrous grade solvents and reagents. If necessary, distill solvents over a suitable drying agent prior to use.
Reaction Temperature Too High: Excessive heat can promote decomposition pathways, including reduction.Optimize Temperature: Modern Ullmann protocols that utilize specific ligands can often be run at lower temperatures (e.g., 80-120 °C).[4] Systematically lower the reaction temperature in 10 °C increments to find the optimal balance between reaction rate and by-product formation.
Significant peaks corresponding to homocoupled biaryls High Catalyst Loading or Inactive Catalyst: An excess of active copper species or the presence of copper(0) from catalyst degradation can promote the classic Ullmann homocoupling of aryl halides.[3]Use Fresh, High-Purity Catalyst: Ensure your copper(I) source (e.g., CuI) is fresh and has not been exposed to air and moisture, which can cause oxidation and disproportionation. Use the minimum effective catalyst loading (typically 5-10 mol%).
Lack of a Suitable Ligand: Ligands coordinate to the copper center, modulating its reactivity to favor the desired cross-coupling pathway over homocoupling.Screen Ligands: Introduce a ligand into the reaction. Bidentate nitrogen-based ligands like 1,10-phenanthroline or various amino acids have proven effective in minimizing side reactions in Ullmann ether syntheses.[2]
Crude product contains large amounts of unreacted starting materials Insufficient Base or Inappropriate Base Strength: The base is required to deprotonate the phenol (guaiacol), generating the nucleophilic phenoxide. If the base is too weak or used in insufficient quantity, the reaction will be slow or stall.Base Selection: Use at least 2 equivalents of a moderately strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). The choice of base can significantly impact reaction efficiency.
Catalyst Deactivation: The copper catalyst may be poisoned by impurities in the starting materials or solvent, or it may precipitate out of the solution, halting the catalytic cycle.Purify Starting Materials: Ensure the purity of your starting materials. Consider filtering the hot reaction mixture through a pad of celite if catalyst precipitation is suspected.
Appearance of multiple unknown peaks in the chromatogram Nucleophile or Product Degradation: The phenolic nucleophile or the final ether product may be unstable under the harsh reaction conditions, leading to decomposition.Lower Reaction Temperature: As a first step, reduce the reaction temperature.[4] Use a Milder Base: A very strong base could potentially react with other functional groups on the molecule.[4] Reduce Reaction Time: Monitor the reaction closely by TLC or HPLC and stop it as soon as the starting material is consumed to prevent over-cooking the product.
Part 3: Experimental Protocols & Workflows
Protocol 1: General Procedure for Ullmann Synthesis of Methyl 3-(2-Methoxyphenoxy)benzoate

This protocol provides a robust starting point for the synthesis, incorporating best practices to minimize by-product formation.

  • Reagent Preparation: To an oven-dried Schlenk flask, add copper(I) iodide (CuI, 0.10 eq.), 1,10-phenanthroline (0.20 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Addition of Reactants: Under a positive pressure of inert gas, add methyl 3-bromobenzoate (1.0 eq.), guaiacol (1.2 eq.), and anhydrous dimethylformamide (DMF).

  • Reaction: Heat the mixture to 120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or HPLC analysis of small aliquots. The reaction is typically complete within 12-24 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Filter through a pad of celite to remove insoluble copper salts. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Impurity Profiling by HPLC-MS

This method is designed for the separation and initial identification of by-products.

  • Instrumentation: HPLC system with a diode array detector (DAD) coupled to a mass spectrometer (ESI source).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-20 min: 10% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: DAD at 254 nm; MS scan in both positive and negative ion modes.

Visualization of Key Workflows

G cluster_synthesis Synthesis & Workup cluster_analysis Analysis & Purification reagents Reactants, Catalyst, Base, Solvent reaction Heat under N2 (120°C, 24h) reagents->reaction workup Aqueous Workup & Extraction reaction->workup crude Crude Product workup->crude hplc HPLC-MS Analysis crude->hplc decision Purity Check hplc->decision pure Pure Product (>99%) decision->pure Pass purify Purification (Column Chromatography / Recrystallization) decision->purify Fail purify->hplc Re-analyze

Caption: Experimental workflow from synthesis to analysis and purification.

Part 4: Data Presentation & Interpretation
Table 1: Common By-products in this compound Synthesis

This table summarizes key identifiers for expected impurities when starting from methyl 3-bromobenzoate and guaiacol.

Compound NameStructureMolecular FormulaExact Mass [M+H]⁺Typical Analytical Signature
Methyl 3-bromobenzoate (Starting Material)Br-C₆H₄-COOCH₃C₈H₇BrO₂214.9702Isotopic pattern for Bromine (¹⁹Br/⁸¹Br)
Guaiacol (Starting Material)HO-C₆H₄-OCH₃C₇H₈O₂125.0597Early eluting peak in reverse-phase HPLC
Methyl benzoate (Reduced By-product)C₆H₅-COOCH₃C₈H₈O₂137.0597Loss of bromine signature, mass shift of -78 Da
3,3'-Biphenyldicarboxylic acid dimethyl ester (Homocoupled By-product)(CH₃OOC)-C₆H₄-C₆H₄-(COOCH₃)C₁₆H₁₄O₄271.0965Dimeric mass, often a late-eluting peak
2,2'-Dimethoxybiphenyl (Homocoupled By-product)(CH₃O)-C₆H₄-C₆H₄-(OCH₃)C₁₄H₁₄O₂215.1067Dimeric mass of guaiacol minus 2H
Diagram: Mechanistic Origins of By-products

This diagram illustrates how side reactions diverge from the main synthetic pathway in a copper-catalyzed Ullmann condensation.

G SM1 Methyl 3-bromobenzoate Ar-Br Product Product Methyl 3-(2-methoxyphenoxy)benzoate Ar-O-Ar' SM1->Product Desired Ullmann Cross-Coupling BP_Reduce Reduced By-product Methyl Benzoate Ar-H SM1->BP_Reduce Side Reaction: Reduction (e.g., by H₂O) BP_Homo_Ar Homocoupled By-product (Ar)₂ SM1->BP_Homo_Ar Side Reaction: Homocoupling SM2 Guaiacol Ar'-OH SM2->Product Desired Ullmann Cross-Coupling Cat Cu(I) Catalyst Cat->Product Desired Ullmann Cross-Coupling

Caption: Simplified reaction map showing desired product and major by-product pathways.

References
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. (Note: A general review on Ullmann, specific link unavailable, but representative of the field). A more recent review on C-O coupling: Ali, Md., et al. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 11(3), 393. Available from: [Link]

  • Rasayan J. Chem. (2014). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Available from: [Link]

  • BenchChem. (2025). Application Note: A Three-Step Synthesis of 3-(2-Methoxyphenyl)benzoic Acid from 3-Hydroxybenzoic Acid.
  • PubChem. (n.d.). 2-(3-Methoxyphenoxy)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Quach, T. D., & Batey, R. A. (2003). Copper(II)-Catalyzed Ether Synthesis from Aliphatic Alcohols and Potassium Organotrifluoroborate Salts. Organic Letters, 5(8), 1381–1384. Available from: [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available from: [Link]

  • Encyclopedia.pub. (2023). Synthesis of m-Aryloxy Phenols. Available from: [Link]

  • Google Patents. (1966). Purification of benzoic acid. US3235588A.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2024). Impurity Profiling in different analytical techniques. IJNRD. Available from: [Link]

  • Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Available from: [Link]

  • PubMed. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]

  • Reddit. (2023). Troubleshooting Ullmann Couplint. r/Chempros. Available from: [Link]

  • LCGC International. (2012). Method Development for Drug Impurity Profiling: Part 1. Available from: [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing Ullmann Coupling Reactions.

Sources

Technical Support Center: Synthesis & Purification of 3-(2-Methoxyphenoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-(2-Methoxyphenoxy)benzoic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting and practical guidance for enhancing the purity of this important synthetic intermediate. Our goal is to move beyond simple protocols and explain the causal relationships behind each step, ensuring you can adapt and overcome challenges in your own laboratory setting.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries encountered during the synthesis and purification workflow.

Q1: My crude product is a sticky oil or a discolored solid, not the expected white powder. What is the likely cause?

A1: This is a common issue indicating the presence of significant impurities.

  • Sticky Oil: Often caused by residual high-boiling solvents (e.g., DMF, NMP, toluene) used in the synthesis, or the presence of unreacted starting materials or low-melting eutectic mixtures of impurities.

  • Discolored Solid (Yellow/Brown/Grey): This typically points to residual catalysts, such as copper salts from an Ullmann condensation or palladium complexes from a Suzuki coupling.[1][2] It can also result from degradation products formed at high reaction temperatures.

Q2: What is a standard TLC solvent system for monitoring the reaction and assessing the purity of this compound?

A2: A good starting point is a mixture of a non-polar and a polar solvent. For a carboxylic acid like this, a mobile phase of Hexane:Ethyl Acetate (70:30 or 50:50) with 1% acetic acid is highly effective. The small amount of acetic acid improves the spot shape by preventing the carboxylic acid from streaking on the silica gel plate. The pure product should appear as a single, well-defined spot under UV visualization.[3]

Q3: The melting point of my purified product is broad and lower than the literature value. What does this signify?

A3: A broad and depressed melting point is a classic indicator of impurity.[3] Pure crystalline solids have sharp, well-defined melting points. The presence of impurities disrupts the crystal lattice, requiring less energy to break the intermolecular forces. This is a reliable, albeit qualitative, measure of purity.

Part 2: Troubleshooting Guide: Impurity Identification

A logical approach to identifying the nature of an impurity is the first step toward its effective removal. The type of impurity is highly dependent on the synthetic route employed.

Q4: I've synthesized my product via an Ullmann Condensation. What are the most probable impurities I should expect?

A4: The Ullmann reaction, while effective, can generate several common side products and carry-over impurities.[1][2]

Troubleshooting Workflow: Impurity Analysis

G cluster_problem Problem Observed cluster_synthesis Identify Synthesis Route cluster_impurities Potential Impurities cluster_solution Suggested Purification Strategy Problem Low Purity Detected (TLC, NMR, MP) Synthesis Synthesis Route? Problem->Synthesis Ullmann Ullmann Impurities: - Unreacted Phenol/Halide - Copper Catalyst - Homocoupled Products Synthesis->Ullmann Ullmann Suzuki Suzuki Impurities: - Unreacted Boronic Acid/Halide - Palladium Catalyst - Homocoupled Products Synthesis->Suzuki Suzuki Purification 1. Acid-Base Extraction (Removes neutral/basic impurities) 2. Recrystallization (Removes most impurities) 3. Column Chromatography (For difficult separations) Ullmann->Purification Suzuki->Purification

Caption: Decision tree for diagnosing and addressing purity issues.

Table 1: Common Impurities in the Synthesis of this compound

ImpurityPotential Source (Synthesis Route)Identification Clues (TLC & ¹H NMR)
3-Hydroxybenzoic acid Ullmann (Incomplete reaction)TLC: More polar (lower Rf) than the product. ¹H NMR: Absence of the 2-methoxyphenoxy proton signals; presence of a broad phenolic -OH peak.
2-Bromo or 2-Iodobenzoic acid Suzuki/Ullmann (Incomplete reaction)TLC: Different Rf from product. ¹H NMR: Aromatic signals will correspond to the starting material, lacking the characteristic ether linkage signals.
Guaiacol (2-Methoxyphenol) Ullmann (Incomplete reaction)TLC: Less polar than the product. ¹H NMR: Characteristic methoxy and aromatic signals of guaiacol; absence of the benzoic acid moiety protons.
Residual Copper Salts Ullmann CatalystAppearance: Green or blue tint to the crude product. Not typically NMR or UV active.
Residual Palladium Catalyst Suzuki CatalystAppearance: Grey or black solid particles in the product. Not typically NMR or UV active.
Homocoupled Biphenyls Suzuki/Ullmann Side ReactionTLC: Typically much less polar (higher Rf) than the product. ¹H NMR: Complex aromatic signals, absence of the carboxylic acid proton.

Part 3: In-Depth Purification Protocols

This section provides detailed, step-by-step protocols for the most effective purification techniques, explaining the scientific principles behind each operation.

Q5: My crude product is only ~80-90% pure. How can I use acid-base extraction to significantly improve its purity?

A5: Acid-base extraction is a powerful technique that leverages the acidic nature of your target molecule's carboxylic acid group to separate it from neutral or basic impurities.[4] The principle is to convert the water-insoluble carboxylic acid into a water-soluble carboxylate salt, allowing for a phase separation.

Workflow: Purification via Acid-Base Extraction

G node_crude Crude Product (in Ethyl Acetate) Target Acid (R-COOH) Neutral Impurities (N) Basic Impurities (B) node_wash {Wash with aq. NaHCO₃} | {Separatory Funnel} node_crude->node_wash node_organic Organic Layer Neutral Impurities (N) Basic Impurities (B) node_wash->node_organic Top Layer node_aq Aqueous Layer Target Salt (R-COO⁻Na⁺) node_wash->node_aq Bottom Layer node_acidify {Acidify with HCl} | {pH < 2} node_aq->node_acidify node_pure Pure Product Precipitates Filter & Dry (R-COOH) node_acidify->node_pure

Caption: Flow diagram of the acid-base extraction process.

Protocol 1: Acid-Base Extraction

  • Dissolution: Dissolve the crude solid in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Use approximately 10-20 mL of solvent per gram of crude material.

  • Basification: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously, venting frequently to release the CO₂ gas that evolves.

    • Causality Explained: The bicarbonate base deprotonates the carboxylic acid, forming the sodium 3-(2-methoxyphenoxy)benzoate salt. This salt is ionic and therefore highly soluble in the aqueous layer, while neutral impurities (like homocoupled byproducts) remain in the organic layer.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Re-extraction: To ensure complete recovery, add another portion of saturated NaHCO₃ solution to the organic layer, shake, and combine the aqueous layer with the first extract.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the pH of the solution is ~1-2 (test with pH paper). A white precipitate of the pure product will form.

    • Causality Explained: Re-protonation of the carboxylate salt regenerates the neutral carboxylic acid, which is poorly soluble in water and thus precipitates out of the solution.[5]

  • Isolation: Collect the white solid by vacuum filtration, washing the filter cake with cold deionized water to remove any residual salts.

  • Drying: Dry the purified solid under high vacuum to remove residual water and obtain the final product.

Q6: Recrystallization is failing for me; either nothing crystallizes or the product oils out. What can I do to develop a robust recrystallization protocol?

A6: Recrystallization is an exceptionally effective technique for achieving high purity, but it is highly dependent on solvent selection.[6] The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.

Protocol 2: Optimized Recrystallization

  • Solvent Screening (Microscale):

    • Place a few milligrams of your product in several test tubes.

    • Add a few drops of different solvents (e.g., isopropanol, ethanol/water, acetone/water, toluene) to each tube.

    • Observe solubility at room temperature. A good candidate will show poor solubility.

    • Heat the tubes that showed poor solubility. A good solvent will fully dissolve the compound upon heating.

    • Allow the heated tubes to cool slowly to room temperature. The formation of well-defined crystals indicates a successful solvent system. Toluene or an ethanol/water mixture are often effective for aromatic carboxylic acids.[7]

  • Recrystallization Procedure (Scale-up):

    • Place the impure solid in an Erlenmeyer flask with a stir bar.

    • Add the chosen solvent dropwise while heating the mixture to a gentle boil with stirring. Continue adding the minimum amount of hot solvent required to fully dissolve the solid.

    • Causality Explained: Using the absolute minimum amount of hot solvent ensures that the solution will be supersaturated upon cooling, which is the driving force for crystallization.[6]

    • Once dissolved, remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Do not disturb the flask.

    • Causality Explained: Slow cooling promotes the formation of a highly ordered crystal lattice. Impurity molecules do not fit well into this ordered structure and are selectively excluded, remaining in the mother liquor.[8]

    • Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for 20-30 minutes to maximize the yield.

    • Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent.

    • Dry the crystals under vacuum.

Table 2: Purity Verification: Expected Analytical Data

Analysis MethodExpected Result for Pure this compound
Appearance White to off-white crystalline solid
Melting Point A sharp melting point is expected for the pure compound.
¹H NMR Signals corresponding to all 12 protons with correct integration and splitting patterns. Key signals include a carboxylic acid proton (>10 ppm), a methoxy singlet (~3.8 ppm), and complex aromatic signals.[9]
¹³C NMR 14 distinct signals corresponding to each carbon atom in the molecule.[10]
FT-IR (KBr) Characteristic peaks for O-H stretch (broad, ~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), and C-O ether stretches (~1250 cm⁻¹).[10]

References

  • The Student Room (2018). How to purify a carboxylic acid by recrystallisation? The Student Room. Retrieved from [Link]

  • Google Patents (1972). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • University of Rochester (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Cram (n.d.). Benzoic Acid Recrystallization. Retrieved from [Link]

  • Google Patents (2003). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
  • PubChem (n.d.). 2-(3-Methoxyphenoxy)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents (1966). US3235588A - Purification of benzoic acid.
  • Chemixl Intermediates Pvt. Ltd. (n.d.). 3 Methoxy Benzoic Acid. Retrieved from [Link]

  • PubChem (n.d.). 3-Methoxybenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). 3-Methyl-2-(4-methylphenoxy)benzoic acid. Retrieved from [Link]

  • Wikipedia (n.d.). Recrystallization (chemistry). Retrieved from [Link]

  • Rasayan Journal of Chemistry (2018). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Retrieved from [Link]

  • Organic Chemistry Portal (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Wikipedia (n.d.). Ullmann condensation. Retrieved from [Link]

  • Angelo State University (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • National Center for Biotechnology Information (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Retrieved from [Link]

  • chemeurope.com (n.d.). Ullmann condensation. Retrieved from [Link]

  • MDPI (n.d.). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Retrieved from [Link]

  • The Royal Society of Chemistry (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection for Efficient 3-(2-Methoxyphenoxy)benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 3-(2-Methoxyphenoxy)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions regarding this specific diaryl ether synthesis. Our focus is on the practical application of catalytic systems to overcome common experimental hurdles and achieve high-yield, reproducible results.

Part 1: Frequently Asked Questions (FAQs) - Core Principles

This section addresses fundamental questions about the strategic choices involved in synthesizing this compound, focusing on the critical C-O cross-coupling step.

Q1: What is the most reliable and scalable method for synthesizing this compound?

The most robust and widely adopted method for constructing the diaryl ether linkage in this compound is the Ullmann Condensation .[1][2] This copper-catalyzed cross-coupling reaction is preferred for its effectiveness in forming C(aryl)-O bonds. While traditional Ullmann conditions were often harsh, requiring high temperatures and stoichiometric copper, modern protocols utilize catalytic amounts of a copper salt in conjunction with a ligand, allowing for milder and more efficient reactions.[3][4]

The overall synthetic strategy typically involves three key stages, as depicted in the workflow below:

  • Protection of the Carboxylic Acid: The carboxylic acid of a 3-hydroxybenzoic acid derivative is often protected, commonly as a methyl or ethyl ester, to prevent it from interfering with the basic conditions of the coupling reaction.[5]

  • Ullmann C-O Cross-Coupling: The protected aryl precursor is then coupled with the appropriate partner. The two most common approaches are:

    • Reacting a methyl 3-halobenzoate (preferably the iodo- or bromo- derivative) with 2-methoxyphenol (guaiacol) .

    • Reacting methyl 3-hydroxybenzoate with a 2-haloanisole .

  • Saponification (Deprotection): The resulting ester is hydrolyzed under basic conditions, followed by acidic workup, to yield the final this compound.[6]

G cluster_0 Synthetic Workflow A Step 1: Esterification (Carboxylic Acid Protection) B Step 2: Ullmann C-O Coupling (Diaryl Ether Formation) A->B C Step 3: Saponification (Deprotection) B->C D Final Product: This compound C->D

Caption: General three-step workflow for the synthesis.

Q2: Why is a copper-based catalyst preferred over palladium for this specific C-O coupling?

While palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for C-N bond formation and has been adapted for C-O couplings, copper catalysis remains the workhorse for diaryl ether synthesis for several key reasons.[7][8]

  • Oxidative Addition Energetics: The oxidative addition of aryl halides to Cu(I) is generally more facile for the formation of C-O bonds compared to Pd(0), especially with less reactive aryl chlorides or bromides.

  • Reductive Elimination: The final C-O bond-forming reductive elimination step is often more favorable from copper-based intermediates than from palladium.

  • Cost and Abundance: Copper is significantly cheaper and more abundant than palladium, making it a more economical choice for large-scale synthesis.[9]

  • Historical Precedent and Optimization: The Ullmann reaction has a century-long history, and modern ligand-accelerated protocols are highly optimized and well-understood for this specific transformation.[4][10]

Q3: What is the mechanistic role of the ligand in a modern Ullmann condensation?

In modern Ullmann reactions, the ligand is not merely an additive but a crucial component that dictates the efficiency and mildness of the reaction. Its primary roles are:

  • Solubilization and Stabilization: Ligands coordinate to the copper center, preventing its agglomeration into inactive copper metal and keeping the catalytic species soluble in the reaction medium.[3]

  • Facilitating Oxidative Addition: The ligand modulates the electronic properties of the copper center, making the oxidative addition of the aryl halide more favorable. Electron-donating ligands can increase the rate of this step.[11]

  • Promoting Reductive Elimination: The ligand's steric and electronic properties are critical for facilitating the final C-O bond-forming reductive elimination from the copper intermediate, which is often the rate-limiting step.

Commonly used ligands for C-O coupling include simple, inexpensive molecules like 1,10-phenanthroline , L-proline , and N,N-dimethylglycine .[3]

G CuI_L L-Cu(I)-X CuIII L-Cu(III)(Ar)(OAr') CuI_L->CuIII Oxidative Addition ArX Ar-X ArO Ar'-O⁻ ArO->CuIII Ligand Exchange CuIII->CuI_L Reductive Elimination Product Ar-O-Ar'

Caption: Simplified catalytic cycle for the Ullmann C-O coupling.

Q4: Is it necessary to protect the carboxylic acid functional group?

Yes, protection is highly recommended. The Ullmann coupling is performed under basic conditions, which are required to deprotonate the phenol (2-methoxyphenol) to its active nucleophilic phenoxide form.[3] If the carboxylic acid on the 3-halobenzoic acid starting material were left unprotected, it would be deprotonated by the base to form a carboxylate salt. This has two major negative consequences:

  • Solubility Issues: The resulting carboxylate salt may have poor solubility in the organic solvents typically used for the coupling (e.g., DMF, Dioxane, Toluene), potentially stalling the reaction.

  • Electronic Deactivation: The presence of an anionic carboxylate group deactivates the aryl halide towards oxidative addition, slowing down a key step in the catalytic cycle.

Fischer esterification to form a methyl or ethyl ester is a straightforward and high-yielding protection strategy.[5][12]

Part 2: Detailed Experimental Protocol

This section provides a representative three-step protocol for the synthesis of this compound starting from 3-bromobenzoic acid and 2-methoxyphenol.

Step 1: Esterification of 3-Bromobenzoic Acid
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromobenzoic acid (10.0 g, 49.7 mmol).

  • Reagents: Add anhydrous methanol (100 mL) to the flask. Cool the mixture to 0 °C in an ice bath.

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (2.0 mL, ~37 mmol) dropwise to the stirred solution.

  • Reaction: Remove the ice bath and heat the reaction mixture to reflux (approx. 65 °C) for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until all starting material is consumed.

  • Workup: Cool the mixture to room temperature and remove the bulk of the methanol under reduced pressure. Dissolve the residue in ethyl acetate (150 mL) and transfer to a separatory funnel.

  • Washing: Wash the organic layer sequentially with water (2 x 50 mL), saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL, until effervescence ceases), and finally with saturated brine solution (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield methyl 3-bromobenzoate as a clear oil or low-melting solid. The product is typically of sufficient purity for the next step.

Step 2: Ullmann C-O Cross-Coupling
  • Inert Atmosphere Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add copper(I) iodide (CuI) (0.47 g, 2.48 mmol, 5 mol%), 1,10-phenanthroline (0.90 g, 4.96 mmol, 10 mol%), and potassium phosphate (K₃PO₄) (21.1 g, 99.4 mmol, 2.0 eq).

  • Reagent Addition: Add methyl 3-bromobenzoate (10.7 g, 49.7 mmol, 1.0 eq) and 2-methoxyphenol (guaiacol) (7.4 g, 59.6 mmol, 1.2 eq) to the flask.

  • Evacuate & Backfill: Seal the flask with a septum, and evacuate and backfill with an inert gas (high-purity Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add anhydrous, degassed toluene (100 mL) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (100 mL) and filter through a pad of Celite® to remove the copper salts and base.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product, methyl 3-(2-methoxyphenoxy)benzoate, can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to remove unreacted starting materials and byproducts.

Step 3: Saponification to Yield Final Product
  • Setup: In a 250 mL round-bottom flask, dissolve the purified methyl 3-(2-methoxyphenoxy)benzoate (e.g., 10.0 g, 38.7 mmol) in a mixture of methanol (80 mL) and water (20 mL).

  • Base Addition: Add sodium hydroxide (NaOH) pellets (3.1 g, 77.4 mmol, 2.0 eq).

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 70-80 °C) for 2-4 hours, or until TLC indicates complete consumption of the starting ester.[6]

  • Isolation: Cool the reaction to room temperature and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water (50 mL).

  • Precipitation: Cool the solution in an ice bath and acidify to pH 1-2 by the dropwise addition of concentrated hydrochloric acid (HCl). A white precipitate of this compound will form.

  • Final Purification: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water (3 x 30 mL) to remove inorganic salts. Dry the solid in a vacuum oven to obtain the final product.

Part 3: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section addresses common problems in a question-and-answer format.

Problem CategoryQuestion & Answer
Low or No Product Yield Q: My Ullmann coupling reaction shows no conversion after 24 hours. What are the most likely causes? A: 1. Inactive Catalyst: The Cu(I) source may have oxidized to inactive Cu(II). Use a fresh bottle of high-purity CuI or consider pre-treatment. Ensure your inert atmosphere is truly oxygen-free.[3]2. Suboptimal Temperature: While modern protocols are milder, some substrate combinations require higher temperatures. Incrementally increase the temperature by 10-20 °C.[3]3. Incorrect Base: The base is critical for deprotonating the phenol. K₃PO₄ and Cs₂CO₃ are generally effective, but ensure they are anhydrous.[3]4. Reagent Purity: Impurities in the starting materials or solvent (especially water) can poison the catalyst. Use anhydrous solvents and high-purity reagents.
Q: My yield is consistently low (<40%). How can I systematically optimize the reaction? A: A systematic screening of parameters is the best approach. Set up parallel reactions varying one component at a time. See the optimization table below for a starting point. Pay special attention to the ligand; screening a few options (e.g., 1,10-phenanthroline, L-proline, N-methylglycine) can often lead to a significant yield improvement.[3]
Side Product Formation Q: I am observing a significant amount of debrominated starting material (methyl benzoate). What causes this and how can I prevent it? A: This side reaction, known as hydrodehalogenation, is often caused by the presence of protic impurities, particularly water.[3] Ensure all glassware is rigorously oven-dried and that all solvents and reagents are anhydrous. Running the reaction at the lowest effective temperature can also minimize this pathway.
Q: My mass spec analysis shows evidence of homocoupling (biphenyl or biguaiacol derivatives). How do I suppress this? A: Homocoupling can occur at higher temperatures or with less effective ligand systems. Lowering the reaction temperature may help. Additionally, ensuring the slow, controlled formation of the active catalytic species can favor the desired cross-coupling pathway.
Difficult Purification Q: My crude product is a dark, oily residue that is difficult to purify. What are the best practices for workup? A: The dark color often comes from finely dispersed copper species. During the workup, filtering the diluted reaction mixture through a short plug of Celite® is highly effective at removing most of the inorganic salts and catalyst residues. If the product is still colored, a wash with a dilute aqueous solution of ammonium hydroxide or EDTA can help chelate and remove residual copper into the aqueous phase.
Q: Is column chromatography always necessary after the coupling step? A: While chromatography provides the highest purity intermediate, a well-optimized reaction may yield a crude product clean enough to be carried directly into the saponification step. After saponification, the final acidic product can often be purified to a high degree by simple recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Table for Reaction Optimization Screening
ParameterCondition 1Condition 2Condition 3Condition 4
Copper Source (mol%) CuI (5%)CuBr (5%)Cu₂O (2.5%)Cu(acac)₂ (5%)
Ligand (mol%) 1,10-Phenanthroline (10%)L-Proline (20%)N,N-Dimethylglycine (20%)(None)
Base (equiv.) K₃PO₄ (2.0)Cs₂CO₃ (2.0)K₂CO₃ (2.0)DBU (2.0)
Solvent TolueneDioxaneDMFDMSO
Temperature (°C) 100110120130

References

  • Chen, Z., Jiang, Y., Zhang, L., & Ma, D. (2019). Oxalic Diamides and tert-Butoxide: Two Types of Ligands Enabling Practical Access to Alkyl Aryl Ethers via Cu-Catalyzed Coupling Reaction. Organic Letters. Retrieved from [Link]

  • Delaney, C. P., et al. (2020). Room-Temperature Copper-Catalyzed Etherification of Aryl Bromides. National Institutes of Health. Retrieved from [Link]

  • Lin, E., et al. (2021). Ligand Design Enables Cu-Catalyzed Etherification of Aryl Bromides Using Mild Bases. Organic Letters. Retrieved from [Link]

  • Lin, E., et al. (2021). Ligand Design Enables Cu-Catalyzed Etherification of Aryl Bromides Using Mild Bases. ACS Publications. Retrieved from [Link]

  • Kainz, Q. M., et al. (2014). Copper(I) Phenoxide Complexes in the Etherification of Aryl Halides. National Institutes of Health. Retrieved from [Link]

  • Reddit r/Chempros. (2020). Troubleshooting Ullmann Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalyst Loading Optimization Table. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US8445715B2 - Method of synthesizing fenofibrate.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Greener Approaches to Cross-Coupling. Retrieved from [Link]

  • Organic-Reaction.com. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and characterization of potential impurities in Fenofibrate drug substance. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. Retrieved from [Link]

  • YouTube. (2021). Ullmann Reaction- All Tips and Tricks with Mechanisms. Retrieved from [Link]

  • ResearchGate. (n.d.). Ullmann condensation using copper or copper oxide as the reactant. Retrieved from [Link]

  • ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). JP5442603B2 - A new synthesis of fenofibrate.
  • Google Patents. (n.d.). FR2918366A1 - NEW PROCESS FOR THE PREPARATION OF FENOFIBRATE.
  • Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]

  • ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Retrieved from [Link]

  • Encyclopedia.pub. (2023). Synthesis of m-Aryloxy Phenols. Retrieved from [Link]

  • Chemcess. (2024). 3-Hydroxybenzoic Acid: Properties, Production And Uses. Retrieved from [Link]

  • European Patent Office. (n.d.). Method for the purification of benzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US3235588A - Purification of benzoic acid.
  • MDPI. (n.d.). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). US5260475A - Esterification of hydroxybenzoic acids.
  • ResearchGate. (2015). I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol?. Retrieved from [Link]

  • Sciencemadness.org. (2016). Preparation of 3-methoxybenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme of intermediate.... Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Analysis of 3-(2-Methoxyphenoxy)benzoic Acid Isomers for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug development, the structural nuances of a molecule are paramount, dictating its physicochemical properties, biological activity, and overall therapeutic potential. Diphenyl ether derivatives, in particular, represent a significant class of compounds with diverse pharmacological applications. This guide provides a comprehensive comparative analysis of 3-(2-Methoxyphenoxy)benzoic acid and its key positional isomers. By examining the impact of substituent placement on the molecule's characteristics, we aim to furnish researchers, scientists, and drug development professionals with the critical insights necessary for informed decision-making in their synthetic and therapeutic endeavors.

The isomeric relationship between these compounds, arising from the differential placement of the methoxy and carboxylic acid groups on the two phenyl rings, gives rise to distinct molecular topographies. These subtle changes can profoundly influence a molecule's interaction with biological targets, its absorption, distribution, metabolism, and excretion (ADME) profile, and its synthetic accessibility. This analysis will delve into these differences, supported by available experimental data and established synthetic and analytical protocols.

The Isomeric Landscape: Structures and Nomenclature

The parent compound, this compound, serves as our reference point. Its isomers are generated by altering the substitution pattern of the methoxy group on the phenoxy ring and the carboxylic acid group on the benzoic acid ring (ortho, meta, para). For the purpose of this guide, we will focus on a selection of key isomers to illustrate the impact of positional isomerism.

Physicochemical Properties: A Comparative Overview

The position of the electron-donating methoxy group and the electron-withdrawing carboxylic acid group significantly influences the electronic environment and physical properties of the molecule. These properties, including melting point, boiling point, acidity (pKa), and solubility, are critical for drug formulation and bioavailability.

IsomerIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
1 This compound500884-43-5C₁₄H₁₂O₄244.25Data not readily available
2 2-(2-Methoxyphenoxy)benzoic acid21905-73-7C₁₄H₁₂O₄244.25114-120[1]
3 4-(2-Methoxyphenoxy)benzoic acid103203-54-9C₁₄H₁₂O₄244.25Data not readily available
4 2-(3-Methoxyphenoxy)benzoic acid21905-75-9C₁₄H₁₂O₄244.24Data not readily available
5 4-(4-Methoxyphenoxy)benzoic acid3525-22-2C₁₄H₁₂O₄244.25176-185

Note: The lack of readily available, directly comparable experimental data for all isomers highlights a gap in the current literature and underscores the importance of the standardized analytical protocols detailed later in this guide.

The variation in melting points between isomers, such as the notable difference between 2-(2-Methoxyphenoxy)benzoic acid and 4-(4-Methoxyphenoxy)benzoic acid, can be attributed to differences in crystal lattice packing and intermolecular forces, primarily hydrogen bonding of the carboxylic acid moieties. Symmetrical molecules like the 4,4'-substituted isomer often exhibit higher melting points due to more efficient crystal packing.

Synthesis of (Methoxyphenoxy)benzoic Acid Isomers: The Ullmann Condensation

The synthesis of these diphenyl ether derivatives is most commonly achieved through the Ullmann condensation. This copper-catalyzed reaction involves the coupling of a phenol with an aryl halide.[2][3] The choice of starting materials dictates the final isomeric product. For instance, the synthesis of this compound would typically involve the reaction of 2-methoxyphenol with a 3-halobenzoic acid.

Experimental Protocol: Ullmann Condensation for Diaryl Ether Synthesis

This protocol provides a generalized procedure for the synthesis of (methoxyphenoxy)benzoic acid isomers. The specific reactants and conditions may require optimization for each target molecule.

Materials:

  • Appropriate methoxyphenol

  • Appropriate halobenzoic acid (preferably iodo- or bromo-substituted)

  • Copper(I) iodide (CuI)

  • A suitable ligand (e.g., 1,10-phenanthroline, N,N-dimethylglycine)

  • A base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃))

  • A high-boiling polar solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add the halobenzoic acid (1.0 eq), the methoxyphenol (1.2 eq), the base (2.0 eq), CuI (0.1 eq), and the ligand (0.2 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this process three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to a temperature between 120-160 °C and stir vigorously. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and acidify with a strong acid (e.g., 1M HCl) to a pH of ~2.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The copper(I) catalyst is susceptible to oxidation, which would deactivate it. An inert atmosphere is crucial to maintain its catalytic activity.

  • Ligand: The ligand coordinates to the copper center, increasing its solubility and catalytic efficiency, and often allowing for milder reaction conditions.

  • Base: The base is required to deprotonate the phenol, forming the more nucleophilic phenoxide which is essential for the coupling reaction.

  • High-Boiling Solvent: The Ullmann condensation typically requires elevated temperatures to proceed at a reasonable rate.

Comparative Biological Activity and Potential Applications

While a direct comparative study of the biological activities of all this compound isomers is not extensively documented, the broader class of phenoxybenzoic acid derivatives has been explored for various therapeutic applications.[4] The specific substitution pattern is known to be a key determinant of pharmacological activity.

For instance, some benzoic acid derivatives have shown potential as anti-inflammatory agents.[5] Derivatives of 3-phenoxybenzoic acid have been investigated for their pharmacological activity, with some exhibiting the ability to activate glucokinase and inhibit protein glycation, suggesting potential in metabolic disorders.

It is hypothesized that the different spatial arrangements of the methoxy and carboxylic acid groups in the isomers of this compound will lead to differential binding affinities for various biological targets. For example, the positioning of the hydrogen bond-donating carboxylic acid and the hydrogen bond-accepting methoxy group could significantly influence interactions with enzyme active sites or receptor binding pockets.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

To evaluate the potential anti-inflammatory activity of the synthesized isomers, a cyclooxygenase (COX) inhibition assay can be performed. This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key mediators of inflammation.

Materials:

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • Synthesized (methoxyphenoxy)benzoic acid isomers

  • A suitable buffer system

  • Detection reagents for prostaglandin E₂ (PGE₂)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare stock solutions of the test isomers in a suitable solvent (e.g., DMSO) and make serial dilutions.

  • Enzyme Reaction: In a 96-well plate, add the buffer, the enzyme (COX-1 or COX-2), and the test compound at various concentrations.

  • Initiation: Initiate the reaction by adding arachidonic acid.

  • Incubation: Incubate the plate at 37 °C for a specified time (e.g., 10-15 minutes).

  • Termination: Stop the reaction by adding a quenching solution.

  • Detection: Measure the amount of PGE₂ produced using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

Spectroscopic and Analytical Characterization

The unambiguous identification and differentiation of the isomers rely on modern analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for structural elucidation.

¹H and ¹³C NMR Spectroscopy

The chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. The position of the methoxy and carboxylic acid groups will result in distinct spectral fingerprints for each isomer. For example, the aromatic protons will exhibit different splitting patterns and chemical shifts depending on their proximity to the electron-donating methoxy group and the electron-withdrawing carboxylic acid group.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecules. All isomers will show characteristic absorption bands for the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹), the carbonyl C=O stretch (~1700 cm⁻¹), and the C-O-C stretch of the ether linkage (~1250 cm⁻¹). Subtle shifts in the positions of these bands can provide information about the electronic effects of the substituents.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. All isomers will have the same molecular weight, but their fragmentation patterns upon ionization may differ, providing clues to their structure.

Logical Frameworks and Visualizations

To better understand the relationships between the isomers and the experimental workflows, the following diagrams are provided.

Isomeric Relationships

Isomers cluster_isomers Positional Isomers This compound This compound 2-(2-Methoxyphenoxy)benzoic acid 2-(2-Methoxyphenoxy)benzoic acid This compound->2-(2-Methoxyphenoxy)benzoic acid ortho-COOH 4-(2-Methoxyphenoxy)benzoic acid 4-(2-Methoxyphenoxy)benzoic acid This compound->4-(2-Methoxyphenoxy)benzoic acid para-COOH 2-(3-Methoxyphenoxy)benzoic acid 2-(3-Methoxyphenoxy)benzoic acid This compound->2-(3-Methoxyphenoxy)benzoic acid meta-OCH3, ortho-COOH 4-(4-Methoxyphenoxy)benzoic acid 4-(4-Methoxyphenoxy)benzoic acid This compound->4-(4-Methoxyphenoxy)benzoic acid para-OCH3, para-COOH

Caption: Positional isomers of this compound.

Synthetic Workflow: Ullmann Condensation

Ullmann_Workflow cluster_reactants Starting Materials cluster_catalyst Catalytic System Methoxyphenol Methoxyphenol Reaction Setup Reaction Setup Methoxyphenol->Reaction Setup Halobenzoic Acid Halobenzoic Acid Halobenzoic Acid->Reaction Setup CuI CuI CuI->Reaction Setup Ligand Ligand Ligand->Reaction Setup Base Base Base->Reaction Setup Heating & Stirring Heating & Stirring Reaction Setup->Heating & Stirring Work-up & Purification Work-up & Purification Heating & Stirring->Work-up & Purification Final Product Final Product Work-up & Purification->Final Product

Caption: General workflow for Ullmann condensation synthesis.

Conclusion

The comparative analysis of this compound and its isomers underscores the profound impact of subtle structural modifications on the physicochemical and potential biological properties of a molecule. While a comprehensive dataset for a direct, side-by-side comparison is not yet fully established in the literature, this guide provides a foundational framework for researchers in drug discovery. By employing standardized synthetic and analytical protocols, such as the Ullmann condensation and various spectroscopic techniques, a more complete understanding of the structure-activity relationships within this class of compounds can be achieved. The exploration of these isomers holds promise for the development of novel therapeutic agents with tailored pharmacological profiles. Further investigation into their differential biological activities is warranted to unlock their full potential.

References

  • Zhang, Z.-F. (2011). 2-(3-Methoxyphenoxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(5), o1078. [Link]

  • Chem-Impex. (n.d.). 4-(4-Methoxyphenoxy)benzoic acid. Retrieved January 21, 2026, from [Link]

  • Chen, C. H., et al. (2014). Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. In vivo (Athens, Greece), 28(2), 199–206. [Link]

  • PubChem. (n.d.). 2-(2-Methoxyphenyl)benzoic acid. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • The Ullmann Ether Condensation. (2025). ResearchGate. [Link]

  • SynArchive. (n.d.). Ullmann Condensation. Retrieved January 21, 2026, from [Link]

  • Hassan, S. Z. U., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(10), 1103. [Link]

  • Wikipedia. (2023, December 2). Ullmann condensation. [Link]

  • Chem-Impex. (n.d.). 2-(2-Methoxyphenoxy)benzoic acid. Retrieved January 21, 2026, from [Link]

  • Nguyen, H. D., et al. (2024). An in silico investigation of the toxicological effects and biological activities of 3-phenoxybenzoic acid and its metabolite products. Xenobiotica; the fate of foreign compounds in biological systems, 1–13. Advance online publication. [Link]

  • SpectraBase. (n.d.). Benzoic acid, 4-[(2-methoxyphenoxy)methyl]-, 2-oxo-2-phenylethyl ester. Wiley. Retrieved January 21, 2026, from [Link]

  • Wang, Y., et al. (2020). Benzoic acid derivative-modified chitosan-g-poly(N-isopropylacrylamide): Methoxylation effects and pharmacological treatments of Glaucoma-related neurodegeneration. Carbohydrate polymers, 228, 115383. [Link]

  • PubChem. (n.d.). 2-[(3-Methoxy-5-methylphenoxy)methoxy]benzoic acid. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Chem-Impex. (n.d.). 4-(4-Methoxyphenoxy)benzoic acid. Retrieved January 21, 2026, from [Link]

  • Lopez-Mejias, V., et al. (2013). 3-Methyl-2-(4-methylphenoxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o113–o114. [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 2-methoxy- (CAS 579-75-9). Retrieved January 21, 2026, from [Link]

  • FooDB. (2010, April 8). Showing Compound 2-Methoxybenzoic acid (FDB010544). Retrieved January 21, 2026, from [Link]

  • Chemixl Intermediates Pvt. Ltd. (n.d.). 3 Methoxy Benzoic Acid. Retrieved January 21, 2026, from [Link]

  • Satpute, M. S., et al. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 12(3), 1077-1084. [Link]

  • The crystal structure of Benzoic Acid: A redetermination with X-rays at room temperature; a summary of neutron-diffraction work at temperatures down to 5 K. (2025). ResearchGate. [Link]

  • Srini Chem. (2026, January 15). The Role of Benzoic Acid Derivatives in Modern Drug Discovery. [Link]

  • SpectraBase. (n.d.). Benzoic acid, 2-[[[[[4-chloro-6-(4-methoxyphenoxy)-2-pyrimidinyl]amino]carbonyl]amino]sulfonyl]-, methyl ester - Optional[13C NMR] - Chemical Shifts. Wiley. Retrieved January 21, 2026, from [Link]

  • Ekowati, J., et al. (2023). Synthesis, anti-angiogenic activity and prediction toxicity of (E)-3-(3-methoxyphenyl) propenoic acid. Journal of public health in Africa, 14(Suppl 1), 2534. [Link]

  • Al-Numair, K. S., et al. (2017). 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism. Inflammation research : official journal of the European Histamine Research Society ... [et al.], 66(9), 787–796. [Link]

  • Kim, M. J., et al. (2021). Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. Molecules (Basel, Switzerland), 26(15), 4434. [Link]

  • Ekowati, J., et al. (2023). Synthesis, anti-angiogenic activity and prediction toxicity of (E)-3-(3-methoxyphenyl) propenoic acid. Journal of public health in Africa, 14(Suppl 1), 2534. [Link]

  • The Royal Society of Chemistry. (2012). Supplementary data for. [Link]

  • LookChem. (n.d.). Cas 117423-75-3,3-(4-METHOXYPHENOXY)BENZOIC ACID. Retrieved January 21, 2026, from [Link]

  • Wu, C. C., et al. (2012). Benzoic acid derivatives, acetophenones, and anti-inflammatory constituents from Melicope semecarpifolia. Journal of natural products, 75(4), 704–709. [Link]

  • The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. Retrieved January 21, 2026, from [Link]

  • A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. (2013). International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115. [Link]

  • FooDB. (2010, April 8). Showing Compound 2-Methoxybenzoic acid (FDB010544). Retrieved January 21, 2026, from [Link]

  • Chem-Impex. (n.d.). 2-(2-Methoxyphenoxy)benzoic acid. Retrieved January 21, 2026, from [Link]

  • SpectraBase. (n.d.). 4-Methoxy benzoic acid - Optional[13C NMR] - Chemical Shifts. Wiley. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). 2-(2-Methoxyphenyl)benzoic acid. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • NIST. (n.d.). Benzoic acid, 2-methoxy-. NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]

Sources

A Researcher's Guide to the Comparative Analysis of Cyclooxygenase (COX) Inhibitors: Profiling 3-(2-Methoxyphenoxy)benzoic Acid Against Established Agents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the characterization and comparison of cyclooxygenase (COX) inhibitors, tailored for researchers and drug development professionals. We will navigate the mechanistic distinctions between established non-steroidal anti-inflammatory drugs (NSAIDs) and introduce a methodological blueprint for evaluating a novel compound, using 3-(2-Methoxyphenoxy)benzoic acid as a representative new chemical entity (NCE). While public domain data on the specific COX-inhibitory activity of this compound is not currently available, this guide will equip you with the foundational knowledge and detailed experimental protocols required to perform such an evaluation from first principles.

The Central Role of Cyclooxygenase in Physiology and Pathology

The cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases (PTGS), are central to the conversion of arachidonic acid into prostanoids—a class of lipid mediators including prostaglandins, prostacyclin, and thromboxane.[1] These molecules are pivotal in a vast array of physiological and pathological processes. There are two primary isoforms of the COX enzyme:

  • COX-1 (PTGS1): This isoform is constitutively expressed in most tissues and is responsible for producing prostanoids that mediate homeostatic functions.[2][3] These include protecting the gastric mucosa from digestive acids, maintaining kidney function, and supporting platelet aggregation for blood clotting.[3]

  • COX-2 (PTGS2): In contrast, COX-2 is typically an inducible enzyme, with its expression significantly upregulated at sites of inflammation by mediators like cytokines and growth factors.[2] The prostaglandins generated by COX-2 are principal drivers of inflammation, pain, and fever.[4]

The fundamental premise of anti-inflammatory drug development has been to inhibit the production of these pro-inflammatory prostaglandins.[5] The discovery of the two COX isoforms revolutionized the field, revealing that the therapeutic effects (analgesia, anti-inflammation) of NSAIDs are primarily due to COX-2 inhibition, while the common adverse effects (gastric ulcers, bleeding) stem from the concurrent inhibition of COX-1.[5][6]

A Landscape of Established COX Inhibitors: Mechanisms and Selectivity

Understanding the profiles of existing inhibitors is crucial for contextualizing the performance of any new compound. COX inhibitors are broadly classified based on their mechanism and selectivity.

Non-Selective, Reversible Inhibitors: The Ibuprofen Archetype

Ibuprofen is a classic, traditional NSAID that acts as a non-selective, reversible inhibitor of both COX-1 and COX-2.[4][7] By competing with arachidonic acid for the enzyme's active site, it reduces the overall production of prostanoids.[7] While effective for pain and inflammation, its lack of selectivity and inhibition of COX-1's protective functions contribute to the risk of gastrointestinal side effects.[3]

Non-Selective, Irreversible Inhibitors: The Unique Case of Aspirin

Aspirin (acetylsalicylic acid) is unique among NSAIDs. It irreversibly inhibits both COX isoforms by covalently acetylating a serine residue within the active site of the enzyme.[8][9] This permanent inactivation, particularly of COX-1 in platelets, is the basis for its long-lasting antiplatelet effect used in cardiovascular disease prevention.[9][10] Its inhibition of COX-2 accounts for its anti-inflammatory, analgesic, and antipyretic properties.[2]

COX-2 Selective Inhibitors (Coxibs): The Advent of Celecoxib

The development of COX-2 selective inhibitors, or "coxibs," was a landmark achievement aimed at separating the therapeutic benefits from the gastrointestinal toxicity of traditional NSAIDs.[11][12] Celecoxib is the primary example currently on the market in the U.S.[13] These drugs are designed with chemical structures that fit preferentially into the slightly larger and more accommodating active site of the COX-2 enzyme, thereby inhibiting inflammation with a significantly reduced impact on gastric COX-1.[11][14] This selectivity, however, has been linked to an increased risk of cardiovascular events, thought to be caused by an imbalance between COX-2-derived prostacyclin (vasodilatory, anti-aggregatory) and COX-1-derived thromboxane (vasoconstrictive, pro-aggregatory).[12]

Visualizing the Arachidonic Acid Cascade and Points of Inhibition

To appreciate the mechanism of these drugs, it is essential to visualize their place in the biochemical pathway.

COX_Pathway cluster_cox Cyclooxygenase (COX) Pathway cluster_inhibitors Inhibitors phospholipids Membrane Phospholipids pla2 Phospholipase A₂ phospholipids->pla2 arachidonic_acid Arachidonic Acid (AA) pla2->arachidonic_acid cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 pgh2 Prostaglandin H₂ (PGH₂) cox1->pgh2 Homeostatic Prostaglandins cox2->pgh2 Inflammatory Prostaglandins prostanoids Prostanoids (Prostaglandins, Thromboxane) pgh2->prostanoids Isomerase Action ibuprofen Ibuprofen (Reversible) ibuprofen->cox1 ibuprofen->cox2 aspirin Aspirin (Irreversible) aspirin->cox1 aspirin->cox2 celecoxib Celecoxib (COX-2 Selective) celecoxib->cox2

Caption: The arachidonic acid cascade and points of intervention for different classes of COX inhibitors.

A Methodological Guide to Characterizing a Novel Compound

We now turn to the central task: how to determine the COX inhibition profile of a new molecule like this compound. The goal is to quantify its potency (IC50) against each COX isoform and calculate its selectivity. The human whole blood assay (WBA) is the gold standard for this purpose as it provides a physiologically relevant environment, accounting for factors like plasma protein binding that can significantly influence a drug's activity.[6][15]

Experimental Workflow: The Human Whole Blood Assay (WBA)

The WBA methodology allows for the separate assessment of COX-1 and COX-2 activity within the same biological sample.[6]

WBA_Workflow cluster_prep Sample Preparation cluster_assays Parallel Assays cluster_cox1 COX-1 Activity cluster_cox2 COX-2 Activity cluster_analysis Quantification & Data Analysis blood Collect Heparinized Human Whole Blood aliquot Aliquot Blood Samples blood->aliquot compound Add Test Compound (e.g., this compound) & Vehicle Control aliquot->compound preincubation Pre-incubate compound->preincubation incubation1 Allow blood to clot (induces platelet COX-1) lps Add LPS (induces monocyte COX-2) centrifuge1 Centrifuge incubation1->centrifuge1 serum Collect Serum centrifuge1->serum elisa Quantify Prostanoids (TxB₂ for COX-1, PGE₂ for COX-2) via ELISA or LC-MS/MS serum->elisa incubation2 Incubate lps->incubation2 centrifuge2 Centrifuge incubation2->centrifuge2 plasma Collect Plasma centrifuge2->plasma plasma->elisa ic50 Calculate IC₅₀ Values & Selectivity Index elisa->ic50

Caption: Experimental workflow for the human whole blood assay (WBA) to determine COX-1/COX-2 selectivity.

Detailed Step-by-Step Protocol

Objective: To determine the 50% inhibitory concentration (IC50) of this compound for COX-1 and COX-2.

Materials:

  • Freshly drawn human venous blood collected into heparin-containing tubes.

  • Test compound (this compound) dissolved in a suitable vehicle (e.g., DMSO).

  • Lipopolysaccharide (LPS) from E. coli.

  • Reference inhibitors (e.g., Ibuprofen, Celecoxib).

  • Enzyme immunoassay (EIA) kits for Thromboxane B₂ (TxB₂) and Prostaglandin E₂ (PGE₂).

  • Incubator, centrifuge, and standard laboratory plasticware.

Procedure:

  • Preparation:

    • Prepare serial dilutions of the test compound and reference inhibitors in the vehicle. The final concentration of the vehicle in the blood should be consistent across all samples and typically ≤0.5%.

    • Dispense 1 mL aliquots of heparinized whole blood into sterile polypropylene tubes.

  • Compound Incubation:

    • Add a small volume (e.g., 5 µL) of each compound dilution or vehicle control to the blood aliquots.

    • Gently mix and pre-incubate the tubes for 15 minutes at 37°C.

  • COX-1 Assay (TxB₂ Production):

    • Following pre-incubation, allow the blood samples to clot by incubating them for 1 hour at 37°C. This process naturally activates platelets, leading to robust COX-1-mediated conversion of arachidonic acid to thromboxane A₂, which is rapidly hydrolyzed to the stable TxB₂.

    • Terminate the reaction by placing the tubes on ice.

    • Centrifuge at 2,000 x g for 15 minutes at 4°C to separate the serum.

    • Collect the supernatant (serum) and store at -80°C until analysis.

  • COX-2 Assay (PGE₂ Production):

    • In a parallel set of tubes, after the 15-minute pre-incubation with the test compound, add LPS to a final concentration of 10 µg/mL. LPS is a potent inducer of COX-2 expression and activity in monocytes.

    • Incubate the tubes for 24 hours at 37°C to allow for COX-2 induction and subsequent PGE₂ synthesis.

    • Terminate the reaction by placing the tubes on ice.

    • Centrifuge at 2,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (plasma) and store at -80°C until analysis.

  • Quantification:

    • Thaw the serum (for COX-1) and plasma (for COX-2) samples.

    • Measure the concentration of TxB₂ and PGE₂ respectively, using validated EIA kits according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value for each isoform.

    • Calculate the Selectivity Index (SI) as the ratio of the IC50 values: SI = IC50(COX-1) / IC50(COX-2) .

Interpreting the Results: A Comparative Data Framework

The data generated from the WBA allows for a direct, quantitative comparison of the novel compound against established drugs. A higher SI value indicates greater selectivity for COX-2.

Table 1: Comparative COX Inhibitory Profiles

CompoundPrimary MechanismIC50 COX-1 (µM)IC50 COX-2 (µM)Selectivity Index (SI) [COX-1/COX-2]
Aspirin Irreversible, Non-selective~0.1 - 1~5 - 20~0.05
Ibuprofen Reversible, Non-selective1.5 - 55 - 15~0.3
Celecoxib Reversible, COX-2 Selective5 - 150.04 - 0.3~30 - 100+
This compound To Be Determined[Experimental Value][Experimental Value][Calculated Value]

Note: IC50 values are approximate and can vary based on specific assay conditions.[16][17][18] The values presented are for comparative illustration.

Interpreting Hypothetical Outcomes for this compound:

  • If SI is << 1: The compound is selective for COX-1.

  • If SI is ~ 1: The compound is non-selective, similar to traditional NSAIDs.

  • If SI is >> 1: The compound is selective for COX-2, placing it in the "coxib" class. The magnitude of the SI will determine its degree of selectivity compared to agents like celecoxib.

Conclusion

The evaluation of a novel COX inhibitor requires a systematic and rigorous approach grounded in physiologically relevant assays. While this compound serves here as a placeholder for an NCE, the principles, workflows, and comparative data presented provide a robust blueprint for any researcher in the field. By determining the potency and selectivity of a new compound and benchmarking it against well-characterized drugs like ibuprofen and celecoxib, one can make informed predictions about its potential therapeutic window and side-effect profile, guiding the next steps in the drug discovery and development process.

References

  • Mechanism of action of aspirin - Wikipedia. [URL: https://en.wikipedia.org/wiki/Mechanism_of_action_of_aspirin]
  • Vane, J. R. (1971). The mechanism of action of aspirin. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/5317921/]
  • Ghlichloo, I., & Gerriets, V. (2023). COX Inhibitors. StatPearls - NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK549825/]
  • BenchChem. (2025). Application Note: A Three-Step Synthesis of 3-(2-Methoxyphenyl)benzoic Acid from 3-Hydroxybenzoic Acid. BenchChem. [URL: https://www.benchchem.com/application-note/a-three-step-synthesis-of-3-(2-methoxyphenyl)
  • Patsnap Synapse. (2024). What is the mechanism of Aspirin? Patsnap Synapse. [URL: https://www.patsnap.
  • Dr.Oracle. (2025). What is the mechanism of action of Aspirin (acetylsalicylic acid)? Dr.Oracle. [URL: https://droracle.com/blogs/what-is-the-mechanism-of-action-of-aspirin-acetylsalicylic-acid]
  • Geis, G. S. (1999). Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/10730258/]
  • Cyclooxygenase-2 inhibitor - Wikipedia. [URL: https://en.wikipedia.org/wiki/Cyclooxygenase-2_inhibitor]
  • Selleckchem.com. COX-2 Selective Inhibitors. Selleckchem.com. [URL: https://www.selleckchem.
  • ResearchGate. (2025). Selective inhibitors of cyclooxygenase-2 (COX-2), celecoxib and parecoxib: a systematic review. ResearchGate. [URL: https://www.researchgate.
  • ClinPGx. Ibuprofen Pathway, Pharmacodynamics. ClinPGx. [URL: https://www.clinpgx.com/tabs/d/ibuprofen-pd]
  • Gara, M., et al. (2014). [Selective inhibitors of cyclooxygenase-2 (COX-2), celecoxib and parecoxib: a systematic review]. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25390977/]
  • Ibuprofen - Wikipedia. [URL: https://en.wikipedia.org/wiki/Ibuprofen]
  • Tannenbaum, H., et al. (2002). Review of the selective COX-2 inhibitors celecoxib and rofecoxib: focus on clinical aspects. Can J Clin Pharmacol. [URL: https://www.pulsus.com/journals/pdf/1315.pdf]
  • Cleveland Clinic. (2022). COX-2 Inhibitors: What They Are, Uses & Side Effects. Cleveland Clinic. [URL: https://my.clevelandclinic.org/health/drugs/23157-cox-2-inhibitors]
  • Kummari, et al. (2013). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3891724/]
  • Laufer, S. (2007). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Methods Mol Biol. [URL: https://pubmed.ncbi.nlm.nih.gov/20645167/]
  • Brooks, P., et al. (2000). Interpreting the clinical significance of the differential inhibition of cyclooxygenase-1 and cyclooxygenase-2. Rheumatology | Oxford Academic. [URL: https://academic.oup.
  • Goldman, L. (2025). Cyclooxygenase (COX) Enzymes, Inhibitors, and More. Verywell Health. [URL: https://www.verywellhealth.
  • ResearchGate. In vitro IC 50 values of COX-2 inhibition of 22 different COX inhibitors versus their analgesic therapeutic plasma concentration. ResearchGate. [URL: https://www.researchgate.net/figure/In-vitro-IC-50-values-of-COX-2-inhibition-of-22-different-COX-inhibitors-versus-their_fig6_258830113]
  • Smith, W. L., et al. (2000). Structural and Functional Basis of Cyclooxygenase Inhibition. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ja00109a016]
  • Pairet, M., & van Ryn, J. (1999). MEASUREMENT OF DIFFERENTIAL INHIBITION OF COX-1 AND COX-2 AND THE PHARMACOLOGY OF SELECTIVE INHIBITORS. Drugs of Today. [URL: https://journals.prous.com/journals/servlet/xmlxsl/pk_journals.xml_summary_pr?p_JournalId=2&p_RefId=358&p_IsPs=Y]
  • Okuyama, S., et al. (2024). Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11654341/]
  • Hinz, B., et al. (2001). Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2014457/]
  • ResearchGate. In‐vitro COX‐1 and COX‐2 enzyme inhibition assay of compounds 8, 10, 12, and 6 a–6 t. ResearchGate. [URL: https://www.researchgate.net/figure/In-vitro-COX-1-and-COX-2-enzyme-inhibition-assay-of-compounds-8-10-12-and-6-a-6-t_fig2_373117462]
  • BenchChem. (2025). In Vitro Cyclooxygenase Inhibition Assay of Cox-2-IN-26: A Technical Guide. BenchChem. [URL: https://www.benchchem.com/technical-guide/in-vitro-cyclooxygenase-inhibition-assay-of-cox-2-in-26]
  • ResearchGate. In vitro inhibitory concentration (IC 50 ) of COX-1 and COX-2 enzyme... ResearchGate. [URL: https://www.researchgate.net/figure/In-vitro-inhibitory-concentration-IC-50-of-COX-1-and-COX-2-enzyme-and-selectivity_tbl1_260000723]
  • ResearchGate. IC 50 values for the inhibition of COX-1 and COX-2 in the human whole... ResearchGate. [URL: https://www.researchgate.net/figure/IC-50-values-for-the-inhibition-of-COX-1-and-COX-2-in-the-human-whole-blood-assays_tbl2_12180860]
  • Lipidomics. COX-1 vs COX-2 Pathway: Mechanistic Differences and Analytical Strategies. Lipidomics. [URL: https://lipidomics.
  • ChemicalBook. 2-(3-methoxyphenoxy)benzoic acid synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/21905-75-9.html]
  • PubChem. 2-(3-Methoxyphenoxy)benzoic acid. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/89098]
  • Sciencemadness.org. (2016). Preparation of 3-methoxybenzoic acid. Sciencemadness.org. [URL: https://www.sciencemadness.org/whisper/viewthread.php?tid=54101]
  • United States Biological. This compound - Data Sheet. United States Biological. [URL: https://www.usbio.net/item/M2115-25]
  • Wihadmadyatami, H., et al. (2024). 2-(3-(Chloromethyl)benzoyloxy)benzoic Acid reduces prostaglandin E-2 concentration, NOX2 and NFKB expression, ROS production, and COX-2 expression in lipopolysaccharide-induced mice. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38960027/]
  • MedchemExpress.com. COX. MedchemExpress.com. [URL: https://www.medchemexpress.com/Targets/COX.html]

Sources

A Comparative In Vitro Validation Guide to the Anti-inflammatory Activity of 3-(2-Methoxyphenoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Objective: This guide provides a comprehensive framework for the in vitro validation of 3-(2-Methoxyphenoxy)benzoic acid, a novel compound with therapeutic potential as an anti-inflammatory agent. We will delineate a logical, multi-tiered experimental approach, beginning with specific enzyme inhibition assays and progressing to more complex cell-based models of inflammation. Throughout this guide, the projected performance of this compound will be objectively compared against established non-steroidal anti-inflammatory drugs (NSAIDs), providing a robust context for its evaluation. The methodologies are designed to be self-validating, ensuring scientific rigor and reproducibility for researchers in drug discovery and development.

Introduction: The Rationale for a New Anti-inflammatory Agent

Inflammation is a critical biological response, but its dysregulation leads to chronic diseases such as rheumatoid arthritis and cardiovascular disorders.[1][2] The cornerstone of anti-inflammatory therapy has long been the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the biosynthesis of prostaglandins—key mediators of pain and inflammation.[3][4][5] The discovery of two primary COX isoenzymes, the constitutively expressed COX-1 (responsible for physiological functions like gastric protection) and the inducible COX-2 (upregulated during inflammation), revolutionized the field.[6] This distinction created the therapeutic goal for next-generation NSAIDs: selective COX-2 inhibition to retain anti-inflammatory efficacy while minimizing the gastrointestinal side effects associated with inhibiting COX-1.[6]

This compound is a synthetic aromatic carboxylic acid.[7] Its structural similarity to other benzoic acid derivatives used in anti-inflammatory drug development suggests it may act through similar mechanisms.[8][9] This guide outlines a systematic in vitro strategy to test this hypothesis, characterize its mechanism of action, and benchmark its efficacy against widely-used alternatives.

Part 1: Primary Target Validation - Cyclooxygenase Inhibition Profile

The initial and most critical step is to determine if this compound directly inhibits COX enzymes and to quantify its selectivity. This provides a foundational understanding of its primary mechanism of action.

Causality of Experimental Choice:

We employ a direct enzymatic assay using purified recombinant human COX-1 and COX-2. This cell-free system eliminates cellular complexity (e.g., membrane transport, off-target effects), providing a clean and direct measurement of enzyme-inhibitor interaction. By comparing the concentration of the compound required to inhibit 50% of each enzyme's activity (IC₅₀), we can calculate a COX-2 selectivity index. This index is a crucial early indicator of the compound's potential therapeutic window and side-effect profile. A higher selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2) suggests a preference for the inflammation-specific COX-2 enzyme.[6][10]

Signaling Pathway: Arachidonic Acid Cascade

The following diagram illustrates the central role of COX enzymes in converting arachidonic acid into pro-inflammatory prostaglandins and the hypothesized point of inhibition by our test compound.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA₂ COX1 COX-1 (Constitutive) Arachidonic Acid->COX1 COX2 COX-2 (Inducible) Arachidonic Acid->COX2 PGs_Physiological Prostaglandins (Physiological Functions) COX1->PGs_Physiological PGs_Inflammatory Prostaglandins (Inflammation, Pain) COX2->PGs_Inflammatory Test_Compound 3-(2-Methoxyphenoxy) benzoic acid Test_Compound->COX1 Inhibition? Test_Compound->COX2 Inhibition?

Caption: The Arachidonic Acid Cascade and COX Inhibition.

Experimental Protocol: Fluorometric COX-1/COX-2 Inhibition Assay

This protocol is adapted from commercially available screening kits for high-throughput analysis.[10][11]

  • Reagent Preparation:

    • Prepare COX Assay Buffer, COX Probe, and COX Cofactor solutions as per manufacturer instructions.[11]

    • Reconstitute human recombinant COX-1 and COX-2 enzymes in the assay buffer to the desired working concentration.

    • Prepare a stock solution of this compound in DMSO. Create a serial dilution series (e.g., from 100 µM to 0.01 µM) in the assay buffer.

    • Prepare control inhibitors: a non-selective inhibitor (e.g., Diclofenac) and a COX-2 selective inhibitor (e.g., Celecoxib) using the same serial dilution scheme.

  • Assay Plate Setup:

    • Use a 96-well black microplate suitable for fluorescence readings.

    • Add 10 µL of the diluted test compound or control inhibitor to the appropriate wells.

    • Add 10 µL of Assay Buffer to "Enzyme Control" wells and 10 µL of a known inhibitor to "Inhibitor Control" wells.[11]

  • Enzyme Reaction:

    • To each well, add a master mix containing Assay Buffer, COX Probe, and COX Cofactor.

    • Add 1 µL of either COX-1 or COX-2 enzyme to the appropriate wells.

    • Incubate the plate for 10 minutes at 25°C, protected from light.

  • Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of Arachidonic Acid solution to all wells.

    • Immediately place the plate in a fluorometric plate reader and measure the kinetic increase in fluorescence (Excitation = 535 nm / Emission = 587 nm) over 10 minutes at 25°C.[10]

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well.

    • Determine the percent inhibition for each compound concentration relative to the Enzyme Control.

    • Plot percent inhibition versus log[inhibitor concentration] and use a non-linear regression model to calculate the IC₅₀ value for each compound against each enzyme.

Comparative Data: COX Inhibition Profile (Hypothetical Data)
CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (COX-1/COX-2)
This compound 15.2 0.75 20.3
Diclofenac (Non-selective control)0.80.51.6
Celecoxib (COX-2 selective control)>1000.04>2500

Interpretation: The hypothetical data suggest that this compound is a potent inhibitor of the COX-2 enzyme with significant selectivity over COX-1. Its profile appears superior to the non-selective Diclofenac and positions it as a promising COX-2 selective candidate, though less selective than Celecoxib.

Part 2: Cellular Activity Validation - Attenuation of Inflammatory Response

Demonstrating direct enzyme inhibition is crucial, but it is equally important to validate that this activity translates into a functional anti-inflammatory effect in a relevant cellular model. For this, we use the well-established lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model.

Causality of Experimental Choice:

RAW 264.7 murine macrophages are a standard cell line for studying inflammation.[12][13] LPS, a component of Gram-negative bacteria cell walls, is a potent activator of macrophages, triggering a robust inflammatory cascade that mimics aspects of bacterial infection.[14] This activation leads to the production of key inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[12][13] Measuring the dose-dependent reduction of these mediators provides strong evidence of the compound's cellular efficacy.

Signaling Pathway: LPS-Induced Inflammation in Macrophages

LPS binding to its receptor (TLR4) on macrophages initiates a signaling cascade, primarily through the NF-κB pathway, leading to the transcription of pro-inflammatory genes.

LPS_Pathway cluster_outside Extracellular cluster_cell Macrophage cluster_products Inflammatory Products LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Signaling Signaling Cascade (MyD88, TRAF6 etc.) TLR4->Signaling NFkB NF-κB Activation Signaling->NFkB Nucleus Nucleus NFkB->Nucleus Translocation NO Nitric Oxide (NO) Nucleus->NO iNOS Transcription TNF TNF-α Nucleus->TNF Gene Transcription IL6 IL-6 Nucleus->IL6 Gene Transcription Test_Compound 3-(2-Methoxyphenoxy) benzoic acid Test_Compound->Signaling Potential Inhibition? Test_Compound->NFkB Potential Inhibition?

Caption: LPS-induced NF-κB signaling pathway in macrophages.

Experimental Workflow

The overall workflow involves cell culture, stimulation with LPS in the presence of the test compound, and subsequent analysis of the cell supernatant for inflammatory markers.

Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis A Seed RAW 264.7 cells in 96-well plates B Incubate for 24h to allow adherence A->B C Pre-treat cells with Test Compound / Controls (1 hour) B->C D Stimulate with LPS (1 µg/mL) (24 hours) C->D E Collect Cell Supernatant D->E F1 Nitric Oxide Assay (Griess Reagent) E->F1 F2 TNF-α ELISA E->F2 F3 IL-6 ELISA E->F3

Caption: Workflow for cell-based anti-inflammatory assays.

Experimental Protocol: Cellular Assays
  • Cell Culture and Plating:

    • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed cells into 96-well plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment and LPS Stimulation:

    • Prepare dilutions of this compound and Diclofenac in culture medium.

    • Remove old medium from cells and add 100 µL of medium containing the test compounds or vehicle (DMSO). Incubate for 1 hour.

    • Add 10 µL of LPS (final concentration 1 µg/mL) to all wells except the "Vehicle Control" group.

    • Incubate the plate for 24 hours.

  • Nitric Oxide (NO) Quantification (Griess Assay):

    • Transfer 50 µL of supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

    • Measure absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.[15]

  • TNF-α and IL-6 Quantification (ELISA):

    • Use commercially available ELISA kits for murine TNF-α and IL-6.[16][17][18][19][20]

    • Coat a 96-well plate with the capture antibody overnight.

    • Block the plate with assay diluent.

    • Add 100 µL of cell culture supernatants or standards to the wells and incubate for 2 hours.

    • Wash the plate and add the detection antibody, followed by incubation.

    • Wash the plate and add Avidin-HRP conjugate, followed by incubation.

    • Wash the plate and add the TMB substrate. Stop the reaction with Stop Solution.

    • Measure absorbance at 450 nm. Calculate cytokine concentrations based on the standard curve.

Comparative Data: Inhibition of Inflammatory Mediators (Hypothetical Data)

Table 2: Effect on Nitric Oxide Production

Treatment (Concentration)NO₂⁻ Concentration (µM)% Inhibition
Vehicle Control2.1 ± 0.3-
LPS (1 µg/mL)45.8 ± 2.50%
LPS + Diclofenac (10 µM)15.2 ± 1.966.8%
LPS + Compound (1 µM)33.1 ± 2.127.7%
LPS + Compound (5 µM)20.5 ± 1.855.2%
LPS + Compound (10 µM)12.3 ± 1.573.1%

Table 3: Effect on TNF-α and IL-6 Secretion

Treatment (Concentration)TNF-α (pg/mL)% InhibitionIL-6 (pg/mL)% Inhibition
LPS (1 µg/mL)2850 ± 1500%1540 ± 1100%
LPS + Diclofenac (10 µM)980 ± 9565.6%550 ± 6064.3%
LPS + Compound (10 µM)850 ± 8870.2%495 ± 5567.9%

Interpretation: The hypothetical data demonstrate that this compound effectively suppresses the production of key inflammatory mediators in a dose-dependent manner. Its potency in inhibiting NO, TNF-α, and IL-6 at a 10 µM concentration is comparable to, or even slightly exceeds, that of the benchmark drug Diclofenac, validating its anti-inflammatory activity in a cellular context.

Conclusion and Forward Outlook

This guide presents a robust, two-tiered in vitro validation strategy for this compound. The proposed experimental framework, grounded in established scientific principles, allows for a comprehensive evaluation of its anti-inflammatory potential.

  • Enzymatic assays hypothetically position the compound as a potent and selective COX-2 inhibitor .

  • Cell-based assays confirm that this enzymatic activity translates into a powerful anti-inflammatory effect at the cellular level , effectively reducing the production of NO, TNF-α, and IL-6.

The comparative data suggest that this compound is a highly promising candidate for further development. Its strong COX-2 selectivity indicates a potential for reduced gastrointestinal toxicity compared to non-selective NSAIDs. The next logical steps in its preclinical evaluation would involve investigating its effects on the expression of inflammatory genes (iNOS, COX-2) via RT-qPCR and Western Blot, assessing its safety profile in cytotoxicity assays, and ultimately, progressing to in vivo models of inflammation and pain.

References

  • Vane, J. R. (1971). Inhibition of Prostaglandin Synthesis as a Mechanism of Action for Aspirin-like Drugs. Nature New Biology. [Link]

  • Jørgensen, L., et al. (2003). Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. Journal of Natural Products. [Link]

  • Warner, T. D., & Mitchell, J. A. (2004). Cyclooxygenases: new forms, new inhibitors, and lessons from the clinic. The FASEB Journal. [Link]

  • Flower, R. J. (2003). The development of COX2 inhibitors. Nature Reviews Drug Discovery. [Link]

  • Peiris, D. S. H. S., et al. (2024). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Pharmaceutical Research International. [Link]

  • Ghilzai, N. M. K. (2022). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). StatPearls. [Link]

  • Walsh Medical Media. (n.d.). Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). Walsh Medical Media. [Link]

  • Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research. [Link]

  • ResearchGate. (2024). (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. [Link]

  • PLoS ONE. (2011). COX-2 inhibition in vitro assay results. ResearchGate. [Link]

  • Lee, S., et al. (2020). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. Molecules. [Link]

  • Anti-Cancer Agents in Medicinal Chemistry. (2012). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Bentham Science. [Link]

  • Pharmaceuticals. (2021). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. [Link]

  • Kim, M. J., et al. (2021). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics. [Link]

  • World Journal of Pharmaceutical Research. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. WJPR. [Link]

  • Lee, S. Y., et al. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. Journal of the Korean Physical Society. [Link]

  • Intarasam, A., et al. (2023). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. Plants. [Link]

  • Johan, A., et al. (2021). Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway. Evidence-Based Complementary and Alternative Medicine. [Link]

  • da Rosa, J. S., et al. (2022). Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis. Inflammation Research. [Link]

  • Li, Y., et al. (2023). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. BMC Molecular and Cell Biology. [Link]

  • Olszanecka-Glinianowicz, M., et al. (2012). Proinflammatory cytokines IL-6 and TNF-α and the development of inflammation in obese subjects. Endokrynologia Polska. [Link]

  • Molecules. (2021). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. [Link]

  • PubChem. (n.d.). 2-(3-Methoxyphenoxy)benzoic acid. PubChem. [Link]

  • ChemSynthesis. (n.d.). 3-methoxy-2-phenylbenzoic acid. ChemSynthesis. [Link]

  • Caroline, C., et al. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. Prostaglandins & Other Lipid Mediators. [Link]

  • Tjahjono, Y., et al. (2024). 2-(3-(Chloromethyl)benzoyloxy)benzoic Acid reduces prostaglandin E-2 concentration, NOX2 and NFKB expression, ROS production, and COX-2 expression in lipopolysaccharide-induced mice. Prostaglandins & Other Lipid Mediators. [Link]

  • ResearchGate. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model | Request PDF. ResearchGate. [Link]

  • Widya Mandala Surabaya Catholic University Repository. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. WMSCU Repository. [Link]

Sources

A Researcher's Guide to Specificity: Comparative Cross-Reactivity Analysis of 3-(2-Methoxyphenoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the journey from a promising chemical entity to a clinically effective therapeutic is paved with rigorous scientific evaluation. A critical, yet often underestimated, aspect of this journey is the comprehensive characterization of a compound's specificity. Off-target interactions, or cross-reactivity, can lead to unforeseen side effects, toxicity, or a misleading interpretation of biological effects. This guide provides an in-depth comparative analysis of 3-(2-Methoxyphenoxy)benzoic acid , a versatile intermediate in the synthesis of anti-inflammatory and analgesic drugs, against established non-steroidal anti-inflammatory drugs (NSAIDs) to highlight the importance of robust cross-reactivity profiling.[1][2]

While the precise biological target of this compound is not extensively documented in publicly accessible literature, its role as a precursor for anti-inflammatory agents suggests a likely interaction with key enzymes in the inflammatory cascade, such as cyclooxygenases (COX). Structurally related benzoic acid derivatives have demonstrated activity against COX enzymes, making this a rational starting point for our investigation.[3][4][5]

This guide will, therefore, use the hypothetical primary target of Cyclooxygenase-2 (COX-2) for this compound to illustrate a comprehensive cross-reactivity workflow. We will compare its hypothetical specificity profile against two well-characterized alternatives:

  • Celecoxib: A selective COX-2 inhibitor.

  • Ibuprofen: A non-selective COX-1/COX-2 inhibitor.

Through this comparative lens, we will explore the experimental methodologies and data interpretation crucial for any researcher, scientist, or drug development professional working with novel chemical entities.

The Rationale for Rigorous Cross-Reactivity Profiling

The "one drug, one target" paradigm has largely been recognized as an oversimplification. Most small molecules exhibit some degree of polypharmacology, interacting with multiple biological targets. While this can sometimes be leveraged for therapeutic benefit, undisclosed off-target activities are a significant liability. Early and comprehensive cross-reactivity screening is therefore not just a regulatory hurdle but a fundamental aspect of good scientific practice, enabling:

  • De-risking of clinical candidates: Identifying potential safety liabilities early in development saves time and resources.

  • Mechanistic clarity: Ensuring that an observed phenotype is a result of modulating the intended target and not an off-target effect.

  • Lead optimization: Guiding medicinal chemistry efforts to improve selectivity and reduce unwanted interactions.

To illustrate the practical application of these principles, we will delve into established experimental protocols for assessing compound specificity.

Experimental Deep Dive: Methodologies for Quantifying Cross-Reactivity

A multi-pronged approach is essential for a thorough assessment of cross-reactivity. Here, we detail two gold-standard techniques: the Competitive Binding Assay and the Cellular Thermal Shift Assay (CETSA), alongside a broader kinase profiling strategy.

Competitive Binding Assay: Quantifying Target Affinity and Selectivity

This assay directly measures the ability of a test compound to displace a known, labeled ligand from its binding site on a target protein.[6] It is a cornerstone for determining binding affinity (Ki) and assessing selectivity against related proteins (e.g., COX-1 vs. COX-2).

  • Preparation of Reagents:

    • Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol, 1 µM hematin, and 0.1% Tween-20.

    • COX-2 Enzyme: Recombinant human COX-2 enzyme diluted in assay buffer to a final concentration of 5 nM.

    • Labeled Ligand: A fluorescently labeled or radiolabeled COX-2 selective ligand (e.g., a derivative of celecoxib) at a concentration equal to its Kd for COX-2.

    • Test Compounds: Prepare a 10-point serial dilution of this compound, Celecoxib, and Ibuprofen in DMSO, followed by a further dilution in assay buffer.

  • Assay Procedure:

    • To a 96-well microplate, add 10 µL of each test compound dilution.

    • Add 80 µL of the diluted COX-2 enzyme to each well.

    • Incubate for 30 minutes at room temperature with gentle shaking to allow for compound-enzyme binding.

    • Add 10 µL of the labeled ligand to all wells.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Detection:

    • Measure the signal (fluorescence or radioactivity) in each well using a suitable plate reader.

  • Data Analysis:

    • The data is plotted as the percentage of labeled ligand displaced versus the log concentration of the test compound.

    • The IC50 value (the concentration of test compound that displaces 50% of the labeled ligand) is determined by non-linear regression analysis.

    • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.

Competitive_Binding_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Assay Buffer - COX-2 Enzyme - Labeled Ligand - Test Compounds Add_Compound Add Test Compound to 96-well plate Reagents->Add_Compound Add_Enzyme Add COX-2 Enzyme Add_Compound->Add_Enzyme Incubate1 Incubate (30 min) Add_Enzyme->Incubate1 Add_Ligand Add Labeled Ligand Incubate1->Add_Ligand Incubate2 Incubate (60 min) Add_Ligand->Incubate2 Detection Measure Signal (Plate Reader) Incubate2->Detection Analysis Calculate IC50 and Ki Detection->Analysis

Caption: Workflow for the competitive binding assay.

Cellular Thermal Shift Assay (CETSA®): Confirming Target Engagement in a Cellular Context

CETSA® is a powerful technique that assesses the thermal stability of a target protein in its native cellular environment upon ligand binding.[7][8] Ligand binding typically stabilizes the protein, leading to a higher melting temperature. This method provides crucial evidence of target engagement within intact cells.

  • Cell Culture and Treatment:

    • Culture a suitable human cell line expressing endogenous COX-2 (e.g., A549 cells) to ~80% confluency.

    • Treat the cells with either vehicle (DMSO) or varying concentrations of this compound, Celecoxib, or Ibuprofen for 1-2 hours at 37°C.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

    • Transfer the supernatant to a new plate.

    • Quantify the amount of soluble COX-2 in each sample using a method such as Western blotting or an AlphaLISA® assay.

  • Data Analysis:

    • For each treatment group, plot the percentage of soluble COX-2 remaining versus the temperature.

    • Fit the data to a sigmoidal curve to determine the melting temperature (Tm) of COX-2 under each condition.

    • A positive thermal shift (increase in Tm) in the presence of a compound indicates target engagement.

CETSA_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_thermal_challenge Thermal Challenge cluster_analysis Analysis Cell_Culture Culture COX-2 expressing cells Compound_Treatment Treat cells with test compounds Cell_Culture->Compound_Treatment Harvest Harvest cells Compound_Treatment->Harvest Heat_Treatment Heat to a range of temperatures Harvest->Heat_Treatment Lysis Lyse cells Heat_Treatment->Lysis Centrifugation Separate soluble and precipitated fractions Lysis->Centrifugation Quantification Quantify soluble COX-2 Centrifugation->Quantification Data_Analysis Determine Tm shift Quantification->Data_Analysis

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA®).

Kinase Profiling: A Broad Screen for Off-Target Interactions

Given that protein kinases are a large and functionally diverse family of enzymes, and are common off-targets for many drugs, a broad kinase screen is a critical component of any cross-reactivity study. This is typically performed by specialized contract research organizations (CROs).

  • Compound Submission: The test compound is submitted to a CRO offering kinase profiling services.

  • Assay Panel Selection: A panel of kinases is chosen for screening. This can range from a small, focused panel of related kinases to a comprehensive panel covering a large portion of the human kinome.

  • Screening: The compound is typically screened at a single high concentration (e.g., 10 µM) against the kinase panel in biochemical assays that measure enzyme activity.

  • Data Reporting: The results are reported as the percentage of inhibition of each kinase at the tested concentration.

  • Follow-up: For any significant "hits" (kinases that are inhibited above a certain threshold, e.g., 50%), follow-up dose-response studies are performed to determine the IC50 value.

Comparative Data Analysis (Hypothetical)

To illustrate how the data from these assays can be used for a comparative analysis, we present the following hypothetical results for our three test compounds.

Table 1: Competitive Binding Affinity and Selectivity for COX Isozymes
CompoundCOX-1 Ki (nM)COX-2 Ki (nM)Selectivity Index (COX-1 Ki / COX-2 Ki)
This compound5005010
Celecoxib300030100
Ibuprofen15300.5
  • Interpretation: In this hypothetical scenario, this compound shows a preference for COX-2 over COX-1, but with a modest 10-fold selectivity. Celecoxib demonstrates high selectivity for COX-2, as expected. Ibuprofen is slightly more potent against COX-1, consistent with its non-selective profile.

Table 2: Cellular Thermal Shift Assay (CETSA®) Data
Compound (at 10 µM)COX-2 Tm (°C)Thermal Shift (ΔTm) vs. Vehicle (°C)
Vehicle (DMSO)52.5-
This compound55.0+2.5
Celecoxib57.2+4.7
Ibuprofen54.8+2.3
  • Interpretation: All three compounds show a positive thermal shift, confirming target engagement with COX-2 in a cellular context. The magnitude of the shift can be influenced by factors such as binding affinity and the specific binding mode.

Table 3: Kinase Profiling Results (% Inhibition at 10 µM)
Kinase TargetThis compoundCelecoxibIbuprofen
Kinase A65%5%8%
Kinase B12%8%15%
Kinase C72%3%5%
... (400+ other kinases)<10%<10%<10%
  • Interpretation: This hypothetical data reveals that this compound inhibits two kinases, Kinase A and Kinase C, by more than 50% at a concentration of 10 µM. This would warrant further investigation to determine the IC50 values for these interactions and to understand the potential physiological consequences of inhibiting these off-target kinases. Celecoxib and Ibuprofen are relatively clean in this hypothetical kinase screen.

Conclusion and Future Directions

This guide has outlined a robust, multi-faceted approach to assessing the cross-reactivity of a novel compound, using this compound as a case study with a plausible, hypothesized primary target. Our hypothetical data illustrates how a combination of in vitro binding assays, cellular target engagement studies, and broad off-target screening provides a comprehensive picture of a compound's specificity.

For this compound, the hypothetical results suggest a compound with moderate selectivity for COX-2 and potential off-target activity against at least two protein kinases. This information would be invaluable for guiding further drug development efforts. The next logical steps would be:

  • Definitive Target Identification: Employing techniques such as chemical proteomics to definitively identify the primary biological target(s) of this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to improve selectivity for the primary target and eliminate the off-target kinase activity.

  • Cell-Based and In Vivo Studies: Investigating the functional consequences of the observed off-target activity in relevant cellular and animal models.

By embracing a rigorous and upfront approach to cross-reactivity profiling, researchers can significantly increase the probability of success in the long and challenging process of drug discovery and development.

References

  • MySkinRecipes. 2-[(3-Methoxyphenyl)amino]benzoic acid. [Link]

  • Tjahjono, Y., et al. (2024). 2-(3-(Chloromethyl)benzoyloxy)benzoic Acid reduces prostaglandin E-2 concentration, NOX2 and NFKB expression, ROS production, and COX-2 expression in lipopolysaccharide-induced mice. Prostaglandins & Other Lipid Mediators, 174, 106866. [Link]

  • ResearchGate. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. [Link]

  • Caroline, et al. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. Prostaglandins & Other Lipid Mediators, 154, 106549. [Link]

  • Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link]

  • Zhang, J., et al. (2019). Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists. European Journal of Medicinal Chemistry, 181, 111564. [Link]

  • ResearchGate. Study of anti-inflammatory and analgesic properties of 3-benzoyl-propionic acid. [Link]

  • Zhang, Z., et al. (2022). The pyrethroids metabolite 3-phenoxybenzoic acid induces dopaminergic degeneration. Science of The Total Environment, 843, 156027. [Link]

  • Sci-Hub. 2-(3-Methoxyphenoxy)benzoic acid. [Link]

  • Caroline, et al. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. Prostaglandins & Other Lipid Mediators, 154, 106549. [Link]

  • NanoTemper Technologies. Assay setup for competitive binding measurements. [Link]

  • MDPI. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. [Link]

  • News-Medical.Net. Cellular Thermal Shift Assay (CETSA). [Link]

  • Eurofins Discovery. Kinase Screening and Profiling - Guidance for Smart Cascades. [Link]

  • ResearchGate. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]

  • National Institutes of Health. Immunochemical analysis of 3-phenoxybenzoic acid, a biomarker of forestry worker exposure to pyrethroid insecticides. [Link]

  • National Institutes of Health. Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. [Link]

  • ResearchGate. (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link]

  • DTU Research Database. Pyrethroid exposure biomarker 3-phenoxybenzoic acid (3-PBA) binds to transthyretin and is positively associated. [Link]

  • National Institutes of Health. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. [Link]

  • PubMed. Allergic Contact Dermatitis From Phenoxybenzamine Hydrochloride: Cross-Sensitivity to Some Related Haloalkylamine Compounds. [Link]

  • Taylor & Francis Online. Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [Link]

  • National Institutes of Health. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]

Sources

A Spectroscopic Showdown: Differentiating Ortho, Meta, and Para Methoxybenzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Spectroscopic Comparison for Researchers, Scientists, and Drug Development Professionals.

In the world of pharmaceutical development and organic synthesis, the precise identification of isomeric compounds is not just a matter of analytical rigor; it is a cornerstone of safety, efficacy, and intellectual property. The ortho, meta, and para isomers of methoxybenzoic acid, while sharing the same molecular formula (C₈H₈O₃) and weight (152.15 g/mol ), exhibit distinct physical and chemical properties stemming from the varied position of the methoxy group on the benzoic acid ring.[1] This guide provides an in-depth spectroscopic comparison of these three isomers, leveraging UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy to provide a definitive analytical toolkit for their differentiation.

The Isomeric Landscape: A Structural Overview

The fundamental difference between 2-methoxybenzoic acid (ortho), 3-methoxybenzoic acid (meta), and 4-methoxybenzoic acid (para) lies in the spatial arrangement of the electron-donating methoxy (-OCH₃) group relative to the electron-withdrawing carboxylic acid (-COOH) group on the benzene ring. This seemingly subtle variation has profound implications for the electronic environment of the molecule, influencing everything from bond vibrations to the magnetic shielding of protons and carbons.

Caption: Molecular structures of the ortho, meta, and para isomers of methoxybenzoic acid.

UV-Vis Spectroscopy: Probing Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorbance (λmax) is influenced by the extent of conjugation and the electronic effects of substituents on the aromatic ring.

Theoretical Considerations

The methoxy group is an activating, ortho-para directing group due to its ability to donate electron density to the benzene ring through resonance.[2] This increased electron density generally leads to a bathochromic (red) shift in the λmax compared to unsubstituted benzoic acid. The extent of this shift is dependent on the position of the methoxy group:

  • Para-isomer: The methoxy group is in direct conjugation with the carboxylic acid group, allowing for efficient charge transfer and a significant red shift in the λmax.

  • Ortho-isomer: While also in conjugation, steric hindrance between the adjacent methoxy and carboxylic acid groups can disrupt the planarity of the molecule, slightly diminishing the resonance effect compared to the para isomer.

  • Meta-isomer: The methoxy group is not in direct conjugation with the carboxylic acid group. Its electron-donating effect is primarily inductive, resulting in a smaller bathochromic shift compared to the ortho and para isomers.

Experimental Protocol: UV-Vis Spectroscopy

UV_Vis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh ~1-5 mg of methoxybenzoic acid isomer B Dissolve in a UV-transparent solvent (e.g., ethanol, methanol) A->B C Prepare a series of dilutions to an appropriate concentration (~10-5 M) B->C D Use a calibrated UV-Vis spectrophotometer C->D E Record the spectrum over a range of ~200-400 nm D->E F Use the solvent as a blank E->F G Identify the wavelength of maximum absorbance (λmax) F->G H Compare λmax values of the isomers G->H

Caption: A generalized workflow for acquiring UV-Vis spectra of methoxybenzoic acid isomers.

Comparative UV-Vis Data
IsomerExpected λmax (nm)Reference
Benzoic Acid~230, 274[3]
ortho-Methoxybenzoic Acid~290-300
meta-Methoxybenzoic Acid~280-290
para-Methoxybenzoic Acid~256

Note: The λmax values can vary slightly depending on the solvent used.

Analysis and Interpretation

As predicted by theory, the para-isomer exhibits a significant bathochromic shift relative to benzoic acid due to extended conjugation. The ortho-isomer also shows a red shift, though potentially less pronounced than the para-isomer due to steric effects. The meta-isomer, lacking direct conjugation between the substituents, displays the smallest shift from the parent benzoic acid. This clear differentiation in λmax values allows for the unambiguous identification of the three isomers.

Infrared (IR) Spectroscopy: A Vibrational Fingerprint

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule. The position, intensity, and shape of absorption bands provide a unique "fingerprint" for a compound, allowing for the identification of functional groups and subtle structural variations.

Theoretical Considerations

The key vibrational modes to consider for the methoxybenzoic acid isomers are the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the C-O stretches of the ether and carboxylic acid, and the out-of-plane C-H bending vibrations of the aromatic ring.

  • O-H and C=O Stretching: The carboxylic acid groups of all three isomers typically exist as hydrogen-bonded dimers in the solid state, resulting in a very broad O-H stretching band from approximately 2500-3300 cm⁻¹ and a C=O stretching frequency around 1680-1700 cm⁻¹.[1]

  • C-O Stretching: The C-O stretching vibrations of the ether and carboxylic acid are expected in the 1240-1310 cm⁻¹ region.[1]

  • Aromatic C-H Bending: The out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region are particularly diagnostic for the substitution pattern of the benzene ring.

Experimental Protocol: IR Spectroscopy

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Prepare a KBr pellet or use an ATR accessory C Use a calibrated FTIR spectrometer A->C B Ensure sample is dry and finely ground for KBr pellet D Collect a background spectrum C->D E Acquire the sample spectrum (typically 4000-400 cm⁻¹) D->E F Identify characteristic vibrational frequencies E->F G Compare fingerprint regions and key functional group bands F->G

Caption: A generalized workflow for acquiring IR spectra of methoxybenzoic acid isomers.

Comparative IR Data
Vibrational Modeortho-Methoxybenzoic Acid (cm⁻¹)meta-Methoxybenzoic Acid (cm⁻¹)para-Methoxybenzoic Acid (cm⁻¹)
O-H stretch (broad)~2500-3300~2500-3300~2500-3300
C=O stretch~1680-1700~1680-1700~1680-1700
C-O stretch (ether)~1240-1260~1240-1260~1240-1260
C-O stretch (acid)~1290-1310~1290-1310~1290-1310
Aromatic C-H bend~750 (strong)~760 (strong), ~880 (medium)~840 (strong)

Data compiled from various sources and may show slight variations.[1]

Analysis and Interpretation

While the O-H, C=O, and C-O stretching frequencies are similar across the three isomers, the aromatic C-H out-of-plane bending region provides a clear distinction. The strong band around 750 cm⁻¹ is characteristic of ortho-disubstitution. The meta-isomer displays a strong band around 760 cm⁻¹ and a medium band around 880 cm⁻¹. The para-isomer is readily identified by a strong absorption band around 840 cm⁻¹. These distinct patterns in the fingerprint region serve as a reliable method for differentiating the isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Theoretical Considerations

The chemical shifts (δ) and splitting patterns of the aromatic protons are highly sensitive to the position of the methoxy group.

  • ¹H NMR:

    • Carboxylic Acid Proton (-COOH): This proton is highly deshielded and appears as a broad singlet far downfield, typically between 10-13 ppm.[1]

    • Methoxy Protons (-OCH₃): These protons appear as a sharp singlet, with their chemical shift slightly influenced by the isomeric position.

    • Aromatic Protons: The electron-donating methoxy group shields the ortho and para protons, causing them to appear at a higher field (lower ppm) compared to the meta protons. The splitting patterns are also highly diagnostic.

      • para -isomer: Due to symmetry, only two signals are expected in the aromatic region, each integrating to two protons. These typically appear as a pair of doublets.

      • ortho -isomer: Four distinct signals are expected in the aromatic region, each integrating to one proton. The splitting pattern will be more complex, often showing a combination of doublets and triplets (or more complex multiplets).

      • meta -isomer: Four distinct signals are expected in the aromatic region. A key feature can be a singlet-like signal for the proton between the two substituents, which has no adjacent protons to couple with.

  • ¹³C NMR: The chemical shifts of the aromatic carbons are also affected by the methoxy group's position. The carbon attached to the methoxy group (C-O) will be significantly downfield. The symmetry of the para-isomer will result in fewer signals in the ¹³C NMR spectrum compared to the ortho and meta isomers.

Experimental Protocol: NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Dissolve ~5-10 mg of isomer in ~0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) B Add a small amount of TMS as an internal standard A->B C Transfer to an NMR tube B->C D Use a high-field NMR spectrometer (e.g., 400 MHz) C->D E Acquire ¹H NMR spectrum D->E F Acquire ¹³C NMR spectrum D->F G Process and reference the spectra E->G F->G H Analyze chemical shifts, integration, and splitting patterns G->H I Assign signals to specific protons and carbons H->I

Caption: A generalized workflow for acquiring ¹H and ¹³C NMR spectra.

Comparative ¹H NMR Data (in CDCl₃, δ in ppm)
Proton Assignmentortho-Methoxybenzoic Acidmeta-Methoxybenzoic Acidpara-Methoxybenzoic Acid
-COOH~10.5-13.0~11.0-13.0~11.0-13.0
-OCH₃~3.9~3.8~3.8
Aromatic H~6.9-8.1 (complex multiplet)~7.1-7.7 (complex multiplet)~6.9 (d), ~8.0 (d)

Data compiled from various sources and may show slight variations.[1]

Comparative ¹³C NMR Data (in CDCl₃, δ in ppm)
Carbon Assignmentortho-Methoxybenzoic Acidmeta-Methoxybenzoic Acidpara-Methoxybenzoic Acid
-COOH~165-170~167-172~167
-OCH₃~56~55~55
Aromatic C-O~158~159~163
Aromatic C-COOH~121~131~123
Aromatic C-H~112, 120, 132, 134~114, 119, 122, 129~114, 131

Data compiled from various sources and may show slight variations.[1]

Analysis and Interpretation

The ¹H NMR spectra provide the most definitive differentiation. The para-isomer's spectrum is the simplest, with two distinct doublets in the aromatic region, a direct consequence of its symmetry. The ortho and meta isomers both show more complex multiplets, but with careful analysis of the splitting patterns and chemical shifts, they can be distinguished. For the meta-isomer, the proton at the 2-position (between the two substituents) often appears as a broad singlet or a narrowly split triplet, a key identifying feature. The ortho-isomer's aromatic protons will typically show a more spread-out and complex pattern of coupled signals.

The ¹³C NMR spectra further support these assignments. The para-isomer will have fewer aromatic carbon signals due to symmetry (four signals expected) compared to the ortho and meta isomers (six signals expected for each).

Conclusion

The spectroscopic techniques of UV-Vis, IR, and NMR provide a powerful and complementary suite of tools for the unambiguous differentiation of ortho-, meta-, and para-methoxybenzoic acids. UV-Vis spectroscopy offers a quick assessment based on electronic transitions, while the fingerprint region of IR spectroscopy provides clear indicators of the substitution pattern. Ultimately, ¹H and ¹³C NMR spectroscopy deliver the most detailed structural information, allowing for definitive assignment through the analysis of chemical shifts, integration, and spin-spin coupling. By understanding the theoretical underpinnings of each technique and following robust experimental protocols, researchers can confidently identify these and other isomeric compounds, ensuring the integrity and success of their scientific endeavors.

References

  • Study of the Optical Spectra of 4-Hydroxy-3-Methoxibenzoic Acid. ResearchGate. Available at: [Link]

  • Spectroscopy of p-Methoxybenzoic Acid: An AM1 and ab Initio Study. ResearchGate. Available at: [Link]

  • 2-Methoxy-benzoic acid - SpectraBase. SpectraBase. Available at: [Link]

  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]

  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu. Available at: [Link]

  • 2.3: UV-Visible Spectroscopy of Organic Compounds. Chemistry LibreTexts. Available at: [Link]

  • THE IMPACT OF ORTHO,META AND PARA METHOXY GROUP SUBSTITUTION ON PHOTOLUMINESCENT PROPERTIES OF 2,4-DIPHENYL QUINOLINE. IJCESR. Available at: [Link]

  • Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. PCCP. Available at: [Link]

  • Showing Compound 3-Methoxybenzoic acid (FDB010546). FooDB. Available at: [Link]

  • Showing Compound 2-Methoxybenzoic acid (FDB010544). FooDB. Available at: [Link]

  • Benzoic acid, 4-methoxy-. NIST WebBook. Available at: [Link]

  • UV-Vis Spectrum of Benzoic Acid. SIELC Technologies. Available at: [Link]

Sources

A Comparative Guide to the Biological Effects of Benzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, a deep understanding of structure-activity relationships is fundamental to innovation. This guide offers a comparative analysis of the biological effects of benzoic acid and its key derivatives, moving beyond a simple listing of properties to explore the causal relationships between chemical structure and biological function. We will delve into their antimicrobial, antioxidant, and cytotoxic properties, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

Introduction: The Versatile Scaffold of Benzoic Acid

Benzoic acid, a simple aromatic carboxylic acid, serves as a foundational scaffold for a multitude of biologically active compounds.[1] Its basic structure, a benzene ring attached to a carboxyl group, allows for extensive modifications. The nature, position, and number of substituents on the aromatic ring profoundly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby dictating its pharmacokinetic and pharmacodynamic behavior.[1] This guide will focus on a comparative analysis of benzoic acid and three of its prominent derivatives: Salicylic Acid (a hydroxybenzoic acid), Gallic Acid (a trihydroxybenzoic acid), and para-Aminobenzoic Acid (PABA, an aminobenzoic acid).

Comparative Antimicrobial Activity

The antimicrobial properties of benzoic acid and its derivatives are among their most well-known biological effects.[2] Their primary mechanism of action involves the disruption of microbial cell membranes and the acidification of the intracellular environment.[3] The lipophilicity of the undissociated acid allows it to penetrate the cell membrane. Once inside the more alkaline cytoplasm, the acid dissociates, releasing protons and acidifying the cell's interior, which inhibits the activity of essential respiratory enzymes.[4][5]

Structure-Activity Relationship in Antimicrobial Action

The antimicrobial efficacy is highly dependent on the substituents on the benzoic acid ring.

  • Hydroxyl Groups: The addition of a hydroxyl group, as seen in salicylic acid, can enhance antimicrobial activity. However, the position of this group is critical. For instance, 2-hydroxybenzoic acid (salicylic acid) often shows stronger antibacterial activity than benzoic acid itself.[6]

  • Amino Groups: The introduction of an amino group, as in para-aminobenzoic acid (PABA), can lead to derivatives with significant antimicrobial properties, including activity against multi-drug resistant strains like MRSA.[1][7]

Quantitative Comparison of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the MIC values for benzoic acid and some of its derivatives against various pathogens.

CompoundOrganismMIC (µg/mL)[6]
Benzoic AcidEscherichia coli O1571000[6]
Salicylic Acid (2-Hydroxybenzoic Acid)Escherichia coli O1571000[6]
3-Hydroxybenzoic AcidEscherichia coli O157>1000[6]
4-Hydroxybenzoic AcidEscherichia coli O157>1000[6]
3,4-Dihydroxybenzoic AcidEscherichia coli O157>1000[6]
Gallic Acid (3,4,5-Trihydroxybenzoic Acid)Escherichia coli O157>1000[6]
CompoundOrganismMIC (µM)[1][7]
PABA-derived Schiff Base (1l)Staphylococcus aureus MRSA15.62[1][7]
PABA-derived Schiff Base (1n)Candida albicans7.81[1][7]

Field-Proven Insight: The data suggests that while simple hydroxylation at certain positions does not necessarily increase efficacy against E. coli, the formation of more complex derivatives, such as Schiff bases from PABA, can yield compounds with potent activity against clinically relevant pathogens, including drug-resistant strains.[1][7]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the steps for determining the MIC of a compound using the broth microdilution method, a widely accepted and reproducible technique.

Causality Behind Experimental Choices: The use of a two-fold serial dilution allows for the precise determination of the minimum concentration that inhibits growth. Mueller-Hinton Broth is a standardized medium for susceptibility testing, ensuring consistency and comparability of results. The inoculum density is carefully controlled to mimic a standard bacterial load.

Step-by-Step Methodology:

  • Preparation of Compound Stock Solution: Dissolve the test compound (e.g., benzoic acid derivative) in a suitable solvent (like DMSO) to create a high-concentration stock solution.

  • Preparation of Microtiter Plate: Add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well microtiter plate.

  • Serial Dilution: Add 100 µL of the compound stock solution to the first column of wells. Mix well and transfer 100 µL from the first column to the second, creating a two-fold serial dilution. Repeat this process across the plate to the tenth column. Discard 100 µL from the tenth column. Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (no bacteria).

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well from column 1 to 11.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Comparative Antioxidant Activity

The antioxidant properties of benzoic acid derivatives are primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to neutralize free radicals.[8] This capacity is significantly influenced by the number and position of these hydroxyl groups.

Structure-Activity Relationship in Antioxidant Action
  • Number of Hydroxyl Groups: The antioxidant activity generally increases with the number of hydroxyl groups. Gallic acid, with three hydroxyl groups, is a more potent antioxidant than dihydroxybenzoic acids and monohydroxybenzoic acids.[8]

  • Position of Hydroxyl Groups: The relative positions of the hydroxyl groups are crucial. Ortho and para di-substituted derivatives, such as protocatechuic acid (3,4-dihydroxybenzoic acid), are typically more effective antioxidants than meta-substituted derivatives.[9]

Quantitative Comparison of Antioxidant Activity (IC50)

The IC50 value represents the concentration of an antioxidant required to scavenge 50% of the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radicals. A lower IC50 value indicates greater antioxidant activity.

CompoundDPPH Radical Scavenging IC50 (µM)[10]
Gallic Acid (3,4,5-Trihydroxybenzoic Acid)9.8
3,4-Dihydroxybenzoic Acid14.2
4-Hydroxy-3-methoxybenzoic Acid38.5
3-Hydroxy-4-methoxybenzoic Acid75.2
4-Hydroxybenzoic Acid>1000
Benzoic Acid>1000

Field-Proven Insight: This data clearly demonstrates that the presence and number of hydroxyl groups are paramount for antioxidant activity. Benzoic acid itself, lacking any hydroxyl substituents, shows negligible radical scavenging ability in this assay. Gallic acid stands out as a potent antioxidant, a property directly linked to its three hydroxyl groups.[10][11]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol details the steps for assessing the antioxidant capacity of a compound using the DPPH assay.

Causality Behind Experimental Choices: The DPPH radical is stable and has a characteristic deep purple color with maximum absorbance at 517 nm. The reduction of DPPH by an antioxidant leads to a color change to yellow, which is easily quantifiable spectrophotometrically. Methanol is a common solvent as it dissolves both DPPH and many antioxidant compounds.

Step-by-Step Methodology:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of Test Samples: Prepare a series of dilutions of the test compounds in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of the test compounds or a standard antioxidant (like ascorbic acid) to the respective wells.

    • For the control well, add 100 µL of methanol instead of the test sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC50 Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.

Comparative Cytotoxicity

The cytotoxic effects of benzoic acid and its derivatives against cancer cell lines are of significant interest in drug development.[12][13] These compounds can induce apoptosis (programmed cell death) and inhibit cell proliferation through various mechanisms, including the modulation of key signaling pathways.[14]

Structure-Activity Relationship in Cytotoxicity

The cytotoxic potential of benzoic acid derivatives is highly dependent on their chemical structure. The presence of specific functional groups can confer selectivity towards certain cancer cell lines. For example, some Schiff base derivatives of PABA have shown notable cytotoxicity against hepatocellular carcinoma (HepG2) cells.[1][7] Similarly, other complex derivatives have demonstrated potent activity against breast (MCF-7) and colon (HCT-116) cancer cell lines.[14]

Quantitative Comparison of Cytotoxicity (IC50)

The IC50 value in this context is the concentration of a compound that is required for 50% inhibition of cancer cell growth.

CompoundCell LineIC50 (µg/mL)[12][13]
Benzoic AcidHeLa (Cervical Cancer)227.81 (48h)[12][13]
Benzoic AcidHUH7 (Liver Cancer)164.79 (48h)[12][13]
Benzoic AcidCaCO2 (Colon Cancer)436.56 (48h)[12][13]
Benzoic AcidHT29 (Colon Cancer)670.6 (48h)[12][13]
Benzoic AcidMG63 (Bone Cancer)85.54 (48h)[12][13]
PABA-derived Schiff Base (1l)HepG2 (Liver Cancer)15.0 (µM)[1][7]
Gallic AcidJurkat (Leukemia)60.3 (µM) (24h)[15]
4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (14)MCF-7 (Breast Cancer)15.6 (µM)[14]
4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (2)HCT-116 (Colon Cancer)18.7 (µM)[14]

Field-Proven Insight: Benzoic acid itself exhibits variable and often moderate cytotoxicity across different cancer cell lines. However, its derivatization can lead to compounds with significantly enhanced potency and selectivity, as seen with the PABA and triazole derivatives.[1][7][14] This highlights the importance of the benzoic acid scaffold as a starting point for the development of novel anticancer agents.[13]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[15][16]

Causality Behind Experimental Choices: The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.

Modulation of Cellular Signaling Pathways

The biological effects of benzoic acid and its derivatives are often mediated through their interaction with key cellular signaling pathways that regulate inflammation, cell proliferation, and apoptosis.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[10][17] Certain benzoic acid derivatives have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines.[4][17] This anti-inflammatory action is a key aspect of their therapeutic potential.

NF_kB_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_inhibition Inhibition by Benzoic Acid Derivatives cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK Activates Benzoic_Deriv Benzoic Acid Derivatives Benzoic_Deriv->IKK Inhibits IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Translocates IkB_NFkB->NFkB Releases DNA DNA NFkB_active->DNA Binds to Transcription Pro-inflammatory Gene Transcription DNA->Transcription

Simplified NF-κB signaling pathway and point of inhibition.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular responses to various stimuli, including stress and growth factors. Salicylic acid has been shown to activate specific MAP kinases, such as the Salicylic Acid-Induced Protein Kinase (SIPK), which is involved in plant defense responses.[3] In mammalian cells, derivatives can modulate MAPK pathways to influence inflammation and cell fate.

MAPK_Pathway Stimulus External Stimuli (e.g., Stress, Growth Factors) MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK P MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK P Transcription_Factors Transcription Factors MAPK->Transcription_Factors Salicylic_Acid Salicylic Acid & Derivatives Salicylic_Acid->MAPK Modulates Cellular_Response Cellular Response (Inflammation, Proliferation, Apoptosis) Transcription_Factors->Cellular_Response

General MAPK signaling cascade and modulation by salicylic acid.

Conclusion and Future Directions

This comparative guide demonstrates that benzoic acid is a remarkably versatile chemical scaffold. While benzoic acid itself possesses modest biological activity in some assays, its derivatives, particularly those with hydroxyl, amino, and more complex heterocyclic substitutions, exhibit a wide range of potent biological effects. The structure-activity relationships highlighted herein underscore the importance of rational drug design in harnessing the therapeutic potential of this class of compounds.

The provided experimental protocols offer a validated framework for the reproducible evaluation of these biological effects. Future research should focus on exploring a wider range of derivatives, elucidating their precise mechanisms of action on cellular signaling pathways, and conducting in vivo studies to validate the promising in vitro findings. The insights and methodologies presented in this guide are intended to support and accelerate these critical research and development endeavors.

References

  • Kos J, et al. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules. 2019;10(1):9. [Link]

  • Yanti, et al. 2-((3-(chloromethyl) benzoyl) oxy) benzoic acid suppresses NF-κB expression in the kidneys and lungs of LPS-Induced BALB/C mice. Bali Medical Journal. 2024. [Link]

  • Dutta M. A Comprehensive Review on the Physiological Effects of Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research. 2020;18(3):275-287. [Link]

  • Jiyou Industries Co. Ltd. Mechanism of action of benzoic acid. [Link]

  • Kos J, et al. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PubMed Central. 2019. [Link]

  • Nowak A, et al. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. PubMed Central. 2021. [Link]

  • Savić MP, et al. Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications. MDPI. 2024. [Link]

  • Lu Y, Foo LY. Free-radical scavenging activity of various benzoic acids. ResearchGate. 2001. [Link]

  • Abdel-Wahab BF, et al. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. 2023. [Link]

  • Modak B, et al. Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers. MDPI. 2010. [Link]

  • Al-Ostath A, et al. IC50 values of the tested compounds against MCF7 and HCT116 cell lines. ResearchGate. 2023. [Link]

  • Kabakaş HÖ, et al. THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES. Dergipark. 2024. [Link]

  • Mohamed SA, et al. Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells. Scientific Reports. 2022. [Link]

  • Al-Salahi R, et al. IC 50 values of some selected compounds on MCF-7 and HCT 116 cancer cell lines. ResearchGate. 2017. [Link]

  • Kabakaş HÖ, et al. THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES. ResearchGate. 2024. [Link]

  • Zhang S, Klessig DF. Salicylic acid activates a 48-kD MAP kinase in tobacco. PubMed Central. 1997. [Link]

  • Sroka Z, et al. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. MDPI. 2021. [Link]

  • Kabakaş HÖ, et al. IC50 values of the cancer cell lines used in this study and the Phoenix... ResearchGate. 2024. [Link]

  • Sroka Z, et al. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. ResearchGate. 2021. [Link]

  • Limtrakul P, et al. Antioxidant and chemosensitizing effects of flavonoids with hydroxy and/or methoxy groups and structure-activity relationship. PubMed. 2005. [Link]

  • Yang KY, et al. Activation of Salicylic Acid–Induced Protein Kinase, a Mitogen-Activated Protein Kinase, Induces Multiple Defense Responses in Tobacco. PubMed Central. 2001. [Link]

  • Fatiha B, et al. Gallic Acid Inhibits Proliferation and Induces Apoptosis in Lymphoblastic Leukemia Cell Line (C121). PubMed Central. 2017. [Link]

  • Wikipedia. Aspirin. [Link]

  • Balis F, et al. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. National Institutes of Health. 2012. [Link]

  • Yang KY, et al. Activation of Salicylic Acid-Induced Protein Kinase, a Mitogen-Activated Protein Kinase, Induces Multiple Defense Responses in Tobacco. ResearchGate. 2001. [Link]

  • Lee Y, et al. Gallic Acid Inhibits Lipid Accumulation via AMPK Pathway and Suppresses Apoptosis and Macrophage-Mediated Inflammation in Hepatocytes. MDPI. 2018. [Link]

  • Ng, et al. MAP Kinases 3 and 6 control Salicylic Acid signaling by upregulating NLR receptors during Pattern- and Effector-Triggered Immunity. ResearchGate. 2021. [Link]

  • Badhani B, et al. Gallic acid: a versatile antioxidant with promising therapeutic and industrial applications. ResearchGate. 2015. [Link]

  • Cueva C, et al. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. PubMed Central. 2021. [Link]

Sources

A Senior Application Scientist's Guide to Validating the Enzyme Inhibition Potential of 3-(2-Methoxyphenoxy)benzoic acid Against Cyclooxygenase-2 (COX-2)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, particularly in the realm of anti-inflammatory therapeutics, the identification and validation of novel enzyme inhibitors are of paramount importance. Cyclooxygenase-2 (COX-2) is a highly sought-after target due to its critical role in the inflammatory cascade.[1][2] This enzyme is responsible for the conversion of arachidonic acid into prostaglandins, key mediators of pain and inflammation.[2][3][4] Unlike the constitutively expressed COX-1 isoform, COX-2 is induced by inflammatory stimuli, making its selective inhibition a promising strategy for developing anti-inflammatory agents with a reduced risk of gastrointestinal side effects.[1][5]

3-(2-Methoxyphenoxy)benzoic acid is a compound with a chemical scaffold suggestive of potential biological activity. Its derivatives have been explored in the synthesis of various pharmaceuticals, notably for their anti-inflammatory and analgesic properties. This guide provides a comprehensive, in-depth framework for the rigorous validation of this compound's potential as a COX-2 inhibitor. We will objectively compare its performance against a well-established selective COX-2 inhibitor, Celecoxib, and provide detailed experimental protocols and supporting data analysis techniques. This document is intended for researchers, scientists, and drug development professionals seeking to not only screen for but also characterize the inhibitory activity of novel chemical entities.

The Scientific Rationale: Why Target COX-2?

The rationale for targeting COX-2 in the development of anti-inflammatory drugs is firmly rooted in its physiological function. The COX-2 enzyme is a key player in the inflammatory pathway, catalyzing the production of prostaglandin E2 (PGE2), which in turn promotes inflammation, pain, and fever.[6][7] By inhibiting COX-2, we can effectively reduce the synthesis of these pro-inflammatory mediators. The diagram below illustrates the central role of COX-2 in the arachidonic acid cascade and its subsequent signaling pathways that contribute to inflammation.

COX2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_cellular_response Cellular Response Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid COX-2 COX-2 Arachidonic_Acid->COX-2 substrate PGH2 PGH2 COX-2->PGH2 catalyzes PGE2 PGE2 PGH2->PGE2 isomerization Inflammation Inflammation PGE2->Inflammation Pain Pain PGE2->Pain Fever Fever PGE2->Fever Inflammatory_Stimuli Inflammatory_Stimuli PLA2 PLA2 Inflammatory_Stimuli->PLA2 activates PLA2->Arachidonic_Acid releases

Caption: The COX-2 signaling pathway in inflammation.

Experimental Validation Workflow

The validation of this compound as a COX-2 inhibitor requires a systematic, multi-step experimental approach. The following workflow is designed to provide a comprehensive characterization of the compound's inhibitory activity, from initial screening to detailed kinetic analysis.

Caption: Experimental workflow for validating COX-2 inhibitory potential.

Part 1: In Vitro COX-2 Inhibition Assay

This initial step aims to determine if this compound exhibits inhibitory activity against human recombinant COX-2. The assay measures the production of Prostaglandin E2 (PGE2), a direct product of the COX-2 enzymatic reaction.

Experimental Protocol
  • Reagent Preparation:

    • Prepare the COX Assay Buffer as per the manufacturer's instructions (e.g., Sigma-Aldrich MAK399A).[5]

    • Reconstitute human recombinant COX-2 enzyme (e.g., Sigma-Aldrich MAK399F) in purified water and store on ice.[5]

    • Prepare a stock solution of this compound in a suitable solvent such as DMSO.

    • Prepare a stock solution of the positive control, Celecoxib (e.g., Sigma-Aldrich MAK399G), in DMSO.[5]

    • Prepare the substrate solution by reconstituting arachidonic acid (e.g., Sigma-Aldrich MAK399D) in ethanol and then diluting it with NaOH and purified water as per the assay kit protocol.[5]

  • Assay Setup (96-well plate format):

    • Enzyme Control (EC): Add 10 µL of Assay Buffer.[5]

    • Inhibitor Control (IC): Add a known concentration of Celecoxib.[5]

    • Test Compound (Sample): Add various concentrations of this compound.

    • Blank: Contains all reagents except the enzyme.

  • Reaction Initiation and Incubation:

    • Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.[5]

    • Add 80 µL of the Reaction Mix to each well.

    • Initiate the reaction by adding 10 µL of the diluted arachidonic acid/NaOH solution to all wells simultaneously using a multi-channel pipette.[5]

    • Incubate the plate at 25°C for 5-10 minutes.

  • Data Acquisition:

    • Measure the fluorescence at an excitation wavelength of 535 nm and an emission wavelength of 587 nm in a kinetic mode for 5-10 minutes.[5]

Part 2: IC50 Determination

The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of an inhibitor. A lower IC50 value indicates a more potent inhibitor.

Experimental Protocol
  • Following the protocol in Part 1, set up a series of reactions with serially diluted concentrations of this compound and Celecoxib.

  • Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = [(Activity_EC - Activity_Sample) / Activity_EC] * 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.

Part 3: Enzyme Kinetic Studies

Understanding the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) provides crucial insights into how the inhibitor interacts with the enzyme. This is achieved by measuring the initial reaction rates at various substrate (arachidonic acid) and inhibitor concentrations.

Experimental Protocol
  • Set up a matrix of experiments where the concentration of arachidonic acid is varied at several fixed concentrations of this compound.

  • Measure the initial reaction velocity (V₀) for each condition.

  • Plot the data using Michaelis-Menten and Lineweaver-Burk plots to visualize the effect of the inhibitor on the enzyme's kinetic parameters (Vmax and Km).[8][9][10]

Data Analysis and Interpretation
  • Michaelis-Menten Plot: A plot of initial reaction velocity (V₀) versus substrate concentration ([S]).

  • Lineweaver-Burk Plot: A double reciprocal plot of 1/V₀ versus 1/[S]. This linearization of the Michaelis-Menten equation is particularly useful for distinguishing between different types of inhibition.[8][10][11]

    • Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, Km increases).

    • Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

    • Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease).

Comparative Analysis: this compound vs. Celecoxib

A direct comparison with a known, potent, and selective COX-2 inhibitor like Celecoxib is essential for contextualizing the inhibitory potential of this compound. Celecoxib is known to be a highly selective COX-2 inhibitor with an IC50 value of approximately 40 nM.[12]

Data Presentation

The following tables provide a template for summarizing the expected quantitative data from the described experiments.

Table 1: IC50 Values for COX-2 Inhibition

CompoundIC50 (µM)
This compoundExperimental Value
CelecoxibExperimental Value (Expected ~0.04 µM)

Table 2: Enzyme Kinetic Parameters in the Presence of Inhibitors

InhibitorVmax (µmol/min)Km (µM)Mode of Inhibition
None (Control)Experimental ValueExperimental Value-
This compoundExperimental ValueExperimental ValueTo be determined
CelecoxibExperimental ValueExperimental ValueTo be determined

Discussion and Conclusion

The experimental framework outlined in this guide provides a robust methodology for validating the enzyme inhibition potential of this compound against COX-2. The initial in vitro screening will establish whether the compound has any inhibitory effect. The subsequent IC50 determination will quantify its potency, allowing for a direct comparison with the well-characterized inhibitor, Celecoxib.

The enzyme kinetic studies are critical for elucidating the mechanism of inhibition. This information is invaluable for understanding the molecular interactions between the inhibitor and the enzyme, and for guiding future lead optimization efforts. A competitive mode of inhibition, for instance, would suggest that the compound binds to the same active site as the natural substrate, arachidonic acid.

Based on the structural similarities to other known anti-inflammatory agents and the preliminary information suggesting its involvement in enzyme inhibition, it is hypothesized that this compound may exhibit inhibitory activity against COX-2. Should the experimental data support this hypothesis, this compound could represent a promising starting point for the development of novel anti-inflammatory therapeutics. The objective comparison with Celecoxib will provide a clear benchmark for its potential efficacy. Further studies, including selectivity assays against COX-1 and in vivo efficacy and safety assessments, would be the logical next steps in the drug discovery pipeline.

References

  • Structural basis of fatty acid substrate binding to cyclooxygenase-2. PubMed - NIH. [Link]

  • Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells. PMC. [Link]

  • Enzyme inhibition and kinetics graphs (article). Khan Academy. [Link]

  • Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor. PubMed. [Link]

  • An ELISA method to measure inhibition of the COX enzymes. PubMed - NIH. [Link]

  • The binding of arachidonic acid in the cyclooxygenase active site of mouse prostaglandin endoperoxide synthase-2 (COX-2) - A putative L-shaped binding conformation utilizing the top channel region. ResearchGate. [Link]

  • Role of Modulator of Inflammation Cyclooxygenase-2 in Gammaherpesvirus Mediated Tumorigenesis. Frontiers. [Link]

  • Engineered Substrate for Cyclooxygenase-2: A Pentapeptide Isoconformational to Arachidonic Acid for Managing Inflammation. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples. Pharmaguideline. [Link]

  • PGE2(Prostaglandin E2) ELISA Kit. Elabscience. [Link]

  • Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer. PMC. [Link]

  • IC 50 values for the inhibition of COX-1 and COX-2 in the human whole... ResearchGate. [Link]

  • Regulatory role of the COX-2 pathway in the Nrf2-mediated anti-inflammatory response. Journal of Clinical Biochemistry and Nutrition. [Link]

  • Temporal dissociation of COX-2-dependent arachidonic acid and 2-arachidonoylglycerol metabolism in RAW264.7 macrophages. NIH. [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. [Link]

  • Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. LinkedIn. [Link]

  • COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • Overview of the cyclooxygenase pathway. Arachidonic acid, the substrate... ResearchGate. [Link]

  • The Role Of COX-2 In Knee Osteoarthritis: A Comprehensive Analysis of Cytokines, Inflammation and Signaling Pathways. Biores Scientia. [Link]

  • Design and Synthesis of Celecoxib and Rofecoxib Analogues as Selective Cyclooxygenase-2 (COX-2) Inhibitors. American Chemical Society. [Link]

  • Prostaglandin E2 ELISA Kit. RayBiotech. [Link]

  • 10.2: The Equations of Enzyme Kinetics. Chemistry LibreTexts. [Link]

  • Michaelis-Menten kinetics and Lineweaver Burk plots. Reddit. [Link]

Sources

Benchmarking the Performance of 3-(2-Methoxyphenoxy)benzoic Acid in Polymer Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 3-(2-Methoxyphenoxy)benzoic acid as a performance-enhancing additive in polymer formulations. Designed for researchers, scientists, and drug development professionals, this document offers a framework for evaluating its efficacy against other common polymer additives. The experimental data presented herein is illustrative, designed to guide formulation development and performance benchmarking.

Introduction: The Role of Functional Additives in Advanced Polymers

The performance of a polymer is not solely dictated by its base resin; the additives incorporated into the formulation play a critical role in defining its final properties.[1] These additives can enhance thermal stability, improve mechanical strength, increase flexibility, and impart other desirable characteristics.[1][2] this compound is an aromatic carboxylic acid whose structure suggests its potential as a polymer modifier, likely influencing properties such as flexibility and thermal stability.[3] Its incorporation into a polymer matrix can disrupt chain packing and introduce specific intermolecular interactions, leading to tailored performance enhancements.

This guide benchmarks the performance of this compound in a common polymer matrix, Polycarbonate (PC), against two alternative additives:

  • Alternative A: Hindered Phenolic Antioxidant (Irganox 1010): A widely used antioxidant to prevent thermal degradation.

  • Alternative B: Benzoic Acid: A simpler aromatic carboxylic acid to evaluate the specific contribution of the methoxyphenoxy group.

Comparative Performance Analysis

The following sections detail the expected performance of this compound in comparison to the selected alternatives across key performance indicators.

Thermal Stability Assessment

Thermal stability is a critical parameter for polymers, especially those intended for use in applications involving elevated temperatures.[4] Key metrics for thermal stability include the glass transition temperature (Tg) and the onset of thermal decomposition (Td).

FormulationAdditive Concentration (wt%)Glass Transition Temp (Tg) (°C)5% Weight Loss Temp (TGA) (°C)
Control (PC) 0150450
PC + this compound 2145465
PC + Alternative A (Irganox 1010) 2151475
PC + Alternative B (Benzoic Acid) 2142440

Illustrative Data

The data suggests that this compound can enhance the thermal decomposition temperature of polycarbonate, indicating improved stability at elevated temperatures. The slight decrease in Tg suggests a plasticizing effect, which can improve processability.

Mechanical Properties Evaluation

The mechanical integrity of a polymer determines its suitability for structural applications. Tensile strength, modulus, and elongation at break are fundamental measures of mechanical performance.[4]

FormulationAdditive Concentration (wt%)Tensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
Control (PC) 0602.4110
PC + this compound 2582.2130
PC + Alternative A (Irganox 1010) 2612.4115
PC + Alternative B (Benzoic Acid) 2552.1125

Illustrative Data

The inclusion of this compound appears to increase the flexibility of the polycarbonate, as indicated by the increased elongation at break, with only a minor trade-off in tensile strength and modulus.

Experimental Protocols

To ensure scientific integrity, the following detailed protocols are provided for the key experiments cited in this guide.

Polymer Formulation and Sample Preparation

Objective: To create homogenous polymer blends for subsequent characterization.

Methodology:

  • Drying: Dry the polycarbonate (PC) resin and all additives in a vacuum oven at 80°C for 4 hours to remove any residual moisture.

  • Compounding: Melt-blend the PC resin with the respective additive at the specified concentration (2 wt%) using a twin-screw extruder.

  • Specimen Molding: Injection mold the compounded pellets into standardized test specimens (e.g., ASTM D638 Type I for tensile testing).

  • Annealing: Anneal the molded specimens at a temperature above the glass transition temperature but below the melting point to control for thermal history and percent crystallinity.[5]

Thermal Analysis: DSC & TGA

Objective: To determine the glass transition temperature (Tg) and thermal decomposition profile of the polymer formulations.

Instrumentation: Differential Scanning Calorimeter (DSC), Thermogravimetric Analyzer (TGA).[5][6]

DSC Protocol for Tg Determination:

  • Equilibrate the sample at 25°C.

  • Ramp the temperature to 200°C at a rate of 10°C/min.

  • Hold at 200°C for 2 minutes to erase thermal history.

  • Cool to 25°C at a rate of 10°C/min.

  • Ramp again to 200°C at a rate of 10°C/min. The Tg is determined from the second heating scan.[5][7]

TGA Protocol for Decomposition Analysis:

  • Equilibrate the sample at 30°C in a nitrogen atmosphere.

  • Ramp the temperature to 600°C at a rate of 20°C/min.

  • Record the weight loss as a function of temperature. The 5% weight loss temperature is reported as the onset of significant thermal decomposition.

Mechanical Testing: Tensile Properties

Objective: To measure the tensile strength, tensile modulus, and elongation at break of the polymer formulations.

Instrumentation: Universal Testing Machine with an extensometer.[8]

Protocol (ASTM D638):

  • Condition the test specimens at 23°C and 50% relative humidity for at least 40 hours.

  • Mount the specimen in the grips of the universal testing machine.

  • Attach the extensometer to the gauge length of the specimen.

  • Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.

  • Record the load and displacement data to calculate tensile strength, tensile modulus, and elongation at break.

Visualization of Experimental Workflow

The following diagrams illustrate the key experimental workflows described in this guide.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Performance Analysis Drying Drying of PC & Additives Compounding Melt Compounding Drying->Compounding Molding Injection Molding Compounding->Molding Annealing Annealing Molding->Annealing DSC DSC Analysis (Tg) Annealing->DSC Thermal Properties TGA TGA Analysis (Td) Annealing->TGA Thermal Stability Tensile Tensile Testing Annealing->Tensile Mechanical Properties ThermalAnalysis Start Start Equilibrate_DSC Equilibrate at 25°C Start->Equilibrate_DSC Heat1 Heat to 200°C (10°C/min) Equilibrate_DSC->Heat1 Hold Hold for 2 min Heat1->Hold Cool Cool to 25°C (10°C/min) Hold->Cool Heat2 Heat to 200°C (10°C/min) Cool->Heat2 Determine_Tg Determine Tg Heat2->Determine_Tg Start_TGA Start Equilibrate_TGA Equilibrate at 30°C (N2) Start_TGA->Equilibrate_TGA Ramp_TGA Ramp to 600°C (20°C/min) Equilibrate_TGA->Ramp_TGA Record_Weight_Loss Record Weight Loss Ramp_TGA->Record_Weight_Loss Determine_Td Determine Td (5% loss) Record_Weight_Loss->Determine_Td

Caption: Detailed Workflow for Thermal Analysis (DSC and TGA).

Conclusion

This guide provides a comprehensive framework for benchmarking the performance of this compound in polymer formulations. The illustrative data suggests that this additive has the potential to enhance thermal stability and improve the flexibility of polycarbonate. The detailed experimental protocols and workflows offer a robust methodology for researchers to conduct their own comparative studies and validate these findings. As with any polymer additive, the optimal formulation will depend on the specific performance requirements of the end-use application.

References

  • BDMAEE. (2025, June 27). Benchmarking Antioxidant PL90's performance across different polymer blends.
  • Measurlabs. (2024, August 15).
  • SpecialChem. (2021, August 5).
  • NSPC Insights. (n.d.).
  • ResolveMass Laboratories Inc. (2025, December 20).
  • Chemistry For Everyone. (2025, April 26).
  • Chem-Impex. (n.d.). 3-(2-Methylphenoxy)Benzoic Acid.
  • Verified Market Research. (2023, September). High Performance Additives Market | Size, Share, Growth | 2024 - 2030.
  • Energiforsk. (2020, January 28). Polymer additives and methods to verify polymer quality.
  • Publications. (n.d.). Characterization of Polymer Properties and Identification of Additives in Commercially Available Research Plastics.
  • Chemixl Intermediates Pvt. Ltd. (n.d.). 3 Methoxy Benzoic Acid.
  • Vulcanchem. (n.d.). 2-(3-Methoxyphenoxy)benzoic acid - 21905-75-9.
  • Intertek. (n.d.). Additives Analysis for Polymers and Plastics.
  • PubChem. (n.d.). 2-(3-Methoxyphenoxy)benzoic acid.
  • MDPI. (2022, December 30). Segregation of Benzoic Acid in Polymer Crystalline Cavities.
  • Endotherm. (n.d.). 2-Methoxy-6-(3-phenyl-propyl)-benzoic acid.
  • NIH. (n.d.). 3-Methyl-2-(4-methylphenoxy)benzoic acid - PMC.
  • PubMed. (2009, June). Synthesis and reaction mechanism of 3-(4-methoxyphenylazo)acrylic acid.
  • Benchchem. (n.d.). A Comparative Performance Analysis of 4-(4-aminophenoxy)benzoic Acid in High-Performance Polymers.
  • ChemScene. (n.d.). 103203-54-9 | 4-(2-Methoxyphenoxy)benzoicacid.
  • MDPI. (n.d.). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid.
  • ResearchGate. (n.d.). 3-Methyl-2-(4-methylphenoxy)benzoic acid.
  • Santa Cruz Biotechnology. (n.d.). 3-(2-Thiophen-2-yl-acetylamino)-benzoic acid | CAS 206983-05-3.
  • Chemsrc. (2025, August 25). 2-(3-Methoxyphenoxy)benzoic acid | CAS#:21905-75-9.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-(2-Methoxyphenoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper management and disposal of chemical reagents, such as 3-(2-Methoxyphenoxy)benzoic acid, are not merely operational tasks but fundamental components of responsible research. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory standards. Our aim is to empower laboratory personnel with the knowledge to manage chemical waste safely, thereby protecting both themselves and the environment.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before beginning any disposal procedure, a thorough hazard assessment is crucial. Based on analogous compounds, this compound is likely to be a solid irritant.

A. Personal Protective Equipment (PPE): The first line of defense against chemical exposure is appropriate PPE.[4] All personnel involved in the handling and disposal of this compound must wear the following:

  • Eye Protection: Chemical safety goggles are mandatory to protect against dust particles and potential splashes.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn to prevent skin contact.[2]

  • Body Protection: A lab coat or chemical-resistant apron should be worn to protect against contamination of personal clothing.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator may be necessary.[5]

II. Spill Management

Accidents can happen, and a clear, concise spill management plan is essential for a swift and safe response.[4]

In the event of a spill:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and, if safe to do so, ensure the area is well-ventilated to disperse any airborne dust.

  • Contain the Spill: For a solid spill, carefully sweep up the material to avoid creating dust.[1] Place the swept material into a clearly labeled, sealable container for hazardous waste.

  • Decontaminate the Area: Wipe down the spill area with a suitable solvent (e.g., soap and water), and dispose of the cleaning materials as hazardous waste.

  • Seek Medical Attention: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[6]

III. Disposal Protocol

The disposal of this compound must comply with all local, state, and federal regulations.[7] Improper disposal, such as pouring it down the drain or placing it in the regular trash, can lead to environmental contamination and regulatory penalties.[8][9]

Step-by-Step Disposal Procedure:

  • Waste Characterization: The first step in proper disposal is to characterize the waste.[7] Based on available data for similar compounds, this compound should be classified as a non-halogenated organic solid waste.

  • Containerization:

    • Place the waste in a chemically compatible, leak-proof container. The original container is often the best choice.[10][11]

    • Ensure the container is in good condition and can be securely sealed.

    • Never mix different chemical wastes in the same container.[12]

  • Labeling:

    • Properly label the waste container with the full chemical name: "this compound."

    • Include the words "Hazardous Waste" and any relevant hazard warnings (e.g., "Irritant").[13]

    • Note the date of accumulation.

  • Storage:

    • Store the sealed and labeled waste container in a designated hazardous waste accumulation area.[14]

    • This area should be secure, well-ventilated, and away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[7]

    • Provide them with a complete and accurate description of the waste.

    • A hazardous waste manifest will be required to track the waste from your facility to its final disposal site.[15]

Visualizing the Disposal Workflow

To provide a clear, at-a-glance overview of the decision-making process for the disposal of this compound, the following workflow diagram has been developed.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_handling Handling & Containment cluster_disposal Final Disposal start Start: Have 3-(2-Methoxyphenoxy)benzoic acid for disposal assess Assess Hazards (Treat as Irritant) start->assess ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe characterize Characterize Waste: Non-halogenated organic solid ppe->characterize containerize Place in a compatible, sealed container characterize->containerize label_waste Label Container: 'Hazardous Waste' Full Chemical Name Date containerize->label_waste store Store in designated hazardous waste area label_waste->store contact_ehs Contact EHS or licensed disposal contractor store->contact_ehs manifest Complete Hazardous Waste Manifest contact_ehs->manifest end_node Proper Disposal Complete manifest->end_node

Caption: Decision workflow for the proper disposal of this compound.

Quantitative Data Summary

While specific quantitative data for this compound is limited, the table below provides relevant information for the parent compound, Benzoic Acid, to inform handling and disposal decisions.

PropertyValue (for Benzoic Acid)Significance for DisposalSource
CAS Number 65-85-0Unique identifier for chemical tracking.[10]
Molecular Formula C₇H₆O₂Informs chemical compatibility and potential reactions.[10]
Flash Point 121.1 °C (250.0 °F)Indicates flammability hazard. Not highly flammable, but should be kept from ignition sources.[3]
Autoignition Temperature 570 °C (1058 °F)Temperature at which it will ignite without an external spark.[3]
Health Hazards Skin Irritation (Category 2), Serious Eye Damage (Category 1)Dictates the required level of PPE and emergency procedures.[3]

Conclusion

The proper disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By following this comprehensive guide, researchers, scientists, and drug development professionals can ensure that they are managing this chemical waste in a manner that is safe, compliant, and responsible. Adherence to these procedures not only protects the immediate health and safety of laboratory personnel but also contributes to a broader culture of scientific excellence and environmental protection.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety. Vanderbilt University. [Link]

  • OSHA Standards to Know Before Starting Your Lab. USA Lab. [Link]

  • Decoding OSHA Laboratory Standards: Safety Essentials. IPG. [Link]

  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). [Link]

  • Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • Hazardous Waste Management. Arkansas State University. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • SAFETY DATA SHEET - Benzoic Acid (Acidimetric Standard). National Institute of Standards and Technology (NIST). [Link]

  • Managing and Disposing of Household Hazardous Waste. New York State Department of Environmental Conservation. [Link]

  • Household Hazardous Waste: A Guide for Texans. Texas Commission on Environmental Quality. [Link]

  • Household Hazardous Waste (HHW). U.S. Environmental Protection Agency (EPA). [Link]

  • Household Hazardous Waste. California Department of Toxic Substances Control. [Link]

Sources

Personal protective equipment for handling 3-(2-Methoxyphenoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety Protocol: Handling 3-(2-Methoxyphenoxy)benzoic Acid

As a Senior Application Scientist, this guide provides a detailed protocol for the safe handling of this compound. The procedures outlined below are designed to ensure the safety of all laboratory personnel by establishing clear, actionable steps for the use of Personal Protective Equipment (PPE), emergency response, and proper disposal. This protocol is grounded in established safety data for analogous chemical structures, ensuring a robust and conservative approach to risk mitigation.

Hazard Assessment and Risk Profile

Key Identified Hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1][5]

  • Skin Irritation (Category 2): Causes skin irritation upon direct contact.[1][2][4][5]

  • Serious Eye Damage/Irritation (Category 2/2A): Causes serious eye irritation or damage.[1][2][4][5]

  • Respiratory Irritation (Category 3): May cause respiratory irritation if inhaled as a dust or aerosol.[2][3][5][6]

Hazard ClassificationDescriptionPrimary Exposure RouteRequired Action
Skin Irritation (Cat. 2) Causes redness, itching, and irritation upon contact.DermalPrevent all skin contact using gloves and a lab coat.[1][4]
Eye Irritation (Cat. 2A) Causes serious and potentially damaging eye irritation.OcularPrevent eye contact using chemical splash goggles.[1][4]
Oral Toxicity (Cat. 4) Harmful if ingested.IngestionDo not eat, drink, or smoke in the handling area.[1][6]
Respiratory Irritation (Cat. 3) Inhalation of dust may irritate the respiratory tract.InhalationHandle only in a well-ventilated area, preferably a chemical fume hood.[2][6]

The causality is clear: the acidic nature and aromatic structure of this compound contribute to its irritant properties. Therefore, the primary safety imperative is to create a complete barrier between the chemical and the researcher.

Mandatory Personal Protective Equipment (PPE)

All handling of this compound must be conducted within a certified chemical fume hood as the primary engineering control. The following PPE is mandatory.

Protection TypeSpecificationRationale and Field Insight
Eye & Face Protection ANSI Z87.1-compliant chemical splash goggles.Standard safety glasses are insufficient as they do not protect against splashes from all angles. A face shield should be worn over goggles when handling quantities greater than 10 grams or when there is a significant risk of splashing.[7][8]
Hand Protection Nitrile or butyl rubber gloves.Nitrile gloves offer excellent protection against incidental contact with a wide range of chemicals and are standard in most laboratory settings.[7][8] Always inspect gloves for tears or punctures before use and remove them using proper technique to avoid contaminating your skin.
Body Protection 100% cotton laboratory coat, fully buttoned with tight-fitting cuffs.A closed lab coat protects the skin and personal clothing from accidental spills. Synthetic blends (e.g., polyester) can melt and adhere to the skin if exposed to certain chemicals or fire, whereas cotton does not.[8]
Footwear Closed-toe, closed-heel shoes made of a non-porous material.This prevents injury from dropped objects or spills. Fabric or mesh shoes can absorb chemicals, leading to prolonged skin exposure.
Respiratory Protection Not required when handling inside a certified fume hood.A properly functioning fume hood provides adequate protection from inhaling dusts. If work must be done outside a hood (e.g., large-scale weighing), a NIOSH-approved respirator with P95 or P100 particulate filters is required.[7][8]
Operational and Handling Plan

A systematic workflow is critical to minimizing exposure. The following step-by-step procedures must be followed.

3.1. Preparation and PPE Donning

  • Verify that the chemical fume hood has a current certification and is functioning correctly.

  • Clear the workspace of all non-essential items.

  • Ensure an eyewash station and safety shower are accessible and unobstructed.[1]

  • Don PPE in the following sequence to ensure proper layering and protection.

G cluster_donning PPE Donning Sequence A 1. Lab Coat (Fully buttoned) B 2. Gloves (Nitrile or Butyl) A->B C 3. Eye Protection (Chemical Splash Goggles) B->C

Figure 1. Recommended PPE Donning Workflow.

3.2. Chemical Handling

  • Conduct all manipulations, including weighing and transfers, within the fume hood.

  • When weighing the solid, use a spatula to gently transfer the material. Avoid pouring directly from the bottle to minimize dust generation.

  • Keep the container tightly closed when not in use.[1][2]

  • After handling, decontaminate the work surface and any equipment used with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

3.3. Decontamination and PPE Doffing Proper removal of PPE is crucial to prevent cross-contamination. The sequence is designed to remove the most contaminated items first.

  • Wipe down gloves with a damp towel before removal.

  • Remove PPE in the designated area outside the immediate workspace.

  • Follow the sequence illustrated below.

  • Wash hands thoroughly with soap and water immediately after removing all PPE.[1]

G cluster_doffing PPE Doffing Sequence D 1. Gloves (Peel off without touching exterior) E 2. Eye Protection (Handle by straps) D->E F 3. Lab Coat (Fold inward, avoid shaking) E->F G 4. Wash Hands Thoroughly F->G

Figure 2. Safe PPE Doffing and Decontamination Workflow.
Emergency and Disposal Plans

In the event of an exposure or spill, immediate and correct action is vital.

4.1. Emergency Procedures

Exposure TypeImmediate Action Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention. [6][9]
Skin Contact Immediately remove contaminated clothing.[2] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[1][2] If skin irritation occurs, seek medical advice.[1][4]
Inhalation Move the individual to fresh air. If breathing is difficult or they feel unwell, call a poison center or doctor.[2][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[1] If the person feels unwell, call a poison center or doctor immediately.[1][6]

4.2. Spill Management

  • Small Spill (inside fume hood): Wearing appropriate PPE, sweep up the solid material carefully to avoid creating dust. Place it into a suitable, labeled container for disposal. Clean the spill area with soap and water.

  • Large Spill: Evacuate the immediate area and prevent entry. Alert laboratory management and follow institutional emergency procedures.

4.3. Waste Disposal

  • All waste materials, including contaminated gloves, wipes, and the chemical itself, must be collected in a clearly labeled, sealed container.

  • Dispose of the container through an approved hazardous waste disposal plant.[1][2][3] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.

References

  • SAFETY DATA SHEET - 3-Methoxybenzoic acid. Thermo Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.action?partNumber=AC126200050&productDescription=3-METHOXYBENZOIC+ACID%2C+99%25+5GR&vendorId=VN00032119&countryCode=US&language=en]
  • SAFETY DATA SHEET - 3-Methoxy-2-methylbenzoic acid. Thermo Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.action?partNumber=H5888801&productDescription=3-Methoxy-2-methylbenzoic+acid%2C+97%25%2C+1g&vendorId=VN00032119&countryCode=US&language=en]
  • SAFETY DATA SHEET - 2-Methoxybenzoic acid. Thermo Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.action?partNumber=AC126190250&productDescription=2-METHOXYBENZOIC+ACID+99%25+25GR&vendorId=VN00032119&countryCode=US&language=en]
  • SRM 350c: Benzoic Acid (Acidimetric Standard) Safety Data Sheet. National Institute of Standards and Technology (NIST). [URL: https://www-s.nist.gov/srmors/msds/350c-msds.pdf]
  • 3-(2-Methoxy-2-oxoethyl)benzoic acid Safety Information. ChemScene. [URL: https://www.chemscene.com/products/3-(2-Methoxy-2-oxoethyl)benzoic-acid-CS-0416190.html]
  • Personal Protective Equipment (PPE). CHEMM, U.S. Department of Health & Human Services. [URL: https://chemm.hhs.gov/ppe.htm]
  • What PPE Should You Wear When Handling Acid? LeelineWork Protection. [URL: https://leelinework.com/what-ppe-should-you-wear-when-handling-acid/]
  • SAFETY DATA SHEET - Benzoic acid. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/242381]
  • SAFETY DATA SHEET - 3-Chloro-2-methoxybenzoic Acid. TCI Chemicals. [URL: https://www.tcichemicals.com/GB/en/sds/C3261_EN_EU.pdf]
  • Chemical Safety: Personal Protective Equipment. University of California, San Francisco Environmental Health & Safety. [URL: https://ehs.ucsf.edu/chemical-safety-personal-protective-equipment]
  • SAFETY DATA SHEET - 2-Hydroxy-5-methoxybenzoic acid. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/146188]
  • 3-(2-Methylphenoxy)Benzoic Acid Product Information. Chem-Impex International. [URL: https://www.chemimpex.com/products/3-2-methylphenoxy-benzoic-acid]
  • 5 Types of PPE for Hazardous Chemicals. Hazmat School. [URL: https://www.hazmatschool.com/blog/5-types-of-ppe-for-hazardous-chemicals/]
  • Discover the Various Types of PPE for Optimal Chemical Safety. Seton. [URL: https://www.seton.co.uk/discover-the-various-types-of-ppe-for-optimal-chemical-safety]
  • Safety Data Sheet - 2-(2-Methoxyphenoxy)benzoic acid. Angene Chemical. [URL: https://www.angenechemical.com/msds/21905-73-7.pdf]
  • Safety Data Sheet - Benzoic acid. Redox. [URL: https://www.redox.com/sds/AU/Benzoic_Acid_AU_EN_sds.pdf]
  • Safety Data Sheet - Benzoic acid. Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-3737-GB-EN.pdf]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-(2-Methoxyphenoxy)benzoic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-(2-Methoxyphenoxy)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.